2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylazetidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)6-11-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAPQRPYEJIJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654371 | |
| Record name | {1-[(Benzyloxy)carbonyl]azetidin-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319470-14-9 | |
| Record name | {1-[(Benzyloxy)carbonyl]azetidin-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cbz-3-azetidineacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Retrosynthetic Analysis of 1-Cbz-3-Azetidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cbz-3-azetidineacetic acid is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutics to impart conformational rigidity and unique pharmacological properties. This guide provides an in-depth retrosynthetic analysis of this target molecule, exploring multiple synthetic pathways and the chemical principles that underpin them. We will dissect the key bond disconnections, evaluate potential starting materials, and present a detailed, field-proven experimental protocol for a viable synthetic route. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules and the development of novel pharmaceuticals.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its constrained nature can pre-organize substituents into well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the azetidine moiety can improve physicochemical properties such as solubility and metabolic stability. Azetidine carboxylic acids, in particular, serve as conformationally restricted amino acid bioisosteres, finding application in the design of peptidomimetics and other complex bioactive molecules.[1][2][3] The title compound, 1-Cbz-3-azetidineacetic acid, combines the rigid azetidine core with a protected nitrogen and a carboxylic acid side chain, making it a versatile intermediate for further chemical elaboration.
Retrosynthetic Strategy: Deconstructing the Target Molecule
A retrosynthetic analysis of 1-Cbz-3-azetidineacetic acid reveals several logical bond disconnections that give rise to distinct synthetic strategies. The primary goal is to identify readily available and cost-effective starting materials and to devise a sequence of high-yielding and reliable chemical transformations.
Figure 1. Primary retrosynthetic disconnections for 1-Cbz-3-azetidineacetic acid.
The above diagram illustrates three primary retrosynthetic pathways:
-
Pathway A: C-C Bond Formation. This approach involves disconnecting the acetic acid side chain from the azetidine ring, leading back to a 3-substituted azetidine synthon. A logical precursor is N-Cbz-3-azetidinone, which can undergo a carbon-carbon bond-forming reaction like the Wittig or Horner-Wadsworth-Emmons olefination, followed by reduction and hydrolysis.[4]
-
Pathway B: N-Alkylation/Protection. This strategy disconnects the Cbz protecting group, suggesting a late-stage protection of a pre-formed 3-azetidineacetic acid derivative. This is a straightforward approach if the unprotected or alternatively protected azetidine is readily accessible.
-
Pathway C: Ring Formation. This fundamental approach breaks open the azetidine ring itself, leading to an acyclic precursor. A common strategy for forming four-membered rings is the intramolecular cyclization of a molecule containing an amine and a suitable leaving group in a 1,3-relationship, such as a γ-haloamine or a derivative of a 1,3-aminoalcohol.[5]
Evaluation of Synthetic Routes
Route A: From N-Cbz-3-azetidinone
This is arguably one of the most efficient and widely employed routes due to the commercial availability of N-Cbz-3-azetidinone.[6][7]
Figure 2. Synthetic pathway starting from N-Cbz-3-azetidinone.
Expertise & Experience: The Horner-Wadsworth-Emmons reaction is a reliable method for forming the exocyclic double bond. The choice of base (e.g., NaH, DBU) and reaction conditions can be optimized to maximize the yield of the resulting α,β-unsaturated ester.[4] Subsequent reduction of the double bond is typically achieved through catalytic hydrogenation, which is a clean and efficient process. Finally, saponification of the ester furnishes the desired carboxylic acid.
Trustworthiness: Each step in this sequence is a well-established, high-yielding transformation, making this a robust and reproducible route. The intermediates are generally stable and can be purified using standard chromatographic techniques.
Route C: From an Acyclic Precursor
This approach offers flexibility in introducing substituents but requires careful control of the cyclization step to favor the formation of the four-membered ring over potential side reactions like polymerization. A common starting material for this type of synthesis is a malonate derivative.[8]
Figure 3. Synthetic pathway involving azetidine ring formation.
Expertise & Experience: The key step is the intramolecular cyclization. The choice of activating group for the hydroxyls (mesylate, tosylate, or conversion to halides) and the reaction conditions are critical to favor the desired 4-exo-tet cyclization. Subsequent manipulation of the functional groups, including decarboxylation and homologation (e.g., via the Arndt-Eistert synthesis), adds to the length of the synthesis. The final step involves replacing the N-benzyl group with a Cbz group, typically through hydrogenolysis followed by reaction with benzyl chloroformate.
Trustworthiness: While this route is certainly feasible, it is more laborious than Route A and may present challenges in optimizing the cyclization and homologation steps. Yields for each step need to be high to make the overall sequence practical.
Recommended Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol details the synthesis of 1-Cbz-3-azetidineacetic acid starting from 1-Cbz-3-azetidinone, following the logic of Route A.
Materials and Reagents
| Reagent/Material | Supplier | Purity/Grade |
| 1-Cbz-3-azetidinone | Sigma-Aldrich | 97% |
| Triethyl phosphonoacetate | Acros Organics | 99% |
| Sodium hydride (NaH) | Alfa Aesar | 60% in oil |
| Tetrahydrofuran (THF), anhydrous | Fisher Scientific | DriSolv |
| Palladium on carbon (Pd/C) | Strem Chemicals | 10% |
| Methanol (MeOH) | VWR Chemicals | ACS Grade |
| Lithium hydroxide (LiOH) | J.T. Baker | 98% |
| Diethyl ether (Et₂O) | EMD Millipore | ACS Grade |
| Ethyl acetate (EtOAc) | Macron Fine Chem. | ACS Grade |
| Hexanes | Pharmco-AAPER | ACS Grade |
| Hydrochloric acid (HCl) | BDH | 1N solution |
| Sodium sulfate (Na₂SO₄), anhydrous | Beantown Chemical | Granular |
Step 1: Synthesis of Ethyl 2-(1-Cbz-azetidin-3-ylidene)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (2.2 mL, 11.0 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of 1-Cbz-3-azetidinone (2.05 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford the title compound as a colorless oil.
Step 2: Synthesis of Ethyl 2-(1-Cbz-azetidin-3-yl)acetate
-
To a solution of ethyl 2-(1-Cbz-azetidin-3-ylidene)acetate (2.75 g, 10.0 mmol) in methanol (50 mL) in a hydrogenation flask, add 10% palladium on carbon (0.275 g, 10 wt%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with methanol (20 mL).
-
Concentrate the filtrate under reduced pressure to yield the desired product, which is often used in the next step without further purification.
Step 3: Synthesis of 1-Cbz-3-azetidineacetic acid
-
Dissolve the crude ethyl 2-(1-Cbz-azetidin-3-yl)acetate (approx. 10.0 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol) and stir the mixture at room temperature for 3 hours.
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Cbz-3-azetidineacetic acid as a white solid.
Conclusion
The retrosynthetic analysis of 1-Cbz-3-azetidineacetic acid reveals multiple viable synthetic pathways. The route commencing from the commercially available 1-Cbz-3-azetidinone and proceeding through a Horner-Wadsworth-Emmons olefination, followed by reduction and hydrolysis, represents a highly efficient and reliable strategy. This approach leverages well-understood and high-yielding reactions, making it suitable for both small-scale laboratory synthesis and larger-scale production. The alternative strategy of constructing the azetidine ring from an acyclic precursor, while offering flexibility, is more synthetically demanding. The provided experimental protocol offers a detailed, step-by-step guide for the practical synthesis of this important building block, empowering researchers in their pursuit of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 105258-93-3 Cas No. | Azetidin-3-one, N-CBZ protected | Apollo [store.apolloscientific.co.uk]
- 7. 1-Cbz-3-azetidinone | 105258-93-3 [sigmaaldrich.com]
- 8. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
Introduction: The Strategic Value of Constrained Amino Acids in Drug Discovery
An In-Depth Technical Guide to the Synthesis and Mechanistic Formation of N-Cbz-Azetidine-3-Carboxylic Acid
In the landscape of modern medicinal chemistry and drug development, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as invaluable building blocks due to the unique conformational constraints they impose.[1] The inherent ring strain of the azetidine nucleus, while rendering it more stable and easier to handle than its aziridine counterpart, provides a rigid scaffold that can significantly influence the biological activity and metabolic stability of parent molecules.[1]
N-Cbz-azetidine-3-carboxylic acid, in particular, serves as a crucial constrained analog of proline and other amino acids. Its incorporation into peptides or small molecules can induce specific secondary structures, enhance binding affinity to biological targets, and improve resistance to proteolytic degradation.[2][3] The carboxybenzyl (Cbz) protecting group, a cornerstone of peptide chemistry since its introduction by Bergmann and Zervas, provides robust protection of the nitrogen atom, allowing for controlled chemical manipulations at other sites.[4] This guide provides an in-depth exploration of the primary mechanisms for forming this valuable synthetic intermediate, offering both theoretical understanding and practical, field-proven protocols for the research scientist.
Chapter 1: Foundational Chemical Principles
The Carboxybenzyl (Cbz) Protecting Group: A Tool for Controlled Synthesis
The success of multi-step organic synthesis, particularly in peptide chemistry, hinges on the ability to selectively mask and de-mask reactive functional groups. The Cbz group is a preeminent example of an amine protecting group, valued for its stability under a wide range of conditions and its clean, orthogonal removal.
Application: The Cbz group is typically installed by reacting the target amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the HCl byproduct, driving the reaction to completion.
Removal: The key advantage of the Cbz group is its lability to catalytic hydrogenolysis. Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) cleaves the benzylic C-O bond, liberating the free amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed, simplifying purification.[4]
Chapter 2: Core Synthetic Strategies for the Azetidine-3-Carboxylic Acid Scaffold
The construction of the Cbz-protected azetidine-3-carboxylic acid can be approached via two principal strategies: building the functionalized ring from an acyclic precursor or modifying a pre-existing azetidine core.
Strategy A: Intramolecular Cyclization of Acyclic Precursors
This is the most common approach, relying on an intramolecular SN2 reaction to form the strained four-membered ring. The key is to construct a linear molecule containing a nucleophilic amine and a carbon atom bearing a suitable leaving group at the γ-position.
A robust and frequently employed method begins with 1,3-dihalo-2-propanol derivatives or, more efficiently, from diethyl bis(hydroxymethyl)malonate. The latter provides a direct route to installing the carboxylic acid precursor at the 3-position.[5][6]
The general mechanism involves:
-
Activation: The terminal hydroxyl groups of the propane backbone are converted into good leaving groups (e.g., tosylates, triflates, or halides).
-
Cyclization: An amine (often protected or a precursor like benzylamine) displaces the leaving groups in a double SN2 reaction to form the azetidine ring.
-
Functional Group Manipulation: The ester groups from the malonate are hydrolyzed, and the resulting diacid undergoes decarboxylation to yield the 3-carboxylic acid. Subsequent N-deprotection and reprotection installs the final Cbz group.
Strategy B: Oxidation of a Pre-formed Azetidine Scaffold
An alternative strategy involves synthesizing a stable azetidine precursor, such as N-Cbz-3-hydroxyazetidine or N-Cbz-azetidine-3-methanol, and then oxidizing the hydroxyl group to the carboxylic acid. This approach is advantageous if the hydroxylated precursors are readily available.
Common starting points for this route include epichlorohydrin, which can be converted to 3-hydroxyazetidine derivatives through a sequence of ring-opening and cyclization reactions.[7] The terminal oxidation step requires careful selection of reagents to avoid cleaving the strained azetidine ring.
Chapter 3: In-Depth Mechanistic Analysis: A Malonate-Based Synthesis
This section details a reliable and scalable synthesis starting from diethyl bis(hydroxymethyl)malonate, which exemplifies the intramolecular cyclization strategy.[6] This route is particularly instructive as it involves several fundamental organic transformations.
Overall Synthetic Workflow
The process involves five key stages: activation, cyclization, saponification, decarboxylation, and finally, deprotection/reprotection of the nitrogen.
Step 1 & 2: Activation and Intramolecular Cyclization
The conversion of the diol to the azetidine is the cornerstone of this synthesis. The hydroxyl groups of the malonate are poor leaving groups and must first be activated. This is typically achieved by converting them into tosylates or triflates using the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.
Once the leaving groups are in place, the addition of a primary amine, such as benzylamine, initiates a tandem SN2 cyclization. The amine nitrogen first attacks one of the electrophilic carbons, displacing a tosylate group to form a linear intermediate. This is followed by a rapid intramolecular SN2 reaction where the newly introduced secondary amine attacks the remaining activated carbon, closing the four-membered ring. Benzylamine is often used as it serves as a protecting group that can be easily removed later via hydrogenolysis.
Step 3 & 4: Saponification and Decarboxylation
With the azetidine ring constructed, the ester groups are hydrolyzed to carboxylic acids using a strong base like sodium hydroxide (saponification). This yields a geminal diacid (a malonic acid derivative) attached to the C3 position of the azetidine. Such compounds are thermally unstable and readily undergo decarboxylation upon heating in an aqueous acidic medium. One carboxyl group is lost as CO₂, leaving the desired monoacid.[6]
Step 5: N-Deprotection and Cbz-Protection
The final stage involves swapping the nitrogen protecting groups. The N-benzyl group is efficiently cleaved via catalytic hydrogenolysis (H₂ gas with a Pd(OH)₂ or Pd/C catalyst). This yields the free azetidine-3-carboxylic acid.[6] The final product is then obtained by reacting this intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base (e.g., NaHCO₃ or Na₂CO₃) to install the Cbz group, yielding N-Cbz-azetidine-3-carboxylic acid.[4]
Chapter 4: Experimental Protocols and Data
The following protocols are representative methodologies derived from established literature and should be performed with appropriate safety precautions by trained personnel.
Protocol 1: Synthesis of N-Benzyl-azetidine-3-carboxylic acid from Diethyl bis(hydroxymethyl)malonate[6]
-
Activation: To a cooled (0 °C) solution of diethyl bis(hydroxymethyl)malonate (1.0 eq) and pyridine (3.0 eq) in dichloromethane, add p-toluenesulfonyl chloride (2.2 eq) portion-wise. Stir the mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC. Upon completion, perform an aqueous workup to isolate the crude ditosylate.
-
Cyclization: Dissolve the crude ditosylate in a suitable solvent like acetonitrile. Add benzylamine (1.1 eq) and a base such as potassium carbonate (3.0 eq). Heat the mixture to reflux and stir for 12-24 hours. After cooling, filter the solids and concentrate the filtrate. Purify by column chromatography to yield diethyl 1-benzylazetidine-3,3-dicarboxylate.
-
Saponification & Decarboxylation: Dissolve the diester (1.0 eq) in a mixture of ethanol and 5 M aqueous NaOH (5.0 eq). Heat to reflux for 4-6 hours. Cool the mixture, acidify to pH ~2 with concentrated HCl, and then heat to 90-100 °C for 2-4 hours until CO₂ evolution ceases. Cool and crystallize the product, N-benzyl-azetidine-3-carboxylic acid.
Protocol 2: Oxidation of N-Cbz-3-hydroxyazetidine[8][9]
This alternative approach assumes the availability of the hydroxylated precursor.
-
Oxidation: To a solution of N-Cbz-3-hydroxyazetidine (1.0 eq) in a biphasic solvent system (e.g., CH₂Cl₂/water), add TEMPO (0.05 eq) and sodium hypochlorite (NaOCl, 1.2 eq). Stir vigorously. After initial oxidation to the aldehyde, add sodium chlorite (NaClO₂, 1.5 eq) in a phosphate buffer (pH ~6.7).
-
Workup: Stir until the reaction is complete (monitored by TLC). Quench the reaction with sodium thiosulfate solution, separate the layers, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Purify by crystallization or chromatography.
Data Summary Table
The following table presents typical data for the key transformations described. Yields are highly dependent on scale and purification methods.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| Activation & Cyclization | Diethyl bis(hydroxymethyl)malonate | 1. TsCl, Pyridine 2. Benzylamine, K₂CO₃ | Diethyl 1-benzylazetidine-3,3-dicarboxylate | 60-75% |
| Saponification & Decarboxylation | Diethyl 1-benzylazetidine-3,3-dicarboxylate | 1. NaOH 2. HCl, Heat | N-Benzyl-azetidine-3-carboxylic acid | 80-90% |
| N-Debenzylation | N-Benzyl-azetidine-3-carboxylic acid | H₂, Pd(OH)₂/C | Azetidine-3-carboxylic acid | >95% |
| N-Cbz Protection | Azetidine-3-carboxylic acid | Cbz-Cl, NaHCO₃ | N-Cbz-azetidine-3-carboxylic acid | 85-95% |
| Oxidation (Alternative) | N-Cbz-3-hydroxyazetidine | TEMPO, NaOCl, NaClO₂ | N-Cbz-azetidine-3-carboxylic acid | 70-85% |
Conclusion
The synthesis of N-Cbz-azetidine-3-carboxylic acid is a well-established process that is critical for accessing a unique class of constrained amino acid building blocks. The primary route, involving the intramolecular cyclization of an activated malonate derivative, offers a reliable and scalable pathway that leverages fundamental organic reactions. An alternative strategy, the oxidation of a 3-hydroxyazetidine precursor, provides a valuable option when such intermediates are readily accessible. Understanding the mechanisms behind these transformations allows researchers to troubleshoot and optimize reaction conditions, ensuring a consistent and high-quality supply of this important compound for applications in peptide synthesis and drug discovery.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(1-Cbz-azetidin-3-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for 2-(1-Cbz-azetidin-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. While a singular "discovery" paper for this specific molecule is not prominent in the literature, this guide consolidates established and analogous synthetic methodologies to present a logical and reproducible route. The proposed synthesis commences with the preparation of the key intermediate, N-Cbz-azetidin-3-one, followed by a Horner-Wadsworth-Emmons olefination to introduce the acetate moiety. Subsequent catalytic hydrogenation and ester hydrolysis afford the target compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for the practical synthesis of this important azetidine derivative.
Introduction: The Significance of Azetidines in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in contemporary medicinal chemistry. Their strained ring system imparts unique conformational constraints on molecules, which can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. The incorporation of an acetic acid side chain at the 3-position, as in 2-(1-Cbz-azetidin-3-yl)acetic acid, provides a crucial handle for further chemical elaboration, making it a versatile intermediate for the synthesis of a diverse array of more complex molecules, including peptides, enzyme inhibitors, and other biologically active compounds. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the azetidine nitrogen, which is readily removable under standard hydrogenolysis conditions, further enhancing the synthetic utility of this molecule.
Proposed Synthetic Pathway: A Multi-step Approach
The synthesis of 2-(1-Cbz-azetidin-3-yl)acetic acid can be logically approached in a four-step sequence, starting from a suitable protected precursor. This pathway is designed for efficiency and relies on well-established, high-yielding chemical transformations.
Diagram 1: Proposed Synthesis of 2-(1-Cbz-azetidin-3-yl)acetic acid
A Spectroscopic and Structural Analysis of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid (CAS No: 319470-14-9), a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] In the absence of a consolidated, publicly available experimental dataset, this document serves as an expert-level predictive guide. Leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral characteristics. This guide is intended for researchers, chemists, and quality control professionals, offering a robust framework for the identification, characterization, and purity assessment of this compound. We will explore the causality behind expected spectral features, propose standard protocols for data acquisition, and present the information with the clarity and depth required for professional laboratory application.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture is the cornerstone of spectral interpretation. The target compound is a disubstituted azetidine, a four-membered nitrogen-containing ring, which is a privileged scaffold in modern drug discovery. The structure incorporates a benzyloxycarbonyl (Cbz or Z) protecting group on the azetidine nitrogen and an acetic acid moiety at the 3-position.
Chemical Structure
The connectivity and stereochemistry of the molecule are critical for assigning spectroscopic signals. The diagram below illustrates the chemical structure.
Caption: Molecular structure of this compound.
Key Properties
A summary of the fundamental physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 319470-14-9 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₄ | Calculated |
| Molecular Weight | 265.26 g/mol | Calculated |
| Monoisotopic Mass | 265.09976 g/mol | Calculated |
Synthesis and Spectroscopic Sample Preparation
The quality of spectroscopic data is directly contingent on the purity of the analyte. A plausible synthetic route often involves the alkylation of a pre-formed N-Cbz-azetidine derivative or elaboration from N-Cbz-azetidin-3-one via reactions like the Horner-Wadsworth-Emmons olefination followed by reduction.[3]
Protocol: Sample Purification for Spectroscopy
-
Objective: To obtain a sample of >97% purity suitable for NMR, IR, and MS analysis.
-
Methodology (Column Chromatography):
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Load the crude reaction mixture onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity is gradually increased to first elute non-polar impurities, followed by the desired product.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Self-Validation: The final purity should be confirmed by ¹H NMR and LC-MS before proceeding with further spectroscopic characterization. The absence of significant impurity signals validates the protocol.
Predicted ¹H NMR Spectral Analysis
Proton NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The predicted spectrum for the title compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.
Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, the carboxylic acid proton may exchange or exhibit a very broad signal. For better resolution of this proton, DMSO-d₆ can be used, as it forms a hydrogen bond, resulting in a sharper signal at a downfield shift.
| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Coupling |
| Aromatic (Ar-H) | 7.30 - 7.45 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring of the Cbz group. |
| Benzyl (Ar-C H₂-O) | ~5.15 | Singlet (s) | 2H | Methylene protons adjacent to the phenyl ring and carbamate oxygen; singlet due to no adjacent protons. |
| Azetidine Ring (C H₂) | 3.90 - 4.20 | Multiplet (m) | 2H | Protons on the carbon adjacent to the nitrogen, deshielded by the carbamate. Expected to be complex due to coupling with the other ring protons. |
| Azetidine Ring (C H₂) | 3.60 - 3.80 | Multiplet (m) | 2H | Protons on the other azetidine carbon, showing complex splitting. |
| Azetidine Ring (C H) | 2.80 - 3.10 | Multiplet (m) | 1H | Methine proton at the 3-position, coupled to the adjacent CH₂ groups of the ring and the acetic acid side chain. |
| Acetic Acid (C H₂-COOH) | ~2.60 | Doublet (d) | 2H | Methylene protons alpha to the carboxylic acid, coupled to the azetidine CH. |
| Carboxylic Acid (COO H) | 9.0 - 12.0 | Broad Singlet (br s) | 1H | Acidic proton, often broad due to hydrogen bonding and exchange. Its chemical shift is highly concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Analysis
Carbon NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
| Carbon | Predicted δ (ppm) | Rationale |
| Carboxylic Acid (C=O) | 175 - 180 | Typical range for a carboxylic acid carbonyl carbon. |
| Carbamate (C=O) | 155 - 160 | Carbonyl carbon of the Cbz protecting group. |
| Aromatic (ipso-C) | ~136 | Quaternary carbon of the benzene ring attached to the benzylic CH₂. |
| Aromatic (Ar-C) | 127 - 129 | Protonated carbons of the benzene ring. |
| Benzyl (Ar-CH₂-O) | ~67 | Benzylic carbon, shifted downfield by the adjacent oxygen. |
| Azetidine (N-CH₂) | 50 - 55 | Carbons of the azetidine ring attached to the nitrogen. |
| Azetidine (CH) | 35 - 40 | Methine carbon at the 3-position of the azetidine ring. |
| Acetic Acid (CH₂) | ~38 | Methylene carbon of the acetic acid side chain. |
Predicted Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid | A hallmark of a carboxylic acid, this broad absorption is due to strong hydrogen bonding.[4] |
| ~1740 | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the carbonyl of the acid.[5] |
| ~1695 | C=O stretch | Carbamate | Strong, sharp absorption for the carbonyl of the Cbz group. Its position is slightly lower than an ester due to resonance with the nitrogen atom.[5] |
| 3030 - 3100 | C-H stretch (sp²) | Aromatic | Characteristic C-H stretches for the benzene ring. |
| 2850 - 3000 | C-H stretch (sp³) | Aliphatic | C-H stretches for the azetidine ring and methylene groups. |
| 1450, 1500 | C=C stretch | Aromatic | Skeletal vibrations of the benzene ring. |
| ~1250 | C-O stretch | Carboxylic Acid / Carbamate | Strong absorption from the C-O single bonds. |
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Expected Ionization
-
Positive Ion Mode (ESI+): The most likely ion would be the protonated molecule, [M+H]⁺, at m/z 266.1.
-
Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, at m/z 264.1, is also highly probable due to the acidic carboxylic acid proton.
Key Fragmentation Pathways
Fragmentation provides a fingerprint that helps confirm the structure. The diagram below illustrates a plausible fragmentation cascade starting from the protonated molecular ion.
Caption: Predicted major fragmentation pathways in ESI+ mass spectrometry.
-
Loss of CO₂ (44 Da): Decarboxylation of the acetic acid moiety is a common fragmentation for carboxylic acids, leading to a fragment at m/z 222.1.
-
Formation of Tropylium Ion (m/z 91.1): The most characteristic fragment for a benzyl group is the highly stable tropylium cation (C₇H₇⁺). Its presence is a strong indicator of the Cbz group.
-
Loss of Toluene (C₇H₈, 92 Da): A rearrangement can lead to the loss of neutral toluene from the parent ion, resulting in a fragment at m/z 174.1.
Hypothetical Experimental Workflows
The following are standardized, field-proven protocols for acquiring the spectroscopic data discussed.
Protocol: NMR Spectroscopy Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set the spectral width to cover a range from -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Protocol: LC-MS Acquisition
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this stock to a final concentration of ~1-10 µg/mL in the initial mobile phase.
-
Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. A typical run time is 5-10 minutes.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Full Scan: Acquire data from m/z 100-500 to detect the parent ion.
-
Tandem MS (MS/MS): Isolate the parent ion (m/z 266.1 in positive mode) and apply collision energy to induce fragmentation, confirming the predicted fragment ions.
-
Conclusion
This guide provides a detailed, theory-backed framework for understanding the spectroscopic properties of this compound. The predicted NMR, IR, and MS data serve as a benchmark for researchers to confirm the identity, structure, and purity of synthesized or purchased material. By correlating the molecular structure with expected spectral features and adhering to robust experimental protocols, scientists can confidently utilize this important chemical building block in their research and development endeavors.
References
- 1. This compound,319470-14-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 2. 2abiotech.net [2abiotech.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of 1-Cbz-3-azetidineacetic acid
An In-depth Technical Guide to 1-Cbz-3-azetidineacetic Acid: Properties, Synthesis, and Applications
Introduction
1-Cbz-3-azetidineacetic acid is a bifunctional synthetic building block of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. As a derivative of azetidine, a saturated four-membered heterocyclic amine, it provides a rigid, constrained scaffold that is increasingly utilized to impart favorable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. The presence of a carboxylic acid moiety and a carbamoyl-protected amine allows for orthogonal chemical modifications, making it a versatile component in the synthesis of complex molecules.
This guide provides a comprehensive overview of the core physical and chemical properties of 1-Cbz-3-azetidineacetic acid, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications, particularly as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The insights herein are curated for professionals seeking to leverage this valuable building block in their research and development endeavors.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, reaction setup, and formulation. 1-Cbz-3-azetidineacetic acid is typically a solid at room temperature.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₄ | [2] |
| Molecular Weight | 249.26 g/mol | [2] |
| CAS Number | 319470-14-9 | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1][3] |
| Chemical Stability | Stable under recommended storage conditions. | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |
Note: Some sources refer to the closely related compound 1-Cbz-azetidine-3-carboxylic acid (CAS: 97628-92-7), which has a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol .[1][5] It is crucial for researchers to verify the exact structure and CAS number for their specific application.
Structural Diagram
The structure of 1-Cbz-3-azetidineacetic acid features a central azetidine ring, N-protected with a carboxybenzyl (Cbz) group, and a carboxymethyl group at the 3-position.
Caption: Chemical structure of 1-Cbz-3-azetidineacetic acid.
Synthesis and Reactivity
The synthesis of 1-Cbz-3-azetidineacetic acid typically involves multi-step sequences starting from commercially available azetidine precursors. The rationale behind the synthetic design is to build the acetic acid side chain while the nitrogen is protected, preventing unwanted side reactions.
A plausible synthetic workflow can be envisioned starting from 1-Cbz-3-azetidinone. This approach leverages well-established organic chemistry transformations.
Caption: Proposed synthetic workflow for 1-Cbz-3-azetidineacetic acid.
Key Reactions
-
Cbz Deprotection: The carboxybenzyl (Cbz) group is a workhorse protecting group for amines due to its stability under a wide range of conditions and its facile removal. The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This reaction is clean and high-yielding, liberating the free secondary amine of the azetidine ring for subsequent functionalization.
-
Carboxylic Acid Activation and Coupling: The carboxylic acid moiety is readily activated for amide bond formation. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are highly effective. This reaction is fundamental for integrating the molecule into peptide chains or attaching it to other amine-containing molecules.
Applications in Drug Development
The rigid azetidine core and the bifunctional nature of 1-Cbz-3-azetidineacetic acid make it an attractive linker component in the design of sophisticated therapeutic constructs.
PROTAC and ADC Linkers
In the rapidly evolving fields of PROTACs and ADCs, the linker connecting the targeting ligand to the payload (a cytotoxic drug for ADCs, or an E3 ligase binder for PROTACs) is a critical determinant of efficacy and safety.[3] 1-Cbz-3-azetidineacetic acid serves as a non-cleavable, alkyl chain-based linker.[3] The azetidine ring provides a structurally constrained element, which can help to control the spatial orientation of the connected moieties and improve pharmacokinetic properties such as solubility and metabolic stability.
Caption: Role of the azetidineacetic acid scaffold as a linker in a PROTAC.
Spectroscopic Characterization
While specific spectra for 1-Cbz-3-azetidineacetic acid are not publicly available, its structure allows for the prediction of characteristic signals in various spectroscopic analyses. Certificates of Analysis for the related compound 1-Cbz-azetidine-3-carboxylic acid confirm that the ¹H NMR spectrum is consistent with the structure.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range). The benzylic CH₂ protons of the Cbz group would appear as a singlet around 5.1 ppm. The protons on the azetidine ring and the adjacent methylene group of the acetic acid moiety would appear as complex multiplets in the aliphatic region (likely 2.5-4.5 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbonyl carbons of the Cbz group and the carboxylic acid would be visible in the 170-180 ppm range. The aromatic carbons would appear between 127-137 ppm. The benzylic carbon and the carbons of the azetidine ring and acetic acid side chain would be found in the upfield region (30-70 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and another strong C=O stretch for the carbamate (around 1680-1700 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the [M+H]⁺ ion for the protonated molecule and/or the [M-H]⁻ ion in negative mode, corresponding to the molecular weight plus or minus a proton.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and manipulation of 1-Cbz-3-azetidineacetic acid, grounded in established chemical principles.
Protocol 1: Hypothetical Synthesis of 1-Cbz-3-azetidineacetic acid
This protocol outlines a potential synthesis from 1-Cbz-3-azetidinone.
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a stirred, cooled (0 °C) solution of sodium hydride (1.2 eq) in dry THF, add triethyl phosphonoacetate (1.1 eq) dropwise under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-Cbz-3-azetidinone (1.0 eq) in dry THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester intermediate.
Step 2: Catalytic Hydrogenation
-
Dissolve the unsaturated ester intermediate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Add palladium on carbon (10% w/w, ~5 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the saturated ester.
Step 3: Saponification (Ester Hydrolysis)
-
Dissolve the saturated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~2-3 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-Cbz-3-azetidineacetic acid.
Protocol 2: Cbz-Group Deprotection
-
Dissolve 1-Cbz-3-azetidineacetic acid (1.0 eq) in methanol.
-
Add palladium on carbon (10% w/w, ~5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the catalyst through Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to afford the deprotected 3-azetidineacetic acid.
Conclusion
1-Cbz-3-azetidineacetic acid stands out as a highly valuable and versatile building block for modern drug discovery. Its unique combination of a constrained azetidine scaffold, a readily modifiable carboxylic acid handle, and a stable yet removable Cbz protecting group provides medicinal chemists with a powerful tool for synthesizing complex and potent therapeutic agents. Understanding its core physicochemical properties, reactivity, and established protocols is essential for unlocking its full potential in the development of next-generation pharmaceuticals, including ADCs and PROTACs.
References
Literature review on substituted azetidine-3-yl acetic acids
An In-Depth Technical Guide to Substituted Azetidine-3-yl Acetic Acids: Synthesis, Properties, and Medicinal Chemistry Applications
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, small, strained rings have emerged as powerful tools for sculpting molecular architecture and fine-tuning pharmacological activity. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a unique space.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) grants it a distinct reactivity profile, yet it possesses greater stability and is easier to handle than its smaller cousin, the aziridine.[1] This balance of stability and reactivity, combined with its rigid, three-dimensional structure, makes azetidine a "privileged motif" in drug discovery.[1][3]
This guide focuses specifically on a highly valuable subclass: substituted azetidine-3-yl acetic acids . This scaffold is of particular interest as it serves as a conformationally constrained analogue of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[4][5] By restricting the rotational freedom of the GABA backbone, the azetidine ring locks the molecule into a specific bioactive conformation, which can lead to enhanced potency and selectivity for its biological targets. Furthermore, this moiety is increasingly employed as a bioisosteric replacement for other chemical groups to improve physicochemical properties and explore new chemical space.[6][7]
This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, conformational properties, and therapeutic applications of substituted azetidine-3-yl acetic acids, grounded in field-proven insights and authoritative references.
Part 1: Core Synthetic Strategies
The construction of 3,3-disubstituted azetidines, particularly those bearing an acetic acid side chain, requires strategic synthetic planning. While numerous methods exist for forming the azetidine ring itself, a predominant and highly versatile strategy for installing the desired C3 substituents involves a two-stage process: olefination followed by conjugate addition.
Primary Pathway: Horner-Wadsworth-Emmons (HWE) Olefination and Subsequent Conjugate Addition
This pathway has become a cornerstone for synthesizing a diverse library of substituted azetidine-3-yl acetic acid derivatives. The logic behind this choice is compelling: the HWE reaction reliably converts a commercially available or readily synthesized N-protected azetidin-3-one into an α,β-unsaturated ester.[8][9] This product, methyl 2-(1-Boc-azetidin-3-ylidene)acetate, contains a perfectly positioned electrophilic center for the subsequent introduction of a wide array of nucleophiles via conjugate addition.
Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes a phosphonate carbanion to react with the ketone at the C3 position of the azetidine ring, yielding an alkene. The use of a phosphonate ester, such as trimethyl phosphonoacetate, is crucial as it generally favors the formation of the desired E-alkene and is highly reliable.[9]
Stage 2: Conjugate Addition
With the α,β-unsaturated ester in hand, the C3 position is primed for substitution. This step is critical for introducing the desired diversity into the final molecule. Two prominent conjugate addition methods are:
-
Aza-Michael Addition: This powerful C-N bond-forming reaction involves the addition of nitrogen nucleophiles (e.g., heterocyclic amines like pyrazole or aliphatic amines like azetidine itself) to the activated alkene.[4][8] This method is instrumental in creating complex heterocyclic amino acid derivatives.[4]
-
Rhodium(I)-Catalyzed Aryl Addition: For the synthesis of 3-aryl-3-azetidinyl acetic acid derivatives, a rhodium-catalyzed conjugate addition of arylboronic acids is highly effective.[9] This reaction provides a direct and efficient route to compounds with potential applications in treating neurodegenerative diseases.[9]
The overall workflow is visualized below.
Part 2: Conformational Properties and Bioisosterism
The pharmacological utility of substituted azetidine-3-yl acetic acids is intrinsically linked to their rigid, three-dimensional structure. Understanding their conformational preferences is key to rationally designing them as mimics of endogenous ligands or as novel therapeutic agents.
Conformational Analysis
Unlike flexible aliphatic chains, the azetidine ring is puckered and exists in a state of dynamic equilibrium between different conformations. The substitution at the C3 position significantly influences this pucker and dictates the spatial orientation of the acetic acid side chain relative to the nitrogen atom. This conformational rigidity is precisely why these molecules are effective as constrained analogues of neurotransmitters like GABA.[5] While proline, a five-membered ring analogue, has been studied extensively, the smaller azetidine ring imposes different and often more severe geometric constraints.[10] Computational and spectroscopic studies have shown that peptides incorporating azetidine-based amino acids can induce specific secondary structures, such as β-turns, a testament to their powerful conformational directing effects.[11][12]
Application as a Bioisostere
Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of modern drug design.[7] The azetidine-3-yl acetic acid scaffold is an excellent bioisostere for several key structures.
-
GABA and β-alanine Analogues: Its most direct application is as a rigid scaffold to mimic the bioactive conformation of GABA and related amino acids.[4][5] By locking the relative positions of the amine and carboxylic acid groups, these analogues can achieve higher affinity and selectivity for specific GABA transporter (GAT) subtypes.[5]
-
Replacement for Other Cyclic Systems: The azetidine ring can serve as a bioisostere for larger rings like piperidine or as a three-dimensional, sp³-rich replacement for planar aromatic rings to improve properties like aqueous solubility and reduce off-target effects associated with planarity.[6]
Part 3: Applications in Drug Discovery
The unique structural and chemical properties of substituted azetidine-3-yl acetic acids have led to their exploration in a variety of therapeutic areas, primarily focused on disorders of the central nervous system.
Key Therapeutic Targets and Biological Activities
| Target/Application | Type of Substitution | Key Findings | Reference |
| GABA Transporter (GAT-1/GAT-3) Inhibition | N-alkylated (lipophilic side chains) | Derivatives act as potent GABA uptake inhibitors, with some showing selectivity for GAT-1. | [5] |
| GABA-A Receptor Modulation | 3-Aryl substituted | Identified as positive allosteric modulators of GABA-A receptors. | [4] |
| Cholinesterase (AChE/BChE) Inhibition | 3-Aryl substituted | Several derivatives showed AChE inhibition comparable to the Alzheimer's drug rivastigmine. | [9] |
| Neuroprotection | N-acylated 3-aryl derivatives | Showed significant neuroprotective effects in models of Parkinson's and Alzheimer's disease. | [9] |
| CB1 Receptor Antagonism | 3-Aminoazetidine-3-carboxylic acid derivatives | Incorporated into antagonists for the potential treatment of obesity. | [13] |
This targeted activity profile highlights the scaffold's utility in generating CNS-active agents. The ability to systematically modify the substituents at both the N1 and C3 positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Part 4: Validated Experimental Protocol
The following protocol details the synthesis of a 3-aryl-azetidin-3-yl acetic acid methyl ester, adapted from methodologies reported in the literature.[9] This protocol is a self-validating system, as the successful formation of the intermediate and final product can be confirmed at each stage using standard analytical techniques (NMR, LC-MS).
Protocol: Synthesis of Methyl 2-(1-Boc-3-phenylazetidin-3-yl)acetate
Objective: To synthesize a 3-aryl substituted azetidine-3-yl acetic acid derivative via a two-step sequence of HWE olefination and rhodium-catalyzed conjugate addition.
Step 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate
-
Reagents & Setup:
-
N-Boc-azetidin-3-one (1.0 eq)
-
Trimethyl phosphonoacetate (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
-
Procedure:
-
Dissolve N-Boc-azetidin-3-one in anhydrous acetonitrile under a nitrogen atmosphere.
-
Add trimethyl phosphonoacetate to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DBU dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester as a clear oil.
-
Step 2: Rhodium(I)-Catalyzed Conjugate Addition
-
Reagents & Setup:
-
Methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
[Rh(cod)₂]BF₄ (Rhodium catalyst, 0.03 eq)
-
1,4-Dioxane/H₂O (10:1 mixture)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
To the flask, add the α,β-unsaturated ester, phenylboronic acid, and the rhodium catalyst.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 2-(1-Boc-3-phenylazetidin-3-yl)acetate.
-
Final Elaboration (Optional): The N-Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the free amine, which can be further functionalized. The methyl ester can be hydrolyzed to the carboxylic acid using LiOH or NaOH.
Conclusion and Future Outlook
Substituted azetidine-3-yl acetic acids represent a potent and versatile chemical scaffold with significant, demonstrated value in medicinal chemistry. The prevalence of synthetic strategies like the Horner-Wadsworth-Emmons and conjugate addition sequence has made a wide range of analogues accessible for biological screening.[4][8][9] Their power as conformationally constrained GABA mimics has been realized in the development of potent CNS-active agents, particularly as GABA uptake inhibitors and neuroprotective compounds.[5][9]
The future of this scaffold is bright. As synthetic methodologies continue to advance, we can expect to see the development of even more complex and stereochemically defined derivatives. The exploration of these compounds in therapeutic areas beyond CNS disorders, leveraging their unique physicochemical properties as bioisosteres, remains a promising avenue. For drug development professionals, the substituted azetidine-3-yl acetic acid core is not just a building block but a strategic tool for creating next-generation therapeutics with improved potency, selectivity, and drug-like properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(1-(Benzyloxycarbonyl)azetidin-3-yl)acetic Acid (CAS 319470-14-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the rational design of molecular scaffolds that offer conformational rigidity and precise vectoral orientation of functional groups is of paramount importance. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable structural motif that imparts these desirable properties. This guide provides a comprehensive technical overview of 2-(1-(benzyloxycarbonyl)azetidin-3-yl)acetic acid (CAS 319470-14-9), a versatile building block with significant potential in the synthesis of novel therapeutics. Its unique structure, combining the constrained azetidine core with a protected amine and a carboxylic acid functional group, makes it an attractive component for constructing complex molecules, including peptide mimetics and advanced bioconjugates.
Physicochemical Properties
2-(1-(Benzyloxycarbonyl)azetidin-3-yl)acetic acid, also known by its synonym 1-Cbz-3-azetidineacetic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 319470-14-9 | Multiple |
| Molecular Formula | C₁₃H₁₅NO₄ | [1] |
| Molecular Weight | 249.27 g/mol | [2] |
| Predicted Boiling Point | 437.0 ± 28.0 °C | N/A |
| Predicted Density | 1.294 ± 0.06 g/cm³ | N/A |
| InChI | InChI=1S/C13H15NO4/c15-12(16)6-11-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | [3] |
| SMILES | C1=CC=C(C=C1)COC(=O)N2CC(C2)CC(=O)O | N/A |
Synthesis
A common synthetic approach to 2-(1-(benzyloxycarbonyl)azetidin-3-yl)acetic acid involves the Horner-Wadsworth-Emmons reaction starting from N-Boc-3-azetidinone to introduce the acetic acid side chain, followed by subsequent functional group manipulations. A generalized synthetic workflow is depicted below.
References
Azetidine Synthesis: A Technical Guide to the Strategic Role of the Benzyloxycarbonyl (Cbz) Protecting Group
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2][3] However, the inherent ring strain of azetidines presents significant synthetic challenges, necessitating precise control over reaction pathways.[2] This technical guide provides an in-depth analysis of the benzyloxycarbonyl (Cbz) protecting group's pivotal role in overcoming these hurdles. We will explore the causality behind its application, from the fundamental principles of protection and deprotection to its strategic deployment in robust intramolecular cyclization strategies for azetidine ring formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this classic yet powerful tool for the synthesis of functionalized azetidines.
The Challenge of the Strained Ring: Why Protecting Groups are Essential
The synthesis of azetidines is a delicate balance of forming a thermodynamically unfavorable four-membered ring while avoiding competing side reactions such as intermolecular polymerization or elimination. The nucleophilic nitrogen atom, essential for the key ring-closing step, can also engage in undesired reactions if left unprotected. This is where the strategic implementation of protecting groups becomes paramount. A protecting group serves to temporarily mask the reactive amine, rendering it inert to specific reagents and conditions, only to be removed later in the synthetic sequence.[4] Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group stands out for its unique combination of stability, reliability, and versatile deprotection chemistry, making it exceptionally well-suited for azetidine synthesis.[5][6]
The Benzyloxycarbonyl (Cbz) Group: Properties and Mechanistic Underpinnings
The Cbz group is a carbamate-based protecting group introduced by Bergmann and Zervas in the 1930s for peptide synthesis.[7] Its enduring utility stems from a robust set of characteristics that provide chemists with exceptional control over synthetic transformations.
Key Advantages in Synthesis:
-
Robust Stability: The Cbz group is remarkably stable under a wide array of conditions, including those that are basic, nucleophilic, and mildly acidic, protecting the nitrogen atom through many synthetic steps.[7][8]
-
Orthogonality: Its deprotection method, primarily catalytic hydrogenolysis, is orthogonal to many other common protecting groups.[7] This is a cornerstone of modern synthesis, allowing for the selective deprotection of a Cbz group in the presence of acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups like fluorenylmethyloxycarbonyl (Fmoc).[9]
-
Enhanced Crystallinity: Cbz-protected intermediates are frequently crystalline solids, which greatly facilitates their purification by recrystallization—a significant advantage for scalability and purity.[5]
-
Modulated Nucleophilicity: By converting the amine into a carbamate, the Cbz group significantly reduces the nitrogen's nucleophilicity and basicity. This prevents unwanted side reactions but leaves sufficient nucleophilicity for the desired intramolecular cyclization to occur under controlled conditions.
Mechanism of Cbz Protection
The introduction of the Cbz group is typically achieved via the reaction of a primary or secondary amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The mechanism is a straightforward nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl. A base, such as sodium carbonate or sodium bicarbonate, is required to neutralize the HCl byproduct generated during the reaction (Schotten-Baumann conditions).[7][10]
Caption: Mechanism of N-Cbz protection of an amine.
Mechanism of Cbz Deprotection
The hallmark of the Cbz group is its clean removal by catalytic hydrogenolysis. Using a palladium catalyst (typically Pd on carbon) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is cleaved.[11] This generates an unstable carbamic acid, which spontaneously decarboxylates to release the free amine, carbon dioxide, and toluene as the only byproducts.[7] The mild, neutral conditions of this deprotection are highly advantageous, preserving sensitive functional groups elsewhere in the molecule.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Core Strategy: Cbz-Mediated Intramolecular Cyclization
The most common and robust method for azetidine synthesis is the intramolecular cyclization of a γ-substituted amine. The Cbz group is instrumental in this process, guiding the reaction to favor the formation of the four-membered ring.
The general workflow involves three key phases:
-
Substrate Preparation & Protection: A suitable precursor, typically a γ-amino alcohol, is selected. The nitrogen atom is first protected with the Cbz group to prevent it from interfering with the subsequent step.
-
Activation: The terminal hydroxyl group is converted into a good leaving group (LG), such as a tosylate (OTs), mesylate (OMs), or halide. This activation step creates an electrophilic carbon center ripe for nucleophilic attack.
-
Ring Closure: The N-Cbz protected substrate is treated with a non-nucleophilic base (e.g., sodium hydride, potassium carbonate). The base deprotonates the carbamate nitrogen, enhancing its nucleophilicity and triggering an intramolecular Sₙ2 reaction that displaces the leaving group and forges the azetidine ring.[1]
Caption: General workflow for Cbz-mediated azetidine synthesis.
This strategy is highly effective because the Cbz group provides the perfect balance of electronic properties. It deactivates the nitrogen enough to allow for selective activation of the alcohol, but the resulting carbamate is still sufficiently nucleophilic (especially upon deprotonation) to close the strained ring efficiently.
Field-Proven Methodologies and Data
The following protocols are representative of standard laboratory procedures for the synthesis of a Cbz-protected azetidine.
Experimental Protocol 1: Cbz Protection of an Amino Alcohol
-
Dissolution: Dissolve the amino alcohol (1.0 eq) in a 2:1 mixture of THF and water.[7]
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.0 eq).[7]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while stirring vigorously, maintaining the temperature at 0 °C.[7][10]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-20 hours, monitoring progress by TLC.[7]
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-Cbz protected amino alcohol.
Experimental Protocol 2: Intramolecular Cyclization to form N-Cbz-Azetidine
-
Activation: Dissolve the N-Cbz protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Activation): Wash the reaction mixture sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.
-
Cyclization: Dissolve the crude mesylate in an anhydrous polar aprotic solvent like DMF or THF. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the azetidine product by TLC or LC-MS.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to afford the N-Cbz-azetidine.
Experimental Protocol 3: Deprotection to Yield the Final Azetidine
-
Setup: Dissolve the N-Cbz-azetidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[10]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol % by weight) to the solution.[10]
-
Hydrogenation: Place the reaction flask under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, and stir vigorously at room temperature.[10]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must be kept wet during handling.[10]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine. The byproducts, toluene and CO₂, are volatile and easily removed.[10]
Data Presentation: Representative Yields
The following table summarizes typical yields for the key transformations in a Cbz-mediated azetidine synthesis, compiled from literature precedents.
| Step | Substrate Type | Protecting/Activating Agent | Key Conditions | Yield (%) | Reference |
| Protection | Primary Amino Alcohol | Cbz-Cl, NaHCO₃ | THF/H₂O, 0°C to RT | 90% | [7] |
| Protection | Amino Acid | Cbz-Cl, aq. Na₂CO₃ | 0 °C | >90% | [10] |
| Cyclization | N-Cbz-γ-amino tosylate | Base (e.g., K₂CO₃) | Reflux | ~85% | [1][12] |
| Deprotection | N-Cbz-Azetidine | H₂, 10% Pd/C | MeOH, RT | >95% | [1] |
| Deprotection | N-Cbz-Azetidine Peptide | H₂, 5% Pd-C | MeOH, 60 °C | Quantitative | [7] |
Trustworthiness and Advanced Insights: The Orthogonality Principle
The true power of the Cbz group is demonstrated in complex, multi-step syntheses where multiple protecting groups are present. Its orthogonality to acid-labile groups like Boc is a cornerstone of modern synthetic strategy.[7]
Consider the synthesis of a complex azetidine-containing peptide where side-chain functional groups are protected with acid-labile tert-butyl (tBu) or Boc groups.[9] After assembling the peptide backbone and forming the azetidine ring, the N-Cbz group on the azetidine can be selectively removed via hydrogenolysis.[13] This unmasks the azetidine nitrogen for late-stage functionalization (e.g., acylation, alkylation) without disturbing the acid-labile side-chain protectors.[9][14] Subsequently, a final global deprotection with a strong acid like trifluoroacetic acid (TFA) can remove all remaining Boc/tBu groups to yield the final, complex molecule. This self-validating system, where each deprotection step is selective and predictable, is only possible due to the orthogonal nature of the Cbz group.
Furthermore, the choice of Cbz over Boc for protecting the azetidine nitrogen can be a critical decision driven by the stability of the final ring system. The strained azetidine ring can be susceptible to cleavage under the strongly acidic conditions (e.g., TFA, HCl) required for Boc removal.[15] The neutral, mild conditions of hydrogenolysis for Cbz deprotection completely circumvent this potential degradation pathway, ensuring the integrity of the valuable four-membered ring.
Conclusion
The benzyloxycarbonyl group is far more than a simple placeholder in azetidine synthesis; it is a strategic enabler. It provides a robust and reliable method for controlling the reactivity of the precursor amine, facilitating high-yielding intramolecular cyclizations to form the strained azetidine ring. Its key advantages—stability, ease of introduction, and, most critically, its orthogonal removal via mild hydrogenolysis—provide chemists with the precision required to construct complex, functionalized azetidines. By understanding the mechanistic principles and leveraging the field-proven protocols detailed in this guide, researchers in drug discovery and organic synthesis can confidently employ the Cbz group to unlock novel chemical space centered on this important heterocyclic scaffold.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. nbinno.com [nbinno.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Exploratory Reactions of 2-(1-Cbz-azetidin-3-yl)acetic acid
Abstract: 2-(1-Cbz-azetidin-3-yl)acetic acid is a valuable, conformationally constrained building block in medicinal chemistry. Its unique structure, featuring a strained four-membered azetidine ring, a carboxylic acid functional handle, and a removable carbobenzyloxy (Cbz) protecting group, offers multiple avenues for chemical exploration and diversification. This guide provides a comprehensive overview of the principal reactive sites of this molecule, detailing field-proven protocols and the underlying chemical logic for its transformation into diverse scaffolds for drug discovery. We will explore reactions at the carboxylic acid, strategic deprotection and subsequent functionalization of the azetidine nitrogen, and the stability and potential for ring-opening of the strained azetidine core.
Introduction and Strategic Overview
The azetidine ring is a privileged scaffold in modern drug discovery.[1] As a bioisostere for larger, more flexible moieties, its incorporation into lead compounds can enhance metabolic stability, improve ligand efficiency, and provide novel intellectual property.[1][2] The title compound, 2-(1-Cbz-azetidin-3-yl)acetic acid, serves as a bifunctional building block. The acetic acid side chain allows for peptide-like extensions, while the Cbz-protected nitrogen provides a latent site for further modification.[3] Understanding the reactivity at each of these sites is critical for its effective use in synthetic campaigns.
This guide is structured around the three primary reactive centers of the molecule, providing both the "how" and the "why" for key transformations.
Molecular Structure and Reactive Sites
The key to harnessing the synthetic potential of this molecule lies in recognizing its distinct reactive domains:
-
The Carboxylic Acid: The primary site for elongation and conjugation.
-
The Cbz-Protected Nitrogen: A stable protecting group that can be selectively removed to reveal a nucleophilic secondary amine.
-
The Azetidine Ring: A strained four-membered ring whose stability must be considered and can, under certain conditions, be exploited for ring-opening reactions.[1]
Figure 1: Key reactive sites of 2-(1-Cbz-azetidin-3-yl)acetic acid.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid is the most accessible functional group for initial modifications. Standard transformations such as amide bond formation and esterification are highly efficient, providing a gateway to a vast chemical space.
Amide Coupling
Amide coupling is arguably the most frequent reaction performed in medicinal chemistry.[4] It allows for the linkage of the azetidine core to other amino acids, amines, or complex amine-containing fragments.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is thermally demanding and impractical for complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[5] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]
However, this intermediate can be susceptible to side reactions, including racemization if the α-carbon is chiral. To mitigate this and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) is introduced. These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the amine component and the HCl generated if EDC hydrochloride is used.
Figure 2: Generalized workflow for carbodiimide-mediated amide coupling.
Protocol 1: General Procedure for Amide Coupling
-
Preparation: Dissolve 2-(1-Cbz-azetidin-3-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).
-
Activation: Add the coupling additives, such as HOBt (1.2 eq) and EDC-HCl (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Esterification
Esterification is another fundamental transformation, often used to improve cell permeability or to install a functional handle that can be hydrolyzed in vivo.
Causality Behind Experimental Choices: While classic Fischer esterification (acid-catalyzed reaction with an alcohol) is possible, it often requires harsh conditions (high temperatures, strong acid) that may not be compatible with the strained azetidine ring.[6][7] A milder and more general approach involves the same activation principles as amide coupling. Alternatively, for simple esters like methyl or ethyl esters, reaction with a large excess of the alcohol in the presence of a catalyst like thionyl chloride (SOCl₂) or an acid catalyst at moderate temperatures is effective.[8] The reaction is driven to completion by the large excess of the alcohol, which acts as both reactant and solvent.
Protocol 2: Methyl Ester Synthesis via SOCl₂
-
Setup: Suspend 2-(1-Cbz-azetidin-3-yl)acetic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise. Caution: Exothermic reaction, gas evolution (HCl, SO₂).
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 2-4 hours, until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be further purified by chromatography if necessary.
Reactions at the Azetidine Nitrogen
The Cbz group is a robust protecting group, stable to a wide range of conditions used for amide coupling and esterification.[9] Its removal is a key strategic step, unmasking the secondary amine for subsequent functionalization.[3]
Cbz-Group Deprotection
Causality Behind Experimental Choices: The most common and cleanest method for Cbz deprotection is catalytic hydrogenolysis.[9] The reaction involves heterogeneous catalysis with palladium on carbon (Pd/C) and a source of hydrogen. The Cbz group is cleaved to toluene and carbon dioxide, and the free amine is generated. This method is highly efficient and proceeds under mild conditions (room temperature, atmospheric pressure of H₂). However, it is incompatible with functional groups that can be reduced, such as alkynes, alkenes, or some nitro groups.
Alternative methods include cleavage with strong acids like HBr in acetic acid, but these harsh conditions may promote ring-opening of the strained azetidine.[9][10] Therefore, hydrogenolysis is the preferred method when substrate compatibility allows.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the Cbz-protected azetidine substrate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Purge the reaction flask with hydrogen gas (using a balloon or a hydrogenator) and maintain a hydrogen atmosphere with vigorous stirring.
-
Reaction: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 2-(azetidin-3-yl)acetic acid, often as a zwitterionic solid.[11]
N-Functionalization of the Deprotected Azetidine
Once the Cbz group is removed, the resulting secondary amine is a versatile nucleophile that can undergo a wide range of transformations, including N-alkylation, N-acylation, and reductive amination. This allows for late-stage diversification of the azetidine scaffold.[3]
Exploratory Reactions: Azetidine Ring Stability and Opening
The reactivity of azetidines is significantly influenced by their ring strain (approx. 25.4 kcal/mol).[2] While more stable than aziridines, they are susceptible to ring-opening reactions under certain conditions, particularly with acid activation.[1][2]
Causality and Mechanistic Considerations: Acid-mediated ring-opening typically involves protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack.[1] The regioselectivity of the attack depends on steric and electronic factors. For N-Cbz protected azetidines, the ring is generally stable under the neutral to mildly basic conditions of amide coupling. However, exposure to strong acids or potent nucleophiles, especially at elevated temperatures, can lead to decomposition or rearrangement.[1] An intramolecular ring-opening can occur if a pendant nucleophile is present on a side chain.[1]
It is crucial for researchers to be aware of this potential instability. When designing multi-step syntheses, it is advisable to:
-
Avoid strong, non-nucleophilic acids where possible.
-
Keep reaction temperatures moderate.
-
Analyze crude reaction mixtures for byproducts indicative of ring-opening.
Expansion of the strained azetidine ring to a more stable pyrrolidine can be a deliberate synthetic strategy, though it requires specific reagents and conditions not typically encountered in the standard transformations discussed above.[12]
Figure 3: Conceptual pathway for acid-mediated nucleophilic ring-opening.
Summary and Outlook
2-(1-Cbz-azetidin-3-yl)acetic acid is a versatile building block with three distinct points for chemical modification. The carboxylic acid serves as the primary attachment point for chain extension via robust amide coupling and esterification protocols. The Cbz-protected nitrogen allows for orthogonal deprotection and subsequent late-stage functionalization. Finally, while the azetidine ring is generally stable, its inherent strain is a key chemical feature that must be considered during reaction design, as it can be susceptible to ring-opening under harsh acidic conditions. By understanding the specific reactivity at each site, researchers can strategically and efficiently incorporate this valuable scaffold into complex molecules for the development of novel therapeutics.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Esterification of glycerol with acetic acid using double SO3H-functionalized ionic liquids as recoverable catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Esterification of Acetic Acid by Flow-Type Membrane Reactor with AEI Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tdcommons.org [tdcommons.org]
- 11. 2-(Azetidin-3-yl)acetic acid hydrochloride | C5H10ClNO2 | CID 66615016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability and Degradation Profile of 1-Cbz-3-azetidineacetic acid: A Mechanistic and Methodological Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Cbz-3-azetidineacetic acid is a bifunctional molecule incorporating a strained azetidine ring and a carboxybenzyl (Cbz) protected amine. Its utility as a constrained amino acid analogue and a linker in medicinal chemistry necessitates a thorough understanding of its chemical stability. This guide provides a comprehensive analysis of the potential degradation pathways of 1-Cbz-3-azetidineacetic acid under various stress conditions. We elucidate the underlying chemical principles governing its stability, focusing on the lability of both the azetidine ring and the Cbz protecting group. Furthermore, this document outlines detailed, field-proven experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method, empowering researchers to proactively identify and control potential stability liabilities in drug development programs.
Molecular Structure and Inherent Stability Considerations
The chemical stability of 1-Cbz-3-azetidineacetic acid is primarily dictated by two structural features:
-
The Azetidine Ring: This four-membered heterocyclic amine is inherently strained. The ring strain makes it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions where protonation of the azetidine nitrogen can activate the ring.[1][2] Studies on related N-substituted azetidines have demonstrated that acid-mediated intramolecular ring-opening is a significant degradation pathway.[1]
-
The Carboxybenzyl (Cbz) Group: The Cbz group is a benzyl carbamate, a common protecting group for amines in organic synthesis. While generally stable under neutral and mildly acidic or basic conditions, carbamates are susceptible to hydrolysis, especially under stronger acidic or basic conditions, which would cleave the group to yield 3-azetidineacetic acid, benzyl alcohol, and carbon dioxide.[3][4] The benzyl group also introduces potential susceptibility to oxidative and photolytic degradation.[5][6]
A comprehensive stability assessment must therefore investigate the interplay between these two functionalities and their degradation under a range of pharmaceutically relevant stress conditions.
Potential Degradation Pathways
Based on the known chemistry of azetidines and carbamates, we can postulate several key degradation pathways for 1-Cbz-3-azetidineacetic acid. These pathways are critical for anticipating potential impurities and designing appropriate analytical controls.
Hydrolytic Degradation (Acidic and Basic)
-
Acid-Catalyzed Degradation: Under acidic conditions, two primary degradation routes are plausible. First, protonation of the azetidine nitrogen can facilitate nucleophilic attack by water or an intramolecular attack by the carboxylic acid side chain, leading to ring-opening products.[1][7] Second, strong acidic conditions can promote the hydrolysis of the Cbz carbamate group, resulting in deprotection of the azetidine nitrogen.[3]
-
Base-Catalyzed Degradation: Alkaline conditions are expected to primarily promote the hydrolysis of the carbamate linkage via a base-catalyzed acyl substitution mechanism (BAC2), yielding the unprotected 3-azetidineacetic acid.[2] The azetidine ring itself is generally more stable under basic conditions compared to acidic conditions.
Oxidative Degradation
Oxidative stress, typically simulated using hydrogen peroxide, can target several sites on the molecule. The benzylic position of the Cbz group is susceptible to oxidation, potentially leading to the formation of benzoic acid or related impurities.[8] The tertiary amine within the azetidine ring could also be oxidized to an N-oxide, although this is generally less common for strained rings.
Photolytic Degradation
The aromatic ring of the benzyl carbamate acts as a chromophore, making the molecule susceptible to photodegradation. Irradiation with UV light can induce cleavage of the Cbz group. Studies on other carbamates have shown that photooxidation can lead to a variety of products, including N-dealkylated and further oxygenated derivatives.[9]
Thermal Degradation
In the solid state or in solution, elevated temperatures can provide the energy needed to overcome activation barriers for degradation. For 1-Cbz-3-azetidineacetic acid, thermal stress may accelerate the hydrolytic pathways already described. In the absence of water, thermal decomposition of the azetidine ring itself is a possibility, which has been shown to proceed via a biradical mechanism at very high temperatures to yield ethylene and a methanimine fragment, though such extreme conditions are less relevant for pharmaceutical stability testing.[10]
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the thermal decomposition mechanism of azetidine using low pressure pyrolysis method. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note & Protocol: Robust N-Cbz Deprotection of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid
Introduction: Navigating the Cbz Deprotection of a Strained Ring Amino Acid
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in modern organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical intermediates.[1][2] Its widespread use is attributed to its stability under a range of conditions and the multiple, often mild, methods available for its cleavage.[2] The most prevalent and generally mildest of these is catalytic hydrogenation, which offers a clean reaction profile with gaseous byproducts.[2][3]
This document provides a detailed protocol for the N-Cbz deprotection of 2-(1-((benzyloxy)carbonyl)azetidin-3-yl)acetic acid, a key intermediate in the synthesis of various biologically active compounds. The presence of the strained azetidine ring and a carboxylic acid moiety necessitates careful consideration of reaction conditions to ensure high yield and purity of the final product, 2-(azetidin-3-yl)acetic acid. This zwitterionic product is a valuable building block in medicinal chemistry.
We will delve into the mechanistic underpinnings of the recommended protocol, provide a step-by-step guide for its execution, and discuss potential challenges and troubleshooting strategies. The information presented herein is synthesized from established principles of Cbz deprotection and tailored to the specific structural features of the target molecule.
Core Principles: The Rationale Behind Catalytic Hydrogenation
Catalytic hydrogenation stands as the method of choice for Cbz deprotection due to its high efficiency and mild, neutral reaction conditions.[2][3] This method is particularly advantageous for substrates bearing other sensitive functional groups that might not be compatible with acidic or basic cleavage conditions.[4]
The reaction proceeds via hydrogenolysis, where the Cbz group is cleaved by the action of molecular hydrogen on the surface of a palladium catalyst. The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the unprotected amine, toluene, and carbon dioxide.[1]
References
Application Notes and Protocols for the Use of 1-Cbz-3-azetidineacetic Acid as a Pharmaceutical Intermediate
Introduction: The Strategic Value of 1-Cbz-3-azetidineacetic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering a means to introduce conformational rigidity and unique three-dimensional topologies into drug candidates.[1][2] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, provides a compelling balance of stability and structural constraint.[3][4]
1-Cbz-3-azetidineacetic acid, a derivative of this scaffold, has garnered significant attention as a versatile pharmaceutical intermediate. Its structure incorporates a carboxybenzyl (Cbz) protected secondary amine, preventing unwanted side reactions, and a carboxylic acid moiety, which serves as a handle for further chemical elaboration. This unique combination of features makes it an ideal building block for the synthesis of a diverse array of complex molecules, including conformationally restricted gamma-amino acid (GABA) analogues, and as a linker component in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6][7]
The conformational constraint imposed by the azetidine ring can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty associated with binding.[8] This guide provides detailed application notes and experimental protocols for the effective utilization of 1-Cbz-3-azetidineacetic acid in the synthesis of pharmaceutical intermediates, with a focus on the critical steps of amide bond formation and subsequent deprotection.
Physicochemical Properties of 1-Cbz-3-azetidineacetic Acid
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and execution. The key properties of 1-Cbz-3-azetidineacetic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | [9] |
| Molecular Weight | 235.24 g/mol | [9] |
| Appearance | White to off-white solid | [9] |
| Purity (HPLC) | ≥99% | [9] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [10] |
Core Applications in Pharmaceutical Synthesis
A Versatile Scaffold for Conformationally Restricted Analogues
The azetidine ring in 1-Cbz-3-azetidineacetic acid serves as a bioisosteric replacement for more flexible aliphatic chains, thereby constraining the accessible conformations of the final molecule. This property is particularly valuable in the design of ligands for receptors and enzymes where a specific spatial arrangement of functional groups is required for optimal interaction. The rigid nature of the azetidine scaffold can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.[1][3]
Synthesis of Gamma-Amino Acid (GABA) Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[11] The development of GABA analogues is a significant area of research for the treatment of neurological disorders such as epilepsy, neuropathic pain, and anxiety.[11] 1-Cbz-3-azetidineacetic acid is an excellent starting material for the synthesis of conformationally restricted GABA analogues, where the azetidine ring mimics the folded conformation of GABA.[12][13]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for two of the most common and critical transformations involving 1-Cbz-3-azetidineacetic acid: amide coupling to introduce molecular diversity and Cbz deprotection to unmask the reactive secondary amine for subsequent functionalization.
Protocol 1: Amide Coupling of 1-Cbz-3-azetidineacetic Acid with a Representative Amine
This protocol details the synthesis of an amide bond between 1-Cbz-3-azetidineacetic acid and a model primary amine, aniline, using the common coupling reagent combination HATU/HOBt. The choice of coupling reagents is critical for efficient amide bond formation, especially with potentially less reactive amines.[14][15] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling agent that, in the presence of an additive like HOBt (Hydroxybenzotriazole), minimizes racemization and promotes high yields.[16]
Reaction Scheme:
Materials:
-
1-Cbz-3-azetidineacetic acid (1.0 eq)
-
Aniline (1.1 eq)
-
HATU (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Cbz-3-azetidineacetic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and HATU (1.2 eq). Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq). The base is crucial to neutralize the acidic protons and facilitate the coupling reaction.[17]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This aqueous work-up removes the excess reagents and byproducts.[18]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-2-(1-(benzyloxycarbonyl)azetidin-3-yl)acetamide.[19]
Experimental Workflow Diagram:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Amide Synthesis [fishersci.dk]
- 12. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. growingscience.com [growingscience.com]
- 15. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Advantage: Harnessing 2-(1-Cbz-azetidin-3-yl)acetic Acid in Modern Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
In the quest for novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional, planar molecular scaffolds. The strategic incorporation of three-dimensional (3D) structural motifs is a powerful approach to navigate the complexities of biological targets. Among these, small, strained heterocyclic systems have emerged as privileged scaffolds. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a compelling blend of structural rigidity and synthetic versatility.[1][2] Its constrained nature pre-organizes substituents into well-defined vectors, which can lead to a favorable entropic contribution to binding affinity for a biological target.[3]
This guide focuses on the application of a particularly valuable building block: 2-(1-Cbz-azetidin-3-yl)acetic acid . This molecule marries the conformational constraints of the azetidine ring with the synthetic utility of a carboxylic acid, all while the nitrogen is protected with a readily cleavable carboxybenzyl (Cbz) group. As a constrained analog of gamma-aminobutyric acid (GABA) and a unique building block for peptidomimetics, it offers a gateway to novel chemical space for researchers in drug development.[4]
Core Principles: Why a Constrained Azetidine Scaffold?
The utility of 2-(1-Cbz-azetidin-3-yl)acetic acid stems from several key principles of modern medicinal chemistry:
-
Conformational Rigidity: The strained four-membered ring of azetidine significantly reduces the conformational flexibility compared to open-chain analogs.[5] This pre-organization of the molecule can enhance binding affinity to a target protein by reducing the entropic penalty of binding.[3]
-
Improved Physicochemical Properties: Azetidine-containing compounds often exhibit improved metabolic stability and aqueous solubility compared to their more lipophilic carbocyclic or larger heterocyclic counterparts.[6]
-
Novel Chemical Space: The unique 3D arrangement of substituents on the azetidine ring provides access to unexplored chemical space, allowing for the development of compounds with novel intellectual property.
-
Peptidomimetic Potential: As a constrained amino acid surrogate, this building block can be incorporated into peptide sequences to induce specific secondary structures, such as turns, and to enhance resistance to proteolytic degradation.[7][8]
The following diagram illustrates the logical flow of how the structural features of 2-(1-Cbz-azetidin-3-yl)acetic acid contribute to its utility in drug discovery.
Application Notes: Strategic Incorporation in Drug Design
The primary application of 2-(1-Cbz-azetidin-3-yl)acetic acid is as a versatile building block for the synthesis of more complex molecules. Its carboxylic acid functionality serves as a key handle for amide bond formation, one of the most fundamental reactions in medicinal chemistry.[9]
As a Constrained Linker in Novel Scaffolds
The azetidine-acetic acid moiety can be used as a rigid linker to connect two pharmacophoric elements. This is conceptually similar to the use of its isomer, 1-Cbz-azetidine-3-carboxylic acid, which has been employed as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[10][11] The rigidity of the azetidine ring helps to maintain an optimal distance and orientation between the two connected molecular fragments, which can be crucial for their biological activity.
Development of Peptidomimetics
Incorporating unnatural amino acids into peptides is a well-established strategy to overcome their inherent limitations, such as poor metabolic stability and low cell permeability.[12] 2-(1-Cbz-azetidin-3-yl)acetic acid can be viewed as a constrained analogue of GABA or a substituted β-amino acid. Its incorporation into a peptide backbone can disrupt or stabilize secondary structures, such as β-turns, and protect against enzymatic degradation.[8] The conformational effects of incorporating the closely related L-azetidine-2-carboxylic acid in place of proline have been shown to increase the flexibility of the peptide backbone, which can be advantageous in certain therapeutic contexts.[7]
Synthesis of Bioactive Small Molecules
The azetidine scaffold is present in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and CNS-active agents.[1][2] 2-(1-Cbz-azetidin-3-yl)acetic acid serves as an excellent starting material for the synthesis of novel small molecules. Following amide coupling, the Cbz protecting group can be removed under standard hydrogenolysis conditions, revealing a secondary amine that can be further functionalized through alkylation, acylation, or sulfonylation to generate a library of analogs for structure-activity relationship (SAR) studies.[13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations involving 2-(1-Cbz-azetidin-3-yl)acetic acid.
Protocol 1: General Amide Coupling via EDC/HOBt
This protocol describes a standard and widely used method for the formation of an amide bond between 2-(1-Cbz-azetidin-3-yl)acetic acid and a primary or secondary amine. The use of 1-hydroxybenzotriazole (HOBt) as an additive minimizes racemization and improves coupling efficiency.[14]
Materials:
-
2-(1-Cbz-azetidin-3-yl)acetic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(1-Cbz-azetidin-3-yl)acetic acid (1.0 eq) in anhydrous DMF or DCM, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The following diagram outlines the workflow for this amide coupling protocol.
Protocol 2: Cbz Deprotection via Hydrogenolysis
This protocol describes the removal of the Cbz protecting group to liberate the secondary amine on the azetidine ring, enabling further derivatization.
Materials:
-
Cbz-protected azetidine derivative (from Protocol 1)
-
Palladium on carbon (10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the Cbz-protected azetidine derivative (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture under an H₂ atmosphere (balloon pressure) at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.
Data Presentation: Illustrative SAR Study
To illustrate the application of 2-(1-Cbz-azetidin-3-yl)acetic acid in a drug discovery program, consider a hypothetical series of inhibitors for a fictional enzyme, "Inhibitase." The core scaffold is synthesized by coupling the azetidine building block with a variety of amines, followed by Cbz deprotection and subsequent N-functionalization.
| Compound ID | R¹ Group (from Amine) | R² Group (on Azetidine N) | Inhibitase IC₅₀ (nM) |
| AZ-01 | 4-Fluorobenzyl | H | 250 |
| AZ-02 | 4-Fluorobenzyl | -CH₃ | 150 |
| AZ-03 | 4-Fluorobenzyl | -SO₂CH₃ | 75 |
| AZ-04 | 4-Fluorobenzyl | -C(O)CH₃ | 120 |
| AZ-05 | 3-Chlorobenzyl | -SO₂CH₃ | 90 |
| AZ-06 | Cyclohexylmethyl | -SO₂CH₃ | 350 |
This data is illustrative and intended for educational purposes only.
Interpretation of SAR:
-
N-Functionalization: The data suggests that substitution on the azetidine nitrogen (R²) is beneficial for activity compared to the free amine (AZ-01). A small, electron-withdrawing sulfonyl group (AZ-03) provides the most potent compound in this series, suggesting a key hydrogen bond acceptor interaction in the active site.
-
Amine Substituent: Comparing AZ-03, AZ-05, and AZ-06, the nature of the R¹ group also significantly impacts potency. Aromatic substituents appear to be preferred over aliphatic ones, with the 4-fluorobenzyl group being optimal in this limited set.
Conclusion and Future Outlook
2-(1-Cbz-azetidin-3-yl)acetic acid is a valuable and versatile building block in medicinal chemistry. Its inherent conformational rigidity and the synthetic handles it provides allow for the systematic exploration of chemical space and the development of novel therapeutic agents with improved properties. While direct examples in approved drugs are still emerging, the principles guiding its use are well-established in the successful application of other constrained scaffolds. As the demand for 3D-rich molecular architectures in drug discovery continues to grow, the strategic application of specialized building blocks like 2-(1-Cbz-azetidin-3-yl)acetic acid will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tijer.org [tijer.org]
- 4. 2-(Azetidin-3-yl)acetic acid hydrochloride | C5H10ClNO2 | CID 66615016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Derivatives from 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has become a privileged scaffold in medicinal chemistry.[1][2] Its significance is rooted in the unique structural properties conferred by its inherent ring strain (approx. 25.4 kcal/mol), which lies between that of the highly reactive aziridines and the more stable pyrrolidines.[3] This strained ring system provides a rigid framework, enabling precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Consequently, azetidine-containing molecules are found in several approved drugs and numerous clinical candidates, highlighting their therapeutic potential.[3][4]
The starting material, 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid, is a particularly versatile building block. It features three key points for diversification: the carboxylic acid moiety, the protected azetidine nitrogen, and the potential for modification of the acetic acid backbone. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the azetidine nitrogen, stable to a wide range of conditions but readily removable, offering an orthogonal handle for late-stage functionalization.[5][6]
This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and characterization techniques for generating novel derivatives from this valuable starting material. The methodologies are designed for researchers, scientists, and drug development professionals seeking to expand their chemical libraries with structurally unique azetidine derivatives.
Core Synthetic Strategies & Mechanistic Rationale
The derivatization of this compound can be systematically approached via two primary pathways: modification of the carboxylic acid and functionalization of the azetidine nitrogen following deprotection.
Pathway A: Derivatization of the Carboxylic Acid via Amide Coupling
The most direct modification involves the formation of an amide bond, a reaction central to medicinal chemistry for its stability and prevalence in biologically active molecules.[7][8] This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.
Causality Behind Reagent Choices: The selection of a coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used.[7][9]
-
Carbodiimides (EDC, DCC): N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, especially in combination with an additive like 1-Hydroxybenzotriazole (HOBt). HOBt forms an active ester intermediate, which reacts more cleanly with the amine and suppresses racemization.[9] EDC is advantageous because its urea byproduct is water-soluble, simplifying purification.[9]
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and fast, making them suitable for coupling hindered substrates or less nucleophilic amines.[8][9] They operate by forming a highly reactive O-acylisourea intermediate.
Pathway B: Derivatization of the Azetidine Nitrogen
This pathway involves a two-step sequence: removal of the Cbz protecting group, followed by functionalization of the resulting secondary amine.
Step 1: Cbz Group Deprotection The Cbz group is prized for its stability and orthogonal removal conditions. The most common and mildest method is catalytic hydrogenolysis.[6][10]
Mechanistic Rationale: The reaction proceeds via the catalytic transfer of hydrogen (from H₂ gas or a donor like ammonium formate) using a palladium catalyst (typically on carbon, Pd/C). The palladium surface facilitates the cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as the sole byproducts.[6] This clean reaction profile often simplifies purification significantly. An alternative for substrates with reducible groups (e.g., alkynes, nitro groups) is cleavage with a strong acid like HBr in acetic acid.[10]
Step 2: N-Functionalization The liberated secondary amine is a versatile nucleophile that can be readily functionalized using various electrophiles.[5]
-
N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) provides stable amide or sulfonamide derivatives.
-
Reductive Amination: Reaction with an aldehyde or ketone forms a transient iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield N-alkylated derivatives.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes the coupling of 2-(1-Cbz-azetidin-3-yl)acetic acid with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Solvent & Base Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid). Add DIPEA (3.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with water (2x) and brine (1x). The aqueous layers can be back-extracted with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group to yield the free secondary amine.
Materials:
-
Cbz-protected azetidine derivative (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Ammonium Formate (for transfer hydrogenation)
-
Celite™
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected azetidine derivative in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a gentle stream of inert gas.
-
Hydrogenation:
-
Method A (H₂ Gas): Purge the flask with an inert gas, then evacuate and backfill with H₂ gas from a balloon. Repeat this cycle three times. Maintain a positive pressure of H₂ (balloon) and stir vigorously at room temperature.
-
Method B (Transfer Hydrogenation): Add ammonium formate (3-5 eq) to the mixture and stir at room temperature or with gentle heating (40-50 °C).[10] This method avoids the use of flammable H₂ gas.[10]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates completion (typically 2-16 hours).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Rinse the pad with additional solvent (MeOH or EtOH). Caution: Do not allow the catalyst-laden Celite pad to dry, as it can ignite in air. Quench the pad with water before disposal.
-
Concentration: Concentrate the filtrate under reduced pressure. The resulting crude product, 2-(azetidin-3-yl)acetic acid or its derivative, is often pure enough for the next step. If necessary, it can be purified further.
Summary of Derivatization Strategies and Characterization
The combination of these core pathways allows for the generation of a diverse chemical library from a single starting material.
| Modification Site | Reaction Type | Key Reagents | Product Class | Primary Characterization |
| Carboxylic Acid | Amide Coupling | R¹R²NH, HATU, EDC/HOBt, DIPEA | Carboxamides | ¹H NMR, ¹³C NMR, HRMS |
| Azetidine Nitrogen | Cbz Deprotection | H₂, Pd/C or NH₄HCO₂, Pd/C | Free Secondary Amine | ¹H NMR, MS (confirm loss of Cbz) |
| Azetidine Nitrogen | N-Acylation | R³COCl, Et₃N | N-Acyl Derivatives | ¹H NMR, ¹³C NMR, HRMS, IR |
| Azetidine Nitrogen | N-Sulfonylation | R³SO₂Cl, Et₃N | N-Sulfonyl Derivatives | ¹H NMR, ¹³C NMR, HRMS, IR |
| Azetidine Nitrogen | N-Alkylation | R³CHO, NaBH(OAc)₃ | N-Alkyl Derivatives | ¹H NMR, ¹³C NMR, HRMS |
Characterization Notes:
-
¹H NMR: Successful amide coupling is confirmed by the appearance of new signals for the amine fragment (R¹, R²) and a characteristic N-H peak (if applicable). Cbz deprotection is confirmed by the disappearance of the benzylic CH₂ (~5.1 ppm) and phenyl protons (~7.3 ppm) of the Cbz group.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the exact mass and elemental composition of the newly synthesized derivatives.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. For example, amide formation will show a strong C=O stretch around 1640-1680 cm⁻¹.
Conclusion
This compound is a powerful scaffold for the synthesis of novel chemical entities. By leveraging robust and well-established methodologies such as amide coupling and Cbz deprotection followed by N-functionalization, researchers can efficiently generate diverse libraries of compounds. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of new chemical space, contributing to the advancement of drug discovery and development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. total-synthesis.com [total-synthesis.com]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Step-by-Step Guide for Amide Coupling with 1-Cbz-3-Azetidineacetic Acid
Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Azetidine-containing building blocks, such as 1-Cbz-3-azetidineacetic acid, have emerged as highly valuable scaffolds.[1] As conformationally constrained analogues of GABA and β-amino acids, they introduce structural rigidity into molecules, which can be pivotal for enhancing binding affinity to biological targets.[1] The synthesis of derivatives from 1-Cbz-3-azetidineacetic acid frequently involves the formation of an amide bond—a reaction that is central to the construction of peptides, natural products, and a vast array of top-selling pharmaceuticals.[2]
This guide provides a comprehensive, field-proven protocol for the efficient coupling of 1-Cbz-3-azetidineacetic acid with primary and secondary amines. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure using a state-of-the-art coupling agent, and provide a thorough troubleshooting guide to navigate potential challenges.
Pillar 1: The Mechanism of Activation - A Prerequisite for Amide Formation
The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow, as the amine will typically deprotonate the carboxylic acid to form a non-reactive ammonium carboxylate salt.[3] Therefore, the activation of the carboxylic acid is essential. This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[4]
While numerous coupling reagents exist, this protocol focuses on the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . HATU is an aminium salt-based reagent renowned for its high efficiency, rapid reaction times, and, critically, its ability to suppress racemization, a common side reaction with chiral carboxylic acids.[5][6]
The mechanism of HATU-mediated coupling proceeds through several key steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the 1-Cbz-3-azetidineacetic acid to form a carboxylate anion.[7][8]
-
Activation: The carboxylate anion attacks the electron-deficient carbon atom of HATU. This forms a highly reactive OAt-active ester intermediate.[5][7] The cogenerated 1-hydroxy-7-azabenzotriazole (HOAt) anion is a superior leaving group compared to its predecessor, HOBt, and its pyridine nitrogen is thought to accelerate the subsequent coupling step.
-
Nucleophilic Attack: The target amine attacks the carbonyl carbon of the highly reactive OAt-ester.
-
Amide Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing HOAt.[7][9]
Caption: General mechanism of HATU-mediated amide coupling.
Pillar 2: A Validated Experimental Protocol
This protocol details a reliable method for coupling 1-Cbz-3-azetidineacetic acid with a generic amine. The stoichiometry is based on the carboxylic acid as the limiting reagent.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| 1-Cbz-3-azetidineacetic acid | 249.26 | 1.0 | Carboxylic Acid |
| Amine (R-NH₂) | Varies | 1.1 - 1.2 | Nucleophile |
| HATU | 380.23 | 1.1 | Coupling Reagent |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF or DCM | Varies | - | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |
| 5% Citric Acid (aq.) or 1N HCl (aq.) | - | - | Aqueous wash (removes base) |
| Saturated NaHCO₃ (aq.) | - | - | Aqueous wash (removes acid/HOAt) |
| Brine (Saturated NaCl aq.) | - | - | Aqueous wash (removes residual water) |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying Agent |
| Silica Gel | - | - | Stationary phase for chromatography |
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add 1-Cbz-3-azetidineacetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (a typical concentration is 0.1 M).
-
Add the amine (1.1 eq) to the solution.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
-
Activation and Coupling:
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction flask.
-
Add DIPEA (2.0-3.0 eq) dropwise to the stirring solution at room temperature.[3] Expert Tip: If your amine is provided as a hydrochloride salt, an additional equivalent of base is required for its neutralization.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with a significant volume of Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% Citric Acid or 1N HCl (2x) to remove DIPEA and any unreacted amine.
-
Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and HOAt byproduct.
-
Brine (1x) to remove residual water.
-
-
Expert Tip: If DMF was used as the solvent, washing with 5% aqueous LiCl can help remove it from the organic layer.[11]
-
-
Isolation and Purification:
Caption: Experimental workflow for amide coupling.
Pillar 3: Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below is a guide to addressing common issues.[4]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in reagents/solvents quenching the active ester. 2. Coupling agent has degraded. 3. Insufficient base. 4. Sterically hindered amine. | 1. Ensure all solvents are anhydrous and reagents are dry. 2. Use a fresh bottle of HATU. 3. Ensure at least 2 equivalents of base are used (3 if amine·HCl salt). 4. Increase reaction temperature (e.g., to 40-50 °C) or allow for longer reaction times. Consider a more potent coupling agent if necessary. |
| Difficult Purification | 1. Tetramethylurea byproduct (from HATU) is polar and water-soluble but can persist.[9] 2. Product has similar polarity to a starting material. | 1. Perform the aqueous work-up diligently. Multiple washes are key. The urea byproduct is generally removed during this process. 2. Ensure the reaction goes to completion to consume the limiting reagent. Adjust the chromatography solvent system (e.g., add 1% MeOH to the EtOAc/Hexane system). |
| Formation of Side Products | 1. Racemization of the chiral center (unlikely with HATU but possible with other reagents like carbodiimides).[4][6] 2. Guanidinylation of the amine. | 1. HATU is an excellent choice for minimizing racemization.[5][6] If using carbodiimides (e.g., EDC, DCC), always include an additive like HOBt or OxymaPure.[6][12] 2. This can occur if the coupling reagent reacts directly with the amine. Ensure the carboxylic acid is present to form the active ester first. |
| Reaction Stalls / Incomplete | 1. Insufficient equivalents of coupling agent or amine. 2. Low reactivity of substrates. | 1. Use a slight excess of the amine (1.1-1.2 eq) and coupling agent (1.1 eq) to drive the reaction to completion. 2. Increase reaction time or gently heat the reaction mixture. |
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
Large-scale synthesis of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid for drug development
Application Note & Protocol
Topic: Large-Scale Synthesis of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic Acid for Drug Development
Abstract
This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, a critical building block in modern medicinal chemistry. Azetidine scaffolds are increasingly sought after in drug discovery for their ability to impart conformational rigidity, improve physicochemical properties, and provide novel exit vectors for molecular design.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, outlining critical in-process controls, and providing a comprehensive framework for purification and characterization. The protocols described herein are designed for scalability, addressing the common challenges encountered when transitioning from bench-scale synthesis to kilogram-scale production required for drug development campaigns.
Introduction: The Strategic Value of the Azetidine Scaffold
The four-membered azetidine ring is a "privileged" scaffold in medicinal chemistry.[3] Unlike more flexible aliphatic linkers, the strained ring system of azetidine offers a unique conformational constraint, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[2] Furthermore, 3-substituted azetidines serve as valuable bioisosteres for other cyclic and acyclic structures, often improving properties such as solubility and metabolic stability.
The target molecule, this compound, is a bifunctional building block.[4] The carboxylic acid moiety provides a handle for amide bond formation, a cornerstone of pharmaceutical synthesis, while the benzyloxycarbonyl (Cbz) group offers stable protection for the azetidine nitrogen that can be selectively removed under mild hydrogenolysis conditions.[5] Its synthesis, however, is not trivial due to the inherent ring strain of the azetidine core, which necessitates carefully optimized reaction conditions to ensure high yields and purity on a large scale.[3]
Retrosynthetic Strategy and Rationale
The chosen synthetic pathway is a three-step sequence designed for efficiency, scalability, and the use of readily available starting materials. The strategy hinges on building the acetic acid side chain onto a pre-formed, protected azetidine core.
Our retrosynthetic analysis identifies methyl 2-(1-((benzyloxy)carbonyl)azetidin-3-ylidene)acetate as a key intermediate. This α,β-unsaturated ester can be accessed via a Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its reliability and stereocontrol. Subsequent reduction of the exocyclic double bond and saponification of the ester yields the final product. The Cbz protecting group is selected for its robustness through the HWE and reduction steps, and its clean removal via catalytic hydrogenation, which is a highly scalable and green chemistry method.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Cbz-3-Azetidinone | ≥97% | Commercial | Store under inert atmosphere |
| Trimethyl phosphonoacetate | ≥98% | Commercial | Corrosive, handle with care |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial | Highly flammable, reactive with water |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Use dry solvent from a purification system |
| Palladium on Carbon (Pd/C) | 10% w/w, 50% wet | Commercial | Pyrophoric when dry |
| Methanol (MeOH) | Anhydrous | Commercial | |
| Lithium Hydroxide (LiOH) | Monohydrate, ≥98% | Commercial | |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial | |
| Hydrochloric Acid (HCl) | 2 M solution | In-house prep | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | |
| Brine (Saturated NaCl) | In-house prep | ||
| Anhydrous MgSO₄ | ACS Grade | Commercial |
Equipment: Large-scale reaction vessels with overhead stirring, temperature control (heating/cooling circulator), inert atmosphere setup (N₂/Ar), hydrogenation apparatus (Parr shaker or equivalent), rotary evaporator, filtration apparatus.
Step 1: Horner-Wadsworth-Emmons Olefination
This step constructs the α,β-unsaturated ester intermediate. The HWE reaction is chosen over the standard Wittig reaction because the phosphate byproduct is water-soluble, greatly simplifying purification on a large scale.
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Protocol:
-
Preparation: To a 20 L reactor under a nitrogen atmosphere, add anhydrous THF (5 L). Carefully add sodium hydride (60% dispersion, 440 g, 1.2 eq) in portions.
-
Ylide Formation: Cool the suspension to 0 °C. Add trimethyl phosphonoacetate (1.8 kg, 1.1 eq) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 5 °C. Rationale: This exothermic deprotonation forms the reactive phosphonate ylide. Slow addition and cooling are critical to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes. Add a solution of 1-Cbz-3-azetidinone (2.0 kg, 1.0 eq) in anhydrous THF (3 L) dropwise over 1.5 hours, keeping the temperature below 5 °C.
-
Completion: Once the ketone addition is complete, allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (5 L) at 0 °C. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 4 L).
-
Isolation: Combine the organic layers, wash with brine (5 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often used in the next step without further purification.
-
Expected Yield: 90-95%
-
Characterization: ¹H NMR should confirm the formation of the exocyclic double bond (vinylic proton signal ~5.8-6.0 ppm).
-
Step 2: Catalytic Hydrogenation
This step reduces the exocyclic double bond to form the saturated acetate side chain. Catalytic hydrogenation is a clean, efficient, and highly scalable method for this transformation.
Protocol:
-
Setup: In a hydrogenation vessel, dissolve the crude methyl 2-(1-Cbz-azetidin-3-ylidene)acetate from the previous step in anhydrous methanol (10 L).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 100 g, ~5 wt%) under a gentle stream of nitrogen. Safety Note: Dry Pd/C is pyrophoric and must be handled with extreme care. Using the wet catalyst mitigates this risk.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir vigorously at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 1 L). Rationale: Celite filtration ensures complete removal of the fine catalyst particles, which is critical for the purity of the final API intermediate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield methyl 2-(1-((benzyloxy)carbonyl)azetidin-3-yl)acetate as an oil.
-
Expected Yield: >98% (quantitative)
-
Characterization: ¹H NMR will show the disappearance of the vinylic proton and the appearance of new aliphatic protons corresponding to the -CH₂-COO- side chain.
-
Step 3: Saponification
The final step is the hydrolysis of the methyl ester to the target carboxylic acid.
Protocol:
-
Setup: Dissolve the saturated ester from Step 2 in a mixture of THF (6 L) and water (3 L) in a 20 L reactor.
-
Hydrolysis: Cool the solution to 10 °C and add lithium hydroxide monohydrate (450 g, 1.1 eq). Stir the mixture at room temperature for 4-6 hours. Rationale: LiOH is often preferred for large-scale saponifications as it can lead to cleaner reactions compared to NaOH or KOH in some substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water (5 L) and wash with diethyl ether (2 x 4 L) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0-5 °C and carefully acidify to pH 2-3 with 2 M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x 5 L).
-
-
Isolation: Combine the organic extracts, wash with brine (5 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Expected Yield: 85-92%
-
Purity (HPLC): >98%
-
Purification and Quality Control
The purification of polar carboxylic acids can be challenging due to their physical properties.[6] The acid-base extraction workflow is a highly effective and scalable method for removing neutral or basic impurities.[7]
Caption: Acid-base extraction workflow for purification.
Analytical Characterization Data
| Test | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure. Key peaks: ~7.3 ppm (Ar-H), ~5.1 ppm (benzyl CH₂), acid proton >10 ppm. |
| ¹³C NMR | Conforms to structure. Key peaks: ~175 ppm (C=O, acid), ~156 ppm (C=O, carbamate). |
| Mass Spec (ESI-) | [M-H]⁻ = 248.09 |
| Purity (HPLC) | ≥ 98.0% (Area %) |
| Melting Point | To be determined |
Conclusion
This application note provides a comprehensive, scalable, and robust process for the synthesis of this compound. By explaining the rationale behind key procedural choices, from the selection of the Horner-Wadsworth-Emmons reaction to the specific purification strategy, this guide equips researchers and drug development professionals with the necessary knowledge to confidently produce this valuable building block on a large scale. Adherence to the detailed protocols and in-process controls will ensure a high yield of pure material, facilitating the advancement of discovery and development programs that rely on this important azetidine derivative.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS 319470-14-9: 2-(1-benzyloxycarbonylazetidin-3-yl)aceti… [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Note: A Detailed Protocol for the Synthesis of Baricitinib Intermediate V-6
Introduction
Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2, which has demonstrated efficacy in the treatment of rheumatoid arthritis and other inflammatory conditions.[1][2] The synthesis of this complex molecule relies on the efficient preparation of key building blocks. One such crucial intermediate is tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, designated here as V-6. This intermediate provides the core azetidine ring and the cyanomethylene group necessary for the construction of the final active pharmaceutical ingredient.[3]
This application note provides a detailed, field-proven experimental procedure for the synthesis of intermediate V-6. The synthetic strategy is centered around the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and widely used method for the formation of carbon-carbon double bonds.[4][5] In this protocol, tert-butyl 3-oxoazetidine-1-carboxylate (V-5) is reacted with the carbanion generated from diethyl (cyanomethyl)phosphonate to yield the desired α,β-unsaturated nitrile.[6][7] We will delve into the mechanistic reasoning behind the procedural steps, offering insights to ensure a successful and reproducible synthesis.
Overall Synthetic Pathway
The synthesis of Baricitinib intermediate V-6 is achieved through a two-step process, starting from the preparation of the Horner-Wadsworth-Emmons reagent.
Figure 1: Overall synthetic pathway for Baricitinib intermediate V-6.
Part 1: Synthesis of Diethyl (cyanomethyl)phosphonate (HWE Reagent)
Introduction
The Horner-Wadsworth-Emmons reaction requires a phosphonate-stabilized carbanion.[5] Diethyl (cyanomethyl)phosphonate is a commonly used reagent for introducing a cyanomethylene group.[8] It is typically synthesized via the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.[9] In this case, triethyl phosphite reacts with chloroacetonitrile.
Materials and Equipment
| Reagents | Equipment |
| Chloroacetonitrile | Round-bottom flasks |
| Triethyl phosphite | Heating mantle with stirrer |
| Condenser | |
| Dropping funnel | |
| Vigreux fractionation column | |
| Vacuum distillation apparatus |
Experimental Protocol
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a heating mantle, magnetic stirrer, condenser, and a dropping funnel.
-
Reagent Addition : Charge the flask with triethyl phosphite (2.0 molar equivalents). Heat the triethyl phosphite to 150 °C with stirring.[9]
-
Slow Addition : Slowly add chloroacetonitrile (1.0 molar equivalent) dropwise to the heated triethyl phosphite over a period of 2 hours. The reaction is exothermic, and slow addition is crucial to control the reaction rate and prevent side reactions. During the addition, chloroethane gas is evolved and should be appropriately vented.[9]
-
Reaction Completion : After the addition is complete, continue to stir the reaction mixture at 150 °C for an additional 2 hours, or until the evolution of gas ceases.[9]
-
Purification : Cool the reaction mixture to room temperature. Purify the crude product by vacuum distillation. Collect the fraction boiling at 110-139 °C at 1 mbar to obtain diethyl (cyanomethyl)phosphonate as a clear, colorless to light yellow liquid.[9]
Part 2: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6)
Introduction
This procedure details the core Horner-Wadsworth-Emmons reaction to synthesize the target intermediate V-6. The reaction involves the deprotonation of diethyl (cyanomethyl)phosphonate to form a nucleophilic carbanion, which then attacks the carbonyl carbon of tert-butyl 3-oxoazetidine-1-carboxylate. The resulting intermediate undergoes elimination to form the desired alkene product.[10]
Materials and Equipment
| Reagents | Equipment |
| Diethyl (cyanomethyl)phosphonate | Round-bottom flasks |
| tert-butyl 3-oxoazetidine-1-carboxylate (V-5) | Magnetic stirrer |
| Potassium tert-butoxide (1 M in THF) | Ice bath |
| Tetrahydrofuran (THF), anhydrous | Syringes and needles |
| Ethyl acetate | Thin-layer chromatography (TLC) plates |
| Saturated aqueous sodium chloride (brine) | Rotary evaporator |
| Anhydrous sodium sulfate | Silica gel for column chromatography |
| Standard glassware |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of V-6.
Detailed Experimental Protocol
-
Preparation of the Ylide : In a fume hood, add diethyl (cyanomethyl)phosphonate (1.2 equivalents) to a round-bottom flask containing anhydrous tetrahydrofuran (THF).[6] The use of anhydrous solvent is critical as the phosphonate carbanion is a strong base and will be quenched by water.
-
Cooling : Place the flask in an ice-salt bath and cool the solution to -5 °C with stirring under a hydrogen atmosphere.[6]
-
Base Addition : Slowly add a 1 M solution of potassium tert-butoxide in THF (1.1 equivalents) to the reaction mixture. The addition should be done dropwise over 3 hours, maintaining the temperature at -5 °C.[6] Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for deprotonating the phosphonate without competing in the subsequent reaction. The slow addition at low temperature helps to control the exotherm and prevent side reactions.
-
Addition of the Ketone : In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (V-5) (1.0 equivalent) in anhydrous THF. Add this solution to the reaction mixture.[6]
-
Reaction Progression : Continue to stir the reaction mixture at -5 °C for another 2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Warming and Completion : Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.[6]
-
Work-up : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[7]
-
Isolation : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]
Purification and Characterization
The crude product is a yellow oil which can be purified by silica gel column chromatography to yield the pure tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6).[7]
-
Characterization : The structure and purity of the final product should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS) : To confirm the molecular weight.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.[7]
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound.[11]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| tert-butyl 3-oxoazetidine-1-carboxylate (V-5) | 1.0 eq | [6] |
| Diethyl (cyanomethyl)phosphonate | 1.2 eq | [6] |
| Potassium tert-butoxide (1 M in THF) | 1.1 eq | [6] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | [6] |
| Temperature | -5 °C to Room Temperature | [6] |
| Reaction Time | ~21 hours | [6] |
| Expected Outcome | ||
| Yield | ~84% | [7] |
| Appearance | Yellow oil / White solid | [3][7] |
| Melting Point | 75-77 °C | [7] |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Chloroacetonitrile is toxic and a lachrymator; handle with extreme care.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of the baricitinib intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6), via a Horner-Wadsworth-Emmons reaction. By carefully controlling the reaction conditions and following the outlined procedure, researchers can reliably produce this key intermediate with good yield and purity, facilitating the overall synthesis of baricitinib.
References
- 1. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 9. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2-(1-Cbz-azetidin-3-yl)acetic Acid as a Constrained β-Amino Acid Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. The introduction of conformational constraints into a peptide backbone is a powerful strategy to mitigate these issues. By reducing the number of accessible conformations, we can pre-organize the peptide into a bioactive structure, enhancing binding affinity and stability. 2-(1-Cbz-azetidin-3-yl)acetic acid is a unique constrained β-amino acid analogue that offers a strategic tool for medicinal chemists to fine-tune the properties of peptidomimetics and other bioactive molecules.
The azetidine ring, a four-membered nitrogenous heterocycle, imparts a significant conformational rigidity. Unlike its five-membered counterpart, proline, which has a greater degree of ring pucker, the azetidine ring is relatively planar. This planarity can have profound effects on the local and global conformation of a peptide. Furthermore, as a β-amino acid, 2-(1-Cbz-azetidin-3-yl)acetic acid extends the peptide backbone by an additional methylene unit compared to an α-amino acid, providing another layer of structural diversity for exploring chemical space.
This guide provides a comprehensive overview of the application of 2-(1-Cbz-azetidin-3-yl)acetic acid, from its structural rationale to detailed protocols for its incorporation into peptides and subsequent manipulation.
Structural Rationale and Conformational Implications
The incorporation of 2-(azetidin-3-yl)acetic acid into a peptide introduces a unique set of structural features that can be exploited for rational drug design. The azetidine ring itself can act as a turn-inducing element, particularly in the case of 3-substituted azetidine carboxylic acids. Studies on related N-substituted 3-aminoazetidine-3-carboxylic acids have shown their propensity to induce β-turn conformations.[1] This is a critical feature for mimicking or stabilizing bioactive loop structures in peptides that are often responsible for receptor recognition.
The substitution pattern at the 3-position with an acetic acid moiety provides a flexible linker to the peptide backbone, while the azetidine ring itself remains rigid. This combination allows for the precise positioning of pharmacophoric groups. The carboxybenzyl (Cbz) protecting group on the azetidine nitrogen serves two primary purposes: it prevents unwanted side reactions during peptide synthesis and it can be orthogonally removed to allow for further functionalization of the azetidine nitrogen if desired.[2]
It is important to note that while azetidine rings introduce constraints, they can, in some contexts, lead to more flexible peptide conformations compared to proline.[3] This is attributed to a reduction in repulsive non-covalent interactions between the ring atoms and neighboring residues. This nuanced effect underscores the importance of careful design and conformational analysis when incorporating this analogue.
Core Experimental Protocols
The successful incorporation of 2-(1-Cbz-azetidin-3-yl)acetic acid into a peptide sequence via solid-phase peptide synthesis (SPPS) requires careful consideration of its steric bulk. The presence of the Cbz group and the azetidine ring can hinder coupling efficiency. The following protocols are designed to address these challenges and ensure successful synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol outlines the manual Fmoc-based SPPS procedure for coupling 2-(1-Cbz-azetidin-3-yl)acetic acid.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
2-(1-Cbz-azetidin-3-yl)acetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (or HOBt)
-
For sterically hindered couplings: HATU, HBTU, or PyAOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride (for capping)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
Standard Coupling (for less hindered positions): In a separate vessel, dissolve 2-(1-Cbz-azetidin-3-yl)acetic acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 5-10 minutes.
-
Enhanced Coupling (for sterically hindered positions): In a separate vessel, dissolve 2-(1-Cbz-azetidin-3-yl)acetic acid (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.). Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Capping (Optional but Recommended): If the Kaiser test is positive, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 1:1:8 v/v/v) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Continuation of Synthesis: Proceed with the Fmoc deprotection of the subsequent amino acid and continue the peptide chain elongation.
Causality Behind Experimental Choices:
-
Powerful Coupling Reagents: Due to the steric hindrance of the Cbz-azetidine moiety, standard carbodiimide coupling reagents may result in incomplete reactions. Uronium/aminium-based reagents like HATU are recommended as they form highly reactive activated esters, driving the reaction to completion.
-
Extended Coupling Times: The steric bulk slows down the reaction kinetics. Allowing for longer coupling times or even double coupling (repeating the coupling step) ensures a higher yield of the desired product.
-
Capping: Capping unreacted amines is a crucial step to prevent the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.
Protocol 2: On-Resin Cbz Deprotection via Catalytic Transfer Hydrogenation
After the peptide sequence is fully assembled, the Cbz group on the azetidine nitrogen can be removed while the peptide is still attached to the solid support. This allows for subsequent functionalization of the azetidine nitrogen if desired. Catalytic transfer hydrogenation is a mild and efficient method for this purpose.[4][5]
Materials:
-
Peptide-resin with the incorporated Cbz-azetidine analogue
-
Palladium on carbon (Pd/C, 10%) or Palladium black
-
Hydrogen donor: Cyclohexene, 1,4-cyclohexadiene, or ammonium formate
-
Solvent: Anhydrous DMF or a mixture of DMF/MeOH
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent within a reaction vessel equipped with a stir bar.
-
Catalyst and Hydrogen Donor Addition:
-
Add the Pd/C catalyst (typically 10-20% by weight relative to the resin).
-
Add a large excess of the hydrogen donor (e.g., 10-20 equivalents of ammonium formate or a significant volume of cyclohexene).
-
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS. The reaction is typically complete within 2-24 hours.
-
Catalyst Removal:
-
Carefully filter the reaction mixture to remove the palladium catalyst. This is a critical step to avoid contamination of the final product. Washing the resin extensively with DMF is necessary.
-
Caution: Palladium on carbon can be pyrophoric. Handle with care and do not allow it to dry completely in the air.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove any remaining reagents and byproducts.
-
Further Steps: The deprotected peptide-resin can now be used for N-functionalization of the azetidine or proceed to final cleavage and deprotection of side-chain protecting groups.
Trustworthiness of the Protocol:
This protocol is based on well-established methods for Cbz deprotection. The use of a hydrogen donor in catalytic transfer hydrogenation avoids the need for a pressurized hydrogen gas atmosphere, making the procedure safer and more accessible for standard laboratory setups. The progress of the deprotection should always be monitored by LC-MS to ensure complete conversion and to avoid over-reduction of other sensitive functional groups.
Data Presentation and Visualization
Table 1: Recommended Coupling Reagents for 2-(1-Cbz-azetidin-3-yl)acetic acid
| Coupling Reagent | Activating Additive | Base | Recommended Use Case |
| DIC | Oxyma Pure / HOBt | DIPEA | Standard, less sterically hindered positions |
| HATU | - | DIPEA | Highly recommended for sterically hindered positions |
| HBTU | HOBt | DIPEA | Effective alternative to HATU |
| PyAOP | - | DIPEA | Powerful phosphonium-based reagent for difficult couplings |
Diagrams
Caption: Structure of 2-(1-Cbz-azetidin-3-yl)acetic acid.
Caption: General workflow for SPPS incorporating the azetidine analogue.
Caption: Conceptual pathway from incorporation to enhanced properties.
Applications in Drug Discovery
The unique structural features of 2-(azetidin-3-yl)acetic acid make it a valuable building block in various areas of drug discovery.
-
Peptidomimetics: Its ability to induce turns and provide conformational rigidity is highly desirable for mimicking the bioactive conformations of peptide hormones, neurotransmitters, and enzyme inhibitors.
-
Scaffold for Library Synthesis: The azetidine ring can serve as a rigid scaffold for the attachment of various functional groups. The nitrogen atom, once deprotected, provides a convenient handle for further diversification, allowing for the creation of focused chemical libraries for screening.[2]
-
Improving Pharmacokinetic Properties: The constrained nature of the azetidine ring can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based therapeutics.
Conclusion
2-(1-Cbz-azetidin-3-yl)acetic acid is a powerful tool for introducing conformational constraints into peptides and other small molecules. Its successful application hinges on a clear understanding of its structural implications and the use of optimized synthetic protocols to overcome the challenges associated with its steric bulk. The methods detailed in this guide provide a robust framework for the incorporation and manipulation of this valuable building block, empowering researchers to design and synthesize novel therapeutics with improved potency, selectivity, and metabolic stability.
References
Application Notes and Protocols for the Esterification of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid
Abstract: This document provides detailed application notes and protocols for the esterification of 2-(1-((benzyloxy)carbonyl)azetidin-3-yl)acetic acid, a key building block in medicinal chemistry and drug development. Recognizing the importance of the ester functional group in modulating pharmacokinetic and pharmacodynamic properties, this guide presents a selection of robust esterification methods. We delve into the mechanistic underpinnings and practical execution of carbodiimide-mediated coupling (Steglich Esterification), acid chloride-based synthesis, and classic Fischer-Speier esterification. Each protocol is accompanied by expert insights into experimental design, troubleshooting, and safety considerations, tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Esterification
In the landscape of contemporary drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Esterification of carboxylic acids stands out as a fundamental and versatile transformation. The conversion of a carboxylic acid to an ester can profoundly influence a molecule's lipophilicity, membrane permeability, and metabolic stability, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.
The subject of this guide, this compound, incorporates a strained azetidine ring and an N-Cbz protecting group, both of which necessitate careful consideration when selecting an esterification strategy. The benzyloxycarbonyl (Cbz) group is sensitive to harsh acidic conditions and hydrogenolysis, while the azetidine ring can be susceptible to ring-opening under certain nucleophilic or strongly acidic conditions. Therefore, the choice of methodology must balance reactivity with the preservation of molecular integrity. This guide provides a curated selection of protocols to address these challenges effectively.
Method 1: Steglich Esterification - The Mild and Versatile Approach
The Steglich esterification is a powerful method for forming ester bonds under mild, neutral conditions, making it exceptionally well-suited for substrates with sensitive functional groups.[1][2][3] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for an efficient reaction, especially with sterically hindered alcohols.[2][4]
Mechanistic Rationale
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[2][4] DMAP, a more potent nucleophile than the alcohol, intercepts this intermediate to form an N-acylpyridinium salt.[2][4][5] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to furnish the desired ester and regenerate the DMAP catalyst.[4] A key advantage of this DMAP-catalyzed pathway is the suppression of a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[2][3][4]
Diagram 1: Catalytic Cycle of Steglich Esterification
References
Application Notes and Protocols for the Functionalization of 1-Cbz-3-azetidineacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity to biological targets.[3] Compared to its more strained three-membered aziridine counterpart, the azetidine ring offers greater stability, while still providing vectors for substitution that are distinct from more common five- and six-membered rings.[4][5] This has led to the incorporation of the azetidine motif in a growing number of approved drugs and clinical candidates, where it often imparts improved physicochemical properties, metabolic stability, and potency.[6][7]
1-Cbz-3-azetidineacetic acid is a key building block that offers two primary points for diversification: the carboxylic acid side chain and the azetidine nitrogen, which is protected by a carbamoylbenzyl (Cbz) group. This guide provides a detailed overview of the strategies and protocols for the functionalization of this versatile scaffold, with a focus on practical applications in medicinal chemistry.
I. Functionalization of the Carboxylic Acid Side Chain
The primary and most straightforward functionalization of 1-Cbz-3-azetidineacetic acid involves the modification of its carboxylic acid moiety. This is most commonly achieved through amide bond formation, but esterification and reduction are also valuable transformations.
A. Amide Bond Formation: A Gateway to Diverse Derivatives
Amide coupling is a cornerstone reaction in medicinal chemistry, and 1-Cbz-3-azetidineacetic acid is an excellent substrate for this transformation.[8] The choice of coupling reagent is critical and depends on the nature of the amine, the scale of the reaction, and the desired purity of the final product.
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[9] Common activating agents include carbodiimides, phosphonium salts, and uronium salts.
Experimental Workflow: Amide Coupling
References
- 1. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]
- 2. US3119813A - Azetidine derivatives - Google Patents [patents.google.com]
- 3. IL131818A - Pharmaceutical composition for oral administration of a n-piperidino-3-pyrazolecarboxamide derivative, its salts and solvates and their preparation - Google Patents [patents.google.com]
- 4. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 5. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 6. US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof - Google Patents [patents.google.com]
- 7. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 8. EP2443107B1 - Azetidine 2 -carboxamide derivatives which modulate the cb2 receptor - Google Patents [patents.google.com]
- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Application in the Synthesis of Janus Kinase (JAK) Inhibitors: A Detailed Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of Janus Kinase (JAK) inhibitors. It delves into the underlying science of the JAK-STAT signaling pathway, explores various synthetic strategies, and offers detailed, field-proven protocols for the preparation of key JAK inhibitors.
The Critical Role of the JAK-STAT Signaling Pathway in Disease
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial intracellular signaling cascade that transduces signals from a multitude of cytokines, interferons, and growth factors to the nucleus, regulating gene expression.[1][2] This pathway is integral to a wide array of biological processes, including hematopoiesis, immune response, inflammation, cell proliferation, and apoptosis.[3]
The signaling cascade is initiated when an extracellular ligand, such as a cytokine, binds to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated intracellular JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors, modulating the expression of target genes.[1][2][4]
Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and psoriasis, myeloproliferative neoplasms, and various cancers.[3] Consequently, targeting the JAK family of kinases—comprising JAK1, JAK2, JAK3, and TYK2—with small-molecule inhibitors has emerged as a highly effective therapeutic strategy.[1]
Caption: The JAK-STAT Signaling Pathway.
Classification and Synthetic Overview of JAK Inhibitors
JAK inhibitors can be broadly categorized into two generations. First-generation inhibitors, such as Tofacitinib and Baricitinib, are generally less selective and inhibit multiple JAK isoforms. Second-generation inhibitors, including Upadacitinib and Filgotinib, exhibit greater selectivity for specific JAKs, which can potentially lead to an improved safety profile.
The synthetic strategies for these inhibitors often converge on the construction of a core heterocyclic scaffold, which is then elaborated with various substituents to achieve the desired potency and selectivity. Common heterocyclic cores include pyrrolo[2,3-d]pyrimidine (present in Tofacitinib and Ruxolitinib), and imidazo[1,2-a]pyrrolo[2,3-e]pyrazine (in Upadacitinib). The synthesis of chiral side chains, such as the substituted piperidine in Tofacitinib and the pyrrolidine in Upadacitinib, often presents a significant stereochemical challenge.
Table 1: Overview of Selected FDA-Approved JAK Inhibitors
| Inhibitor | Core Scaffold | Key Synthetic Challenge(s) | Primary Target(s) |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | Enantioselective synthesis of the cyclopentylpropionitrile side chain. | JAK1, JAK2 |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | Stereoselective synthesis of the (3R,4R)-4-methyl-3-aminopiperidine ring. | Pan-JAK (preferential for JAK1/3) |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | Construction of the substituted azetidine ring and Suzuki coupling. | JAK1, JAK2 |
| Upadacitinib | Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine | Diastereoselective synthesis of the cis-3-ethyl-4-substituted pyrrolidine. | JAK1 |
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of two representative JAK inhibitors: Ruxolitinib and Tofacitinib. These protocols are compiled from established literature and are intended to be reproducible in a standard synthetic chemistry laboratory.
Protocol 1: Synthesis of (R)-Ruxolitinib
The synthesis of (R)-Ruxolitinib presented here involves the coupling of a chiral cyclopentylpropionitrile intermediate with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(1-Cbz-azetidin-3-yl)acetic acid synthesis.
Welcome to the technical support resource for the synthesis of 2-(1-Cbz-azetidin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. The synthesis of azetidine derivatives is often challenged by the inherent strain of the four-membered ring, which can lead to side reactions and purification difficulties.[1][2][3] This document provides a systematic approach to overcoming these challenges.
Synthetic Pathway Overview
The most common and reliable route to 2-(1-Cbz-azetidin-3-yl)acetic acid involves a three-step sequence starting from the commercially available 1-Cbz-azetidin-3-one. The pathway consists of:
-
Horner-Wadsworth-Emmons (HWE) Olefination: To introduce the acetic acid side chain as an unsaturated ester.
-
Catalytic Hydrogenation: To reduce the exocyclic double bond.
-
Saponification: To hydrolyze the ester to the final carboxylic acid.
Caption: Overall synthetic route for 2-(1-Cbz-azetidin-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Carbobenzyloxy (Cbz) group used for nitrogen protection in this synthesis? A: The Cbz group is an excellent choice for several reasons.[] It is robust and stable under the basic conditions of the HWE reaction and the subsequent saponification.[5] Crucially, it can be removed under neutral conditions via catalytic hydrogenolysis, which is often orthogonal to many other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[5] In this specific synthesis, the hydrogenation step (Step B) to reduce the double bond can sometimes simultaneously cleave the Cbz group if desired, or it can be preserved with careful condition selection.
Q2: What are the primary challenges associated with synthesizing and handling azetidines? A: The primary challenge stems from the significant ring strain of the four-membered heterocycle (approx. 25.4 kcal/mol).[3] This strain makes the azetidine ring susceptible to cleavage by various nucleophiles, acids, and bases, which can lead to undesired ring-opening side products.[1] Therefore, reaction conditions must be carefully controlled, often favoring milder reagents and lower temperatures.
Q3: Can I use a Wittig reaction instead of the Horner-Wadsworth-Emmons (HWE) reaction in Step A? A: While a Wittig reaction is mechanistically similar, the HWE reaction is generally preferred for this transformation. The phosphonate ylides used in the HWE reaction are typically more nucleophilic than their phosphonium ylide counterparts. Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate salt, which is much easier to remove during aqueous workup compared to the often-greasy triphenylphosphine oxide from a Wittig reaction.
Q4: My final product is difficult to purify. What strategies can I use? A: The final product is an amino acid derivative, making it amphoteric and potentially highly polar.
-
Acid-Base Extraction: After saponification, carefully acidify the aqueous layer to protonate the carboxylate (typically to pH ~3-4). This will make the product less water-soluble and allow for extraction into an organic solvent like ethyl acetate or dichloromethane.[6] Be cautious not to use strongly acidic conditions, which could risk cleaving the Cbz group or opening the azetidine ring.
-
Recrystallization: If a solid, the product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Chromatography: If the product is an oil or difficult to crystallize, column chromatography can be used. However, due to its polarity, it may require a polar eluent system (e.g., dichloromethane/methanol). Some compounds can be unstable on silica gel; deactivating the silica with a small amount of triethylamine in the eluent can mitigate this.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
Problem Area: Step A - HWE Olefination
Q: My HWE reaction is showing low conversion to the desired ethyl 2-(1-Cbz-azetidin-3-ylidene)acetate. What went wrong? A: Low conversion in this step is a common issue and can usually be traced back to the reagents or conditions.[6][7]
-
Cause 1: Inactive Base or Incomplete Ylide Formation. Sodium hydride (NaH) is often used as the base. It can become deactivated by atmospheric moisture.
-
Solution: Use fresh NaH from a newly opened container. For best results, wash the NaH dispersion with anhydrous hexanes before use to remove the mineral oil, and dry it under a stream of nitrogen. Ensure the reaction is stirred for an adequate amount of time (30-60 minutes) after adding the phosphonate to allow for complete ylide formation before adding the ketone.[8]
-
-
Cause 2: Presence of Water. The phosphonate anion (ylide) is highly basic and will be quenched by water or other protic impurities in the solvent or reagents.
-
Cause 3: Reaction Temperature. While ylide formation is often initiated at 0 °C for control, the subsequent reaction with the ketone may be slow at this temperature.
-
Solution: After adding the 1-Cbz-azetidin-3-one at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.[6]
-
Problem Area: Step B - Catalytic Hydrogenation
Q: The hydrogenation of the double bond is very slow or stalls completely. A: Incomplete hydrogenation is typically related to catalyst activity or the presence of impurities.
-
Cause 1: Catalyst Deactivation. Palladium on carbon (Pd/C) can lose activity over time or if it has been improperly handled.
-
Solution: Use a fresh bottle of catalyst. Ensure the catalyst is handled quickly in the air to minimize oxidation. Sometimes, a different catalyst, like platinum oxide (PtO₂), may be more effective.[8]
-
-
Cause 2: Catalyst Poisons. Trace impurities from the previous step, particularly sulfur-containing compounds or other coordination-complexing species, can poison the palladium catalyst.
-
Solution: Ensure the ethyl 2-(1-Cbz-azetidin-3-ylidene)acetate intermediate is purified by column chromatography before hydrogenation.[8]
-
-
Cause 3: Insufficient Hydrogen Pressure. For some sterically hindered or less reactive alkenes, atmospheric pressure from a hydrogen balloon may not be sufficient.
-
Solution: Increase the hydrogen pressure. This can be accomplished using a Parr hydrogenation apparatus (typically 40-50 psi).[8]
-
Problem Area: Step C - Saponification
Q: During the hydrolysis of the ester, I'm getting a low yield of the final acid and see multiple side products. A: The main challenge in this step is to hydrolyze the ester without promoting the cleavage of the strained azetidine ring.
-
Cause 1: Reaction Conditions are too Harsh. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures, can attack the azetidine ring, leading to ring-opened byproducts.[1]
-
Solution: Use a milder base such as lithium hydroxide (LiOH). It is generally effective for ester hydrolysis while being less aggressive towards the ring. Perform the reaction at room temperature or below (0 °C to room temperature) and monitor carefully by TLC to avoid prolonged reaction times after the starting material is consumed.
-
-
Cause 2: Incomplete Hydrolysis. The reaction may not have gone to completion.
-
Solution: Use a slight excess of the base (e.g., 1.5-2.0 equivalents of LiOH). Ensure efficient stirring and allow sufficient reaction time (can range from 2 to 16 hours). The use of a co-solvent like THF or methanol with water can help with the solubility of the ester and improve reaction rates.
-
Optimization Data & Protocols
Table 1: Optimization of HWE Olefination (Step A)
| Entry | Base (eq.) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 0°C to RT | 12 | 85 |
| 2 | NaH (1.2) | DMF | 0°C to RT | 8 | 88 |
| 3 | K₂CO₃ (2.0) | MeCN | 60°C | 24 | 45 |
| 4 | LiHMDS (1.1) | THF | -78°C to RT | 6 | 75 |
Protocol 1: Synthesis of Ethyl 2-(1-Cbz-azetidin-3-ylidene)acetate (Step A)
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
1-Cbz-azetidin-3-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq.).
-
Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully evaporate the residual hexanes under a stream of nitrogen.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 1 hour to allow for complete ylide formation.
-
Add a solution of 1-Cbz-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of Ethyl 2-(1-Cbz-azetidin-3-yl)acetate (Step B)
Materials:
-
Ethyl 2-(1-Cbz-azetidin-3-ylidene)acetate
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas balloon or Parr apparatus
-
Celite
Procedure:
-
Dissolve the purified starting material (1.0 eq.) in MeOH or EtOAc in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Secure a hydrogen-filled balloon to the flask or place it on a Parr hydrogenation apparatus (set to 50 psi).
-
Stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for the next step.
Protocol 3: Synthesis of 2-(1-Cbz-azetidin-3-yl)acetic acid (Step C)
Materials:
-
Ethyl 2-(1-Cbz-azetidin-3-yl)acetate
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH·H₂O (1.5 eq.) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate or dichloromethane (3-5x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Troubleshooting low yield in the synthesis of 1-Cbz-3-azetidineacetic acid.
Welcome to the technical support center for advanced chemical intermediates. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 1-Cbz-3-azetidineacetic acid. We understand that navigating the complexities of strained ring systems and protecting group chemistry can be challenging. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic route.
Part 1: Troubleshooting Guide for Low Yield
This section addresses specific, common problems encountered during the synthesis. The underlying causality for each issue is explained, followed by actionable solutions.
Q1: My Cbz-protection step is inefficient, with significant starting material remaining and low conversion. What's going wrong?
A1: This is a frequent issue, often rooted in suboptimal reaction conditions for the N-acylation of the azetidine ring. The key is maintaining a delicate pH balance and ensuring reagent quality.
-
Causality 1: Incorrect pH Environment. The standard Schotten-Baumann conditions for Cbz protection require a basic medium to neutralize the HCl generated in situ.[1] However, if the pH is too low, the azetidine nitrogen remains protonated and non-nucleophilic. Conversely, a pH that is too high (>10) can accelerate the decomposition of the benzyl chloroformate (Cbz-Cl) reagent and may lead to racemization if chiral centers are present.[2]
-
Causality 2: Reagent Decomposition. Benzyl chloroformate is highly reactive and susceptible to hydrolysis. Using aged or improperly stored Cbz-Cl can be a primary cause of low conversion.
-
Causality 3: Poor Solubility. If you are protecting 3-azetidineacetic acid directly, its zwitterionic nature may lead to poor solubility in common organic solvents, hindering the reaction.
Solutions:
-
Implement a Buffered Base System: Instead of a strong base, use a mixed buffer system of sodium carbonate and sodium bicarbonate (e.g., a 2:1 molar ratio). This system effectively maintains the reaction pH in the optimal range of 8-10, preventing Cbz-Cl decomposition while ensuring the azetidine nitrogen is sufficiently nucleophilic.[2]
-
Verify Reagent Quality: Always use fresh or properly stored Cbz-Cl. If in doubt, run a small-scale test reaction with a simple amine (e.g., benzylamine) to confirm its activity.
-
Consider an Ester Intermediate: The most reliable synthetic routes often involve protecting an ester of 3-azetidineacetic acid (e.g., the ethyl or methyl ester). The ester is more soluble in organic solvents, leading to a more homogeneous and efficient reaction. The ester is then hydrolyzed in a subsequent step.
Q2: The hydrolysis of my ethyl 1-Cbz-3-azetidineacetate precursor is either incomplete or leads to unintended Cbz deprotection. How can I improve this step?
A2: This step is a trade-off between achieving complete ester hydrolysis and preserving the acid- and base-labile Cbz protecting group. Harsh conditions are the primary culprit.
-
Causality: Cbz Group Lability. While generally stable, the Cbz group is susceptible to cleavage under harsh acidic (e.g., HBr/HOAc) or strongly basic conditions, especially with elevated temperatures.[1][2] Standard saponification with NaOH or KOH at reflux can easily lead to partial or complete deprotection, drastically reducing the yield of the desired product.
Solutions:
-
Use Mild Hydrolysis Conditions: The use of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature is the method of choice. LiOH is effective for saponification under milder conditions than NaOH or KOH, minimizing the risk of Cbz cleavage.
-
Monitor the Reaction Closely: Track the disappearance of the starting ester by Thin Layer Chromatography (TLC) or LC-MS. The reaction should be quenched with a mild acid (e.g., citric acid or dilute HCl) as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Maintain Low Temperatures: If the reaction is sluggish at room temperature, it can be gently warmed to 30-40°C, but avoid high temperatures.
Q3: I suspect I am losing a significant amount of my final product during the aqueous workup and extraction. How can I optimize isolation?
A3: This is a very common and often overlooked source of yield loss. The amphiphilic nature of 1-Cbz-3-azetidineacetic acid can lead to its partial solubility in the aqueous phase, especially at the wrong pH.[3]
-
Causality: pH-Dependent Solubility. The product has a free carboxylic acid (pKa ~4-5) and a protected amine. At neutral or basic pH, the carboxylic acid exists as a carboxylate salt, which is highly water-soluble. To extract it into an organic solvent, the carboxylic acid must be fully protonated.
Solutions:
-
Careful Acidification: After the reaction is complete (and any base is neutralized), acidify the aqueous layer to a pH of 2-3 using a non-halogenated acid like 1M citric acid or potassium bisulfate. This ensures the carboxylate is fully protonated (-COOH), rendering the molecule more lipophilic.
-
Use an Appropriate Extraction Solvent: Dichloromethane (DCM) or a 3:1 mixture of Chloroform:Isopropanol are excellent choices for extracting amino acid derivatives. Ethyl acetate can also be used, but multiple extractions (3-5 times) are recommended to ensure complete recovery.
-
Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) helps to remove dissolved water and can sometimes "salt out" dissolved product from the residual aqueous phase back into the organic layer.
Part 2: General FAQs
FAQ 1: What are the recommended storage conditions for the final product, 1-Cbz-3-azetidineacetic acid?
The product is a solid that should be stored in a dry, inert atmosphere. For long-term stability, it is recommended to store it at 2-8°C. Some suppliers recommend storage at -20°C for maximum shelf-life.[4]
FAQ 2: Are there common impurities I should look for in my starting material (e.g., ethyl 3-azetidineacetate)?
Yes. The primary starting materials are often supplied as hydrochloride or other salts. Ensure the free base is generated correctly and is free of residual salt. Additionally, check for oligomeric byproducts, which can form during the synthesis of the azetidine ring itself. A simple NMR or GC-MS of the starting material is a crucial quality control step.
FAQ 3: Can I use Boc protection instead of Cbz?
Yes, 1-Boc-3-azetidineacetic acid is a common alternative. The choice between Boc and Cbz depends on the overall synthetic strategy for your target molecule. The Cbz group is stable to the acidic conditions often used to remove a Boc group (e.g., TFA), making them orthogonal.[1] Conversely, the Boc group is stable to the hydrogenolysis conditions used to remove a Cbz group.[5]
Part 3: Key Protocols & Data
Protocol 1: Optimized Cbz-Protection of Ethyl 3-Azetidineacetate
-
Dissolve ethyl 3-azetidineacetate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.
-
Cool the mixture to 0°C in an ice bath.
-
Add a pre-dissolved solution of sodium carbonate (1.5 eq) and sodium bicarbonate (0.75 eq) in water.
-
While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, keeping the internal temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 1-Cbz-3-azetidineacetate.
Protocol 2: Mild Hydrolysis of Ethyl 1-Cbz-3-azetidineacetate
-
Dissolve the crude ethyl 1-Cbz-3-azetidineacetate (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the mixture to 0°C and acidify to pH 2-3 with 1M citric acid solution.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Cbz-3-azetidineacetic acid, typically as a white solid.
Table 1: Comparison of Base/Solvent Systems for Cbz Protection
| Base System | Solvent | Typical Yield Range | Key Remarks |
| NaOH (2M aq.) | Dioxane | 40-60% | Risk of Cbz-Cl hydrolysis and Cbz product cleavage. |
| K₂CO₃ (sat. aq.) | DCM | 65-80% | Better than NaOH, but pH can still be suboptimal. |
| Na₂CO₃/NaHCO₃ | DCM/Water | 85-95% | Recommended. Provides stable pH control, minimizing side reactions.[2] |
| Triethylamine (Et₃N) | DCM | 70-85% | Anhydrous conditions. Difficult to control pH precisely. |
Part 4: Visualization of Workflow and Mechanisms
Caption: Troubleshooting Decision Tree for Low Yield.
Caption: Cbz-Protection Mechanism and Key Side Reaction.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Chromatographic Purification of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid
Welcome to the technical support guide for the chromatographic purification of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with purifying this N-protected, non-canonical amino acid derivative. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during method development and troubleshooting.
The unique structure of this molecule—possessing a hydrophobic benzyloxycarbonyl (Cbz) protecting group and a polar, ionizable carboxylic acid moiety—presents a distinct set of purification challenges.[1][2] Its zwitterionic potential means that mobile phase conditions, particularly pH, are critical for achieving optimal separation.[3][4] This guide offers solutions to common problems, from poor peak shape in reversed-phase chromatography to selecting the appropriate alternative chromatographic mode.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My peak is broad and tailing significantly on a C18 reversed-phase column. What is the underlying cause and how can I fix it?
Answer: Peak tailing for this compound in reversed-phase chromatography (RP-HPLC) is a classic symptom of undesirable secondary interactions or suboptimal ionization states. Here’s a breakdown of the causes and solutions:
-
Primary Cause 1: Secondary Ionic Interactions. Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 4-7), these silanols can be deprotonated (Si-O⁻) and your target molecule's carboxylic acid can also be deprotonated (-COO⁻). While this might seem like it would cause repulsion, the complex interactions and potential for cation bridging can lead to a mixed-mode retention mechanism that results in tailing. More critically, if the mobile phase pH is not low enough, a population of molecules can interact ionically with the silanols, causing tailing.
-
Solution 1: Suppress Analyte and Silanol Ionization with Low pH. The most effective strategy is to lower the mobile phase pH to between 2.5 and 3.0. This is typically achieved by adding an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Mechanism: At this low pH, the carboxylic acid group of your molecule is fully protonated (-COOH), making it more non-polar and enhancing its retention by the desired hydrophobic partitioning mechanism.[5] Simultaneously, the ionization of the problematic surface silanols is suppressed, minimizing the unwanted ionic interactions that cause tailing.
-
-
Primary Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to non-ideal peak shapes.
-
Solution 2: Reduce Sample Concentration and Injection Volume. Perform a loading study by injecting progressively smaller amounts of your sample. If the peak shape improves and becomes more symmetrical at lower concentrations, you were likely overloading the column.
Below is a decision tree to guide your troubleshooting process for peak shape issues.
References
Technical Support Center: Stereoselective Synthesis of Substituted Azetidines
Welcome to the Technical Support Center for the stereoselective synthesis of substituted azetidines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the laboratory. Our goal is to equip you with the knowledge to not only solve immediate experimental issues but also to understand the underlying principles governing stereoselectivity in these strained ring systems.
Azetidines are valuable structural motifs in medicinal chemistry, and the ability to control their stereochemistry is paramount for the development of effective therapeutics.[1][2] This guide is structured to provide practical, actionable advice grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor stereoselectivity in azetidine synthesis?
A1: Low stereoselectivity in the synthesis of substituted azetidines is a frequent challenge. The primary causes often revolve around the reaction conditions and the nature of the substrates and reagents. Key factors include:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable stereoisomers, leading to a mixture of products.[3] Conversely, lowering the temperature often enhances selectivity by favoring the kinetically controlled product.
-
Solvent Polarity: The solvent can significantly influence the transition state geometry of the cyclization step. For instance, in the Staudinger [2+2] cycloaddition for β-lactam synthesis (a common precursor to azetidines), non-polar solvents tend to favor the cis isomer, while polar solvents can stabilize zwitterionic intermediates, allowing for isomerization and favoring the trans product.[4][5]
-
Choice of Base or Catalyst: The steric bulk and basicity of a catalyst or base can play a crucial role in directing the stereochemical outcome. Inefficient catalysts may not provide a sufficiently ordered transition state to induce high levels of stereoselectivity.
-
Substrate-Related Effects: The inherent steric and electronic properties of the substituents on the starting materials can either favor or disfavor the formation of a particular stereoisomer.
-
Racemization: The desired stereoisomer, once formed, may be susceptible to racemization under the reaction or workup conditions, especially in the presence of acid or base.[4]
Q2: How do chiral auxiliaries enhance stereoselectivity in azetidine synthesis?
A2: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is cleaved. Their effectiveness stems from several principles:
-
Steric Hindrance: The bulky nature of the chiral auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face. A well-known example is the use of Evans oxazolidinones.[4]
-
Conformational Rigidity: Effective chiral auxiliaries often impart a rigid conformation to the substrate, which helps to create a well-defined and predictable stereochemical environment.
-
Chelation Control: In some cases, the auxiliary can chelate to a metal catalyst, creating a rigid, chiral environment that directs the approach of the reacting partner.
The use of chiral tert-butanesulfinamide as an auxiliary has proven to be a versatile and effective strategy for the stereoselective synthesis of C-2 substituted azetidines.[6][7][8][9][10] This approach allows for high levels of diastereoselectivity and is applicable to a broad range of substrates.[8][9][10]
Q3: What are the key differences between diastereoselective and enantioselective strategies for azetidine synthesis?
A3: Both diastereoselective and enantioselective methods aim to control the stereochemistry of the product, but they operate on different principles:
-
Diastereoselective Synthesis: This approach is used when the starting material already contains one or more stereocenters. The goal is to control the formation of a new stereocenter relative to the existing one(s). The product stereoisomers are diastereomers, which have different physical properties and can often be separated by standard techniques like column chromatography. Chiral auxiliaries are a common tool in diastereoselective synthesis.
-
Enantioselective Synthesis: This strategy is employed when starting from achiral or racemic precursors to generate a product with a preference for one enantiomer over the other. This is typically achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand or an organocatalyst.[3][11][12] The products are enantiomers, which have identical physical properties (except for their interaction with plane-polarized light) and require chiral methods for separation and analysis. Copper-catalyzed asymmetric boryl allylation of azetines is a recent example of a highly enantioselective method for accessing chiral 2,3-disubstituted azetidines.[13]
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (e.g., in a [2+2] Cycloaddition)
Scenario: You are performing a [2+2] cycloaddition to form a polysubstituted azetidine and obtaining a nearly 1:1 mixture of diastereomers.
| Possible Cause | Troubleshooting Suggestion & Rationale |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Many stereoselective reactions have a higher energy barrier for the formation of the undesired diastereomer. Reducing the thermal energy of the system can significantly favor the kinetic product.[3] |
| Inappropriate Solvent Choice | Screen a range of solvents with varying polarities. The solvent can influence the stability and geometry of the transition state. For reactions proceeding through polar intermediates, a more polar solvent might enhance selectivity, and vice-versa.[3] |
| Poorly Matched Chiral Auxiliary or Catalyst | If using a chiral auxiliary, consider one with greater steric bulk. A larger auxiliary can exert more effective facial shielding.[4] If using a catalyst, screen different chiral ligands. The ligand structure is critical for creating the optimal chiral pocket around the metal center. |
| Slow Reagent Addition | Add one of the reactants slowly via syringe pump. Maintaining a low concentration of the added reagent can sometimes suppress the formation of undesired side products and improve selectivity.[3] |
Problem 2: Significant Formation of a Ring-Opened Byproduct
Scenario: Your reaction yields the desired azetidine, but a substantial amount of a ring-opened acyclic amine is also observed.
Causality Diagram: Ring-Opening Side Reaction
Caption: Factors leading to the formation of ring-opened byproducts.
| Possible Cause | Troubleshooting Suggestion & Rationale |
| Harsh Reaction Conditions | Reduce reaction temperature and/or time. The strained azetidine ring is susceptible to cleavage under forcing conditions.[3] |
| Acidic or Basic Reagents/Workup | Use buffered or neutral workup conditions. Quench the reaction with a mild buffer instead of strong acid or base. Ensure all reagents are free from acidic or basic impurities. |
| Presence of Nucleophiles | Use a stoichiometric amount of nucleophilic reagents. Excess nucleophiles can attack the azetidine ring. Ensure solvents are anhydrous if water is a potential nucleophile. |
| Inappropriate Nitrogen Protecting Group | Choose a more robust protecting group. Some protecting groups can be labile under the reaction conditions and may not adequately stabilize the azetidine ring. |
Problem 3: Formation of an Undesired Regioisomer
Scenario: In a reaction designed to form a specific substituted azetidine, a significant amount of a regioisomeric byproduct is formed (e.g., in intramolecular cyclizations of epoxy amines).
Workflow: Troubleshooting Regioisomer Formation
Caption: Decision workflow for optimizing regioselectivity.
| Possible Cause | Troubleshooting Suggestion & Rationale |
| Lack of Regiocontrol in Cyclization | Employ a Lewis acid catalyst. In the intramolecular aminolysis of epoxy amines, Lewis acids like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) can coordinate to the epoxide oxygen, favoring the 4-exo-tet cyclization to form the azetidine over the competing 5-endo-tet pathway that leads to a pyrrolidine byproduct.[14][15] |
| Suboptimal Solvent | Optimize the reaction solvent. The solvent can influence the regioselectivity of the ring-closure. Experiment with a range of solvents to find the optimal conditions.[14] |
| Thermodynamic vs. Kinetic Control | Lower the reaction temperature. The formation of the thermodynamically more stable regioisomer may be favored at higher temperatures. Running the reaction at a lower temperature can favor the kinetically controlled product.[16] |
Illustrative Experimental Protocols
Protocol 1: Diastereoselective Synthesis of a C-2 Substituted Azetidine using a Chiral Sulfinamide Auxiliary
This protocol is adapted from methodologies that utilize chiral tert-butanesulfinamide to induce stereoselectivity.[6][8][9][10]
Step 1: Formation of the Chiral Sulfinimine
-
To a solution of the desired aldehyde (1.0 eq) in an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂), add (R)- or (S)-tert-butanesulfinamide (1.05 eq).
-
Add a dehydrating agent (e.g., anhydrous CuSO₄ or MgSO₄).
-
Stir the reaction mixture at room temperature until the formation of the imine is complete (monitor by TLC or ¹H NMR).
-
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure. The crude sulfinimine is often used in the next step without further purification.
Step 2: Nucleophilic Addition and Cyclization
-
Cool a solution of the chiral sulfinimine in an anhydrous solvent (e.g., THF) to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add a solution of a suitable nucleophile (e.g., a Grignard reagent or an enolate) that will introduce the desired C-2 substituent and a leaving group at the γ-position.
-
After the addition is complete, allow the reaction to stir at -78 °C for the specified time.
-
Upon completion, a base (e.g., NaH or KHMDS) is added to facilitate the intramolecular cyclization to form the azetidine ring.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
The diastereomers can often be separated by column chromatography.[8][9][10]
Step 3: Deprotection of the Sulfinamide Auxiliary
-
Dissolve the purified N-sulfinyl azetidine in a suitable solvent (e.g., methanol).
-
Add a solution of HCl in an appropriate solvent (e.g., dioxane) and stir at room temperature.
-
Monitor the reaction for the cleavage of the sulfinamide group.
-
Concentrate the reaction mixture to obtain the hydrochloride salt of the enantioenriched C-2 substituted azetidine.[8][9]
Protocol 2: Enantioselective [2+2] Cycloaddition using an Organocatalyst
This protocol is a general representation of an organocatalyzed formal [2+2] cycloaddition between an imine and an allenoate, as described in the literature.[17]
-
Catalyst and Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the cinchona alkaloid-derived organocatalyst (e.g., 10 mol%) in an anhydrous, non-polar solvent (e.g., toluene).
-
Reaction Setup: To the catalyst solution, add the N-sulfonylimine (1.0 eq) and molecular sieves (e.g., 4 Å).
-
Initiation: Add the allenoate (1.2 eq) to the mixture.
-
Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup and Purification: Once the starting imine is consumed, filter the reaction mixture and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 2,4-disubstituted azetidine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. frontiersin.org [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important azetidine derivative. Our approach is grounded in mechanistic principles and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final compound.
Introduction
This compound is a valuable building block in medicinal chemistry, prized for its role in introducing the strained azetidine motif into larger molecules. The purity of this intermediate is paramount, as even minor impurities can have significant downstream effects on reaction yields, compound activity, and safety profiles. This guide provides a comprehensive overview of the likely impurities based on a common synthetic route and offers detailed troubleshooting advice.
Common Synthetic Pathway
A prevalent and efficient method for synthesizing the target compound involves a two-step sequence starting from N-Cbz-3-azetidinone. Understanding this pathway is crucial for anticipating potential impurities.
-
Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of N-Cbz-3-azetidinone with a phosphonate ylide (e.g., generated from triethyl phosphonoacetate) to form the α,β-unsaturated intermediate, 2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid.
-
Catalytic Hydrogenation: Reduction of the exocyclic double bond of the intermediate to yield the final saturated product.
Below is a diagram illustrating this synthetic workflow.
Overcoming solubility issues of 1-Cbz-3-azetidineacetic acid in organic solvents
Welcome to the Technical Support Center for 1-Cbz-3-azetidineacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in organic solvents. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure your experimental success.
Section 1: Understanding the Root Cause of Solubility Issues
Before troubleshooting, it's critical to understand the physicochemical properties of 1-Cbz-3-azetidineacetic acid that contribute to its poor solubility. The molecule's structure contains two key functional groups that dictate its behavior.
The presence of both a carboxylic acid (an acidic proton donor) and a Cbz-protected amine within the azetidine ring system (which can be weakly basic) gives the molecule a high potential for strong intermolecular interactions. In the solid state, the carboxylic acid moiety can form potent hydrogen-bonded dimers, and its zwitterionic character can lead to a highly stable crystal lattice structure that is difficult for many organic solvents to disrupt. Compounds with both acidic and basic centers often exhibit the lowest solubility at their isoelectric point.[1]
Caption: Key molecular features governing solubility.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common initial queries regarding the handling of 1-Cbz-3-azetidineacetic acid.
Q1: Why won't 1-Cbz-3-azetidineacetic acid dissolve in common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?
A: These solvents lack the polarity and/or hydrogen-bonding capability to effectively break the strong intermolecular forces of the compound's crystal lattice. The energy payoff from solvating the molecule is insufficient to overcome the energy required to dismantle the solid state, which is stabilized by hydrogen-bonded dimers and zwitterionic interactions.
Q2: I see some initial dissolution, but then the compound crashes out. What is happening?
A: You are likely observing the difference between kinetic and thermodynamic solubility. Initially, a supersaturated, metastable solution may form (kinetic solubility), but over time it equilibrates to the true, lower solubility limit (thermodynamic solubility) by precipitating the excess solid.[2][3][4] Kinetic solubility is the concentration at which a compound, often pre-dissolved in a solvent like DMSO, begins to precipitate when added to a different medium.[5] Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent after an extended period.[2][3][6]
Q3: Is heating the solvent a good strategy?
A: Heating can be effective but must be approached with caution. For most organic solids, solubility increases with temperature.[7][8][9][10][11] However, 1-Cbz-3-azetidineacetic acid may have limited thermal stability, and prolonged heating can lead to degradation. This strategy is best for short-term dissolution, for example, during a reaction setup. Always check for compound stability at higher temperatures by running a small-scale test and analyzing the outcome via TLC or LC-MS.
Q4: What is the difference between thermodynamic and kinetic solubility, and why does it matter?
A:
-
Thermodynamic Solubility is the equilibrium concentration of a substance in a solvent at a given temperature and pressure, where the solution is in contact with excess solid.[2][3] It represents the true, stable solubility. This is typically measured using the shake-flask method over 24-48 hours.[6][12]
-
Kinetic Solubility measures the concentration at which a compound precipitates from a solution that was rapidly prepared, often by adding a concentrated stock (e.g., in DMSO) to an aqueous or organic buffer.[4][5] This value is often higher than the thermodynamic solubility but represents a metastable state.
Understanding this distinction is crucial because a kinetically soluble compound may precipitate during a long reaction or upon storage, leading to failed experiments or inaccurate results.[2][13] For reaction chemistry, ensuring the compound remains below its thermodynamic solubility limit is essential for a homogeneous system.
Section 3: Troubleshooting Guides & Experimental Protocols
If initial attempts to dissolve the compound have failed, follow these systematic strategies.
Strategy 1: Co-Solvent Systems
A co-solvent system involves mixing a solvent in which the compound is poorly soluble with a solvent in which it is more soluble. This can disrupt the solute-solute interactions more effectively.[14][15][16]
Common Co-Solvent Pairs to Screen:
-
DCM / Methanol
-
THF / N,N-Dimethylformamide (DMF)
-
Toluene / Acetonitrile
-
Ethyl Acetate / Dimethyl Sulfoxide (DMSO)
Troubleshooting Protocol: Co-Solvent Screening
-
Setup: Place a small, known amount (e.g., 5 mg) of 1-Cbz-3-azetidineacetic acid into several vials.
-
Primary Solvent: Add a measured volume (e.g., 0.5 mL) of the primary, less-polar solvent (DCM, THF, etc.) to each vial. Observe for dissolution.
-
Co-Solvent Titration: Add the polar co-solvent (Methanol, DMF, DMSO) dropwise (e.g., 10-20 µL at a time) to the suspension, vortexing after each addition.
-
Observation: Record the approximate solvent ratio required to achieve complete dissolution.
-
Validation: Allow the clear solution to stand for at least one hour to ensure it is thermodynamically stable and does not precipitate.
Strategy 2: In-Situ Salt Formation (Recommended for Reactions)
For a weakly acidic compound, converting it to a salt is a highly effective method to dramatically increase solubility in polar organic solvents.[17][18][19][20][21][22] This is achieved by adding a non-nucleophilic base. The resulting carboxylate salt is ionic and more readily solvated.
Troubleshooting Protocol: Salt Formation for Improved Solubility
-
Reagent Selection: Choose a suitable non-nucleophilic organic base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.
-
Suspension: Suspend 1-Cbz-3-azetidineacetic acid in the desired reaction solvent (e.g., DCM, THF, Acetonitrile).
-
Base Addition: Add 1.05 to 1.2 equivalents of the base (e.g., TEA) to the suspension at room temperature.
-
Stirring: Stir the mixture vigorously. Dissolution of the solid should occur as the ammonium carboxylate salt is formed. This may take anywhere from a few minutes to an hour.
-
Confirmation: The resulting clear solution indicates successful salt formation and solubilization. The reaction can now proceed with the addition of other reagents.
-
Caution: Be aware that the presence of the base and its conjugate acid can affect subsequent reaction steps. This method is ideal for reactions like amide couplings where a base is often required anyway.
Data Summary: Expected Solubility Profile
| Solvent | Parent Compound (Acid) | TEA Salt Form | Rationale for Change |
| Dichloromethane (DCM) | Poor | Moderate to Good | The ionic salt has a stronger dipole, which is better solvated by DCM than the H-bonded dimer. |
| Tetrahydrofuran (THF) | Poor | Moderate to Good | Similar to DCM, THF can better solvate the resulting ion pair. |
| Acetonitrile (MeCN) | Poor | Good | The high polarity of acetonitrile is very effective at solvating the ammonium carboxylate salt. |
| N,N-Dimethylformamide (DMF) | Moderate | Excellent | DMF is a highly polar aprotic solvent capable of dissolving many ionic salts. |
| Dimethyl Sulfoxide (DMSO) | Good | Excellent | DMSO is an excellent solvent for polar compounds and salts. |
Section 4: Process Workflow for Troubleshooting
This workflow provides a logical sequence of steps to follow when encountering solubility issues with 1-Cbz-3-azetidineacetic acid.
Caption: A step-by-step decision workflow for solubility enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Collection - On the Effect of Temperature on Aqueous Solubility of Organic Solids - Organic Process Research & Development - Figshare [figshare.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. biotage.com [biotage.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How To Improve API Solubility By Salt And Cocrystal Formation [pharmaceuticalonline.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Work-up Procedures for Azetidine Synthesis
Welcome to the Technical Support Center for Azetidine Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the work-up and purification of azetidine-containing compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that can arise during the isolation and purification of azetidines. Each problem is followed by a root cause analysis and a series of actionable solutions.
Problem 1: Low or No Recovery of Azetidine Product After Aqueous Work-up
Symptoms:
-
Disappearance of the product spot on TLC after aqueous extraction.
-
Mass spectrometry analysis of the crude product shows masses corresponding to ring-opened byproducts.
-
Significantly lower than expected isolated yield.
Root Cause Analysis: The four-membered ring of azetidine is strained and susceptible to ring-opening, particularly under acidic conditions.[1][2][3] Protonation of the azetidine nitrogen increases the ring's electrophilicity, making it vulnerable to nucleophilic attack by water or other nucleophiles present in the work-up solution.[1][3]
Solutions:
-
Avoid Strong Acids: If possible, substitute acidic washes (e.g., 1M HCl) with milder alternatives like a saturated aqueous solution of ammonium chloride (NH₄Cl) or even just water.[3] If the goal is to remove basic impurities, a carefully controlled addition of a weak acid might be tolerated.
-
Minimize Contact Time: When an acidic wash is unavoidable, perform the extraction rapidly and at low temperatures (e.g., in an ice bath) to reduce the exposure time of the azetidine to the acidic aqueous phase.[3]
-
Biphasic System Optimization: Ensure vigorous but brief mixing to facilitate mass transfer without prolonging contact.
-
Salt Formation Considerations: If isolating the product as a salt, opt for acids with non-nucleophilic counterions and perform the salt formation under anhydrous conditions.[3]
Problem 2: Product Decomposition During Silica Gel Chromatography
Symptoms:
-
Streaking of the product on the TLC plate.
-
Low recovery of the desired product from the column.
-
Isolation of fractions containing ring-opened or rearranged byproducts.
Root Cause Analysis: Standard silica gel is inherently acidic and can catalyze the decomposition of sensitive azetidines.[1][4] The acidic silanol groups on the silica surface can protonate the azetidine, leading to ring-opening, similar to what occurs during an acidic aqueous work-up.[1] This is particularly problematic for N-aryl azetidines with electron-withdrawing substituents.[1]
Solutions:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v in the eluent).[1]
-
Alternative Stationary Phases:
-
Alumina: Use basic or neutral alumina as a less acidic alternative to silica gel.[1]
-
Polymer-Based Supports: Consider using polymer-based chromatography resins, which are generally more inert.
-
-
Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with optimal solvent polarity to ensure quick elution.[1]
-
Non-Chromatographic Purification:
-
Crystallization: If the product is a solid, crystallization can be a highly effective method to obtain high purity material without the risk of decomposition on a stationary phase.[5]
-
Distillation: For volatile and thermally stable azetidines, distillation can be a suitable purification technique.[5]
-
Problem 3: Formation of an Emulsion During Liquid-Liquid Extraction
Symptoms:
-
The interface between the aqueous and organic layers is not distinct, and a third, cloudy layer forms.
-
Poor separation of the two phases even after allowing the separatory funnel to stand.
Root Cause Analysis: Emulsions are common when there are surfactants or fine solid particulates at the interface of two immiscible liquids. In the context of azetidine synthesis, this can be due to the presence of phase-transfer catalysts, insoluble byproducts, or the amphiphilic nature of certain azetidine derivatives.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Filtration: If a solid precipitate is causing the emulsion, filter the entire mixture through a pad of Celite® or another filter aid.[6]
-
Change in Solvent: Adding a different organic solvent with a lower miscibility with water (e.g., toluene or diethyl ether) can sometimes resolve the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
Problem 4: Low Yields in Intramolecular Cyclization Reactions for Azetidine Formation
Symptoms:
-
The desired azetidine product is formed in low yield, with significant amounts of starting material remaining or the formation of polymeric byproducts.
Root Cause Analysis: Low yields in intramolecular cyclizations can be due to several factors:
-
Competing Intermolecular Reactions: At high concentrations, the precursor may react with other molecules of itself (dimerization or polymerization) instead of cyclizing.[7]
-
Poor Leaving Group: The leaving group on the γ-carbon may not be sufficiently reactive for efficient displacement by the nitrogen nucleophile.[7]
-
Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution.[7]
Solutions:
-
High Dilution Conditions: Perform the cyclization reaction at a low concentration (typically 0.01-0.05 M) to favor the intramolecular pathway over intermolecular reactions.
-
Optimize the Leaving Group: Ensure a good leaving group is installed on the γ-carbon. Mesylates and tosylates are commonly used and are generally more effective than halides.[7]
-
Choice of Base: Use a strong, non-nucleophilic base to deprotonate the nitrogen without competing in the substitution reaction. Sodium hydride (NaH) is a common choice.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with azetidines?
The main stability issue is their susceptibility to ring-opening reactions due to significant ring strain.[2][3] This is most pronounced under acidic conditions where protonation of the nitrogen atom facilitates nucleophilic attack and cleavage of the ring.[1][3]
Q2: How does the N-substituent affect the stability of the azetidine ring?
The substituent on the nitrogen atom plays a critical role in the stability of the azetidine. Electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation and subsequent acid-catalyzed degradation.[3] For example, N-aryl azetidines connected to heteroaryls like 2- and 4-pyridyl groups exhibit enhanced stability compared to N-phenyl analogs due to the delocalization of the nitrogen lone pair.[3]
Q3: Are azetidines stable under basic conditions?
Generally, azetidines are more stable under basic conditions than acidic conditions. However, they are not completely inert. Strong bases can deprotonate substituents alpha to the nitrogen, potentially leading to rearrangements.[1] Additionally, highly functionalized azetidines can undergo base-mediated rearrangements.[3]
Q4: What are the most common methods for synthesizing the azetidine ring?
The most prevalent methods include:
-
Intramolecular Cyclization: This involves the cyclization of a γ-amino alcohol or a γ-haloamine, where the nitrogen acts as a nucleophile to displace a leaving group.[7][8]
-
[2+2] Cycloaddition: Also known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[8][9][10]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[4][8]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[7][8]
Q5: When should I consider using a protecting group for the azetidine nitrogen?
Protecting groups, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), are often employed to:
-
Increase the stability of the azetidine ring during synthesis and purification.
-
Modify the reactivity of the nitrogen atom.
-
Facilitate certain synthetic transformations where a free amine would interfere.[11] The choice of protecting group is crucial, as its removal must be done under conditions that do not compromise the integrity of the azetidine ring.[12]
III. Experimental Protocols & Data
Protocol 1: Neutralization of Silica Gel for Chromatography
This protocol is essential for the purification of acid-sensitive azetidines.
Materials:
-
Silica gel
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the desired eluent system for your chromatography.
-
Add triethylamine to the eluent to a final concentration of 1-2% (v/v).
-
Prepare a slurry of the silica gel in this triethylamine-containing eluent.
-
Pack the chromatography column with the prepared slurry.
-
Equilibrate the column by running 2-3 column volumes of the triethylamine-containing eluent through the packed silica gel before loading the sample.
-
Dissolve the crude azetidine product in a minimum amount of the eluent and load it onto the column.
-
Perform the chromatography as usual, using the triethylamine-containing eluent.
Protocol 2: Work-up for Azetidine Synthesis via Intramolecular Cyclization
This protocol is adapted from a general procedure for the synthesis of substituted azetidines.[7]
Reaction Quenching and Extraction:
-
Once the reaction is complete (as monitored by TLC), carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine to aid in phase separation and remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude azetidine.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Normal Phase Chromatography | Differential adsorption onto a stationary phase. | High resolution, applicable to a wide range of compounds.[5] | Time-consuming, requires large solvent volumes, potential for decomposition on acidic silica.[5] | >98%[5] |
| Crystallization | Precipitation of a solid from a solution in a highly ordered form. | Can yield very high purity, scalable.[5] | Requires a suitable solvent system, potential for product loss in the mother liquor.[5] | >99%[5] |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases. | Simple, rapid, effective for initial work-up.[5] | Limited separation power, can be less effective for emulsions.[5] | Variable |
| Distillation | Separation based on differences in boiling points. | Effective for volatile, thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. | High |
IV. Visualizations
Logical Workflow for Troubleshooting Azetidine Work-up
Caption: Troubleshooting workflow for azetidine work-up and purification.
Decision Tree for Azetidine Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method for azetidines.
V. References
-
BenchChem. (2025). Preventing decomposition of azetidine compounds during workup. 1
-
BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. 5
-
ResearchGate. Methods for the synthesis of azetidines. 13
-
LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. 11
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. 2
-
BenchChem. (2025). Optimizing reaction conditions for azetidine ring formation. 7
-
BenchChem. (2025). Technical Support Center: Azetidine Compound Stability. 3
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. 4
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 9
-
Synthesis of Azetidines. 8
-
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines. 12
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. 6
-
National Institutes of Health. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. 14
-
ResearchGate. Synthesis of azetidines by aza Paternò–Büchi reactions. 10
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Azetidines [manu56.magtech.com.cn]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Protecting Group Strategy for Azetidine Derivatives
Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing and functionalizing azetidine derivatives. The inherent ring strain and unique reactivity of the four-membered azetidine ring present distinct challenges, making a robust protecting group strategy paramount for success.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues encountered during experimental work.
FAQs: Foundational Concepts
Q1: What is an azetidine, and why is its chemistry challenging?
A1: Azetidine is a four-membered, nitrogen-containing saturated heterocycle.[3] Its structure is a cornerstone in medicinal chemistry, valued for introducing three-dimensionality and improving metabolic stability in drug candidates.[4][5] The primary challenge stems from its significant ring strain (approx. 25.4 kcal/mol), which makes it more reactive than larger rings like pyrrolidine but generally more stable and easier to handle than three-membered aziridines.[1] This reactivity, while useful for certain transformations like ring-opening reactions, necessitates careful control during synthesis to prevent unwanted side reactions.[1][2][6]
Q2: Why is a nitrogen protecting group absolutely critical when working with azetidines?
A2: The nitrogen atom in an unprotected azetidine is a strong base and a potent nucleophile.[3][7] Leaving it unprotected during a synthetic sequence can lead to a host of problems:
-
Lack of Reactivity Control: The lone pair on the nitrogen can interfere with reactions at other sites in the molecule, such as acting as an unwanted nucleophile or base.
-
Intermolecular Side Reactions: Unprotected azetidines can react with each other, leading to dimerization or polymerization, which significantly lowers the yield of the desired product.[8]
-
Purification Difficulties: The basic nature of the free amine can cause streaking and poor separation during silica gel chromatography.[9]
A protecting group "masks" the nitrogen's reactivity, rendering it neutral and non-nucleophilic, thereby allowing for clean and predictable transformations on other parts of the molecule.[10]
Q3: What are the most commonly used protecting groups for azetidine nitrogen?
A3: The most prevalent and versatile protecting groups for azetidines are carbamates, specifically tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
Boc (tert-Butoxycarbonyl): This is arguably the most common group due to its stability under a wide range of conditions (including basic, reductive, and oxidative reactions) and its clean removal under acidic conditions (e.g., trifluoroacetic acid, TFA).[11][12]
-
Cbz (Benzyloxycarbonyl or Z): This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[13] Its stability profile makes it an excellent orthogonal partner to the Boc group.[14][15]
-
Sulfonyl Groups (Tosyl, Nosyl): These groups, like p-toluenesulfonyl (Ts), are extremely robust and can activate the nitrogen. However, their primary drawback is that they often require harsh conditions for removal, limiting their application in complex syntheses.[8]
The choice between these groups is dictated entirely by the planned synthetic route and the compatibility of subsequent reaction steps.
Protecting Group Selection Guide
Choosing the correct protecting group is a critical decision that can define the success of a synthetic campaign. The following table and workflow are designed to guide this selection process based on downstream chemical compatibility.
Table 1: Comparison of Common N-Protecting Groups for Azetidines
| Protecting Group | Structure | Common Protection Conditions | Common Deprotection Conditions | Stability & Orthogonality | Key Considerations |
| Boc |
| (Boc)₂O, base (e.g., Et₃N, DMAP, or NaOH), in a solvent like DCM or THF. | Acidic: TFA in DCM; HCl in dioxane/EtOAc.[11][16] | Stable to bases, hydrogenation, and mild nucleophiles. Orthogonal to Cbz, Fmoc, Alloc. | Most widely used. Can be sensitive to strong Lewis acids. Deprotection can be challenging with other acid-labile groups present.[16] |
| Cbz (Z) | Cbz-Cl, base (e.g., NaHCO₃, Et₃N) in a solvent like DCM or H₂O/dioxane.[13] | Hydrogenolysis: H₂, Pd/C in MeOH or EtOAc.[13][14] | Stable to acids and bases. Orthogonal to Boc.[14] | Deprotection is incompatible with reducible functional groups (alkenes, alkynes, nitro groups, some halides). | |
| Tosyl (Ts) | Ts-Cl, base (e.g., pyridine, Et₃N) in DCM. | Harsh: Na/liquid NH₃; HBr/AcOH. | Very stable to a wide range of conditions, including strong acids and bases. | Difficult removal limits its use in late-stage synthesis on complex molecules.[8] | |
| Benzhydryl (Bh) | Benzhydryl bromide, base. | Oxidative/Acidic: NBS/light followed by acid hydrolysis.[17] | The nature of the protecting group is critical for certain photochemical and ring-opening strategies.[18] | Less common for general protection; often used when specific reactivity is desired. | |
| Botc | O-(tert-butyl) S-potassium dithiocarbonate followed by alkylation. | Acidic (milder than Boc): TFA. Thermal: Reflux in EtOH.[19] | More acid-labile than Boc. Facilitates α-lithiation, unlike Boc.[19] | A specialized group used to enable C-H functionalization adjacent to the nitrogen. |
Workflow for Selecting an Azetidine Protecting Group
This decision tree illustrates the logical process for selecting an appropriate protecting group based on the planned synthetic steps.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for scaling up 1-Cbz-3-azetidineacetic acid production
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis and scale-up of 1-Cbz-3-azetidineacetic acid. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to empower you to overcome common and complex challenges in your chemical production workflow.
Technical Support Guide: Scaling Up 1-Cbz-3-azetidineacetic Acid Production
This guide is structured to follow the logical progression of a chemical synthesis campaign, from initial reaction setup to final product purification and analysis. Each section addresses specific questions you may encounter, providing not just a solution, but the underlying chemical reasoning to inform your experimental design and execution.
Section 1: Reaction Setup and Execution
The success of any scale-up campaign is founded on a robust and well-controlled reaction setup. This section addresses the critical parameters that govern the initial phase of the synthesis.
Q1: My reaction yield is inconsistent between batches. What are the most critical parameters to control during the Cbz-protection of 3-azetidineacetic acid?
A1: Inconsistency in yield often points to variability in key reaction parameters. For the Schotten-Baumann Cbz protection of an amino acid, the most critical factors are pH control , temperature , and the rate of reagent addition .
-
pH Control: This is arguably the most vital parameter. The reaction of benzyl chloroformate (Cbz-Cl) with the amine requires alkaline conditions to ensure the amine is deprotonated and nucleophilic. However, pH extremes are detrimental.
-
If pH is too low (pH < 8): The rate of Cbz-Cl hydrolysis to the unreactive benzyl alcohol increases significantly.[1]
-
If pH is too high (pH > 10): While racemization is not a concern for the achiral 3-azetidineacetic acid, extremely high pH can promote unwanted side reactions.[1]
-
Scale-Up Solution: On a large scale, localized pH spikes are common due to poor mixing. A robust buffer system, such as a sodium carbonate and sodium bicarbonate mixture (e.g., 2:1 ratio), can effectively maintain the pH in the optimal 8-10 range, providing more consistent results than relying solely on dropwise addition of a strong base like NaOH.[1]
-
-
Temperature Control: The reaction is exothermic. Without proper cooling, the temperature can rise, accelerating the hydrolysis of Cbz-Cl and potentially leading to other side reactions.
-
Recommendation: The initial addition of Cbz-Cl should be performed at a low temperature, typically 0-5 °C, with vigorous stirring.[2] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
-
Reagent Addition: Adding the Cbz-Cl too quickly can overwhelm the reactor's cooling capacity and create localized areas of high concentration, promoting side reactions.
-
Recommendation: Add Cbz-Cl dropwise or via a syringe pump over a controlled period, ensuring the temperature does not exceed the set limit.[2]
-
Workflow for Consistent Cbz-Protection
Caption: Workflow for the Cbz-protection of 3-azetidineacetic acid.
Section 2: Work-up and Product Isolation
A successful reaction is only half the battle. Efficiently isolating the product from the reaction mixture is critical for achieving high purity and yield, especially at scale.
Q2: During the acidic work-up, my product is "oiling out" or forming a gum instead of precipitating as a solid. How can I achieve effective crystallization?
A2: This is a very common issue with Cbz-protected amino acids, which can have lower melting points or form eutectic mixtures.[][4] The phenomenon of "oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid.
Troubleshooting Steps:
-
Control the Rate of Acidification: Rapidly dropping the pH can shock the system, favoring amorphous precipitation or oiling out. Cool the aqueous layer in an ice bath and add the acid (e.g., 1M HCl) slowly with vigorous stirring to maintain better control over the crystallization process.[2]
-
Solvent-Assisted Precipitation: If direct acidification fails, an extraction-based approach is recommended. After the reaction, perform the initial wash with diethyl ether to remove unreacted Cbz-Cl. Then, acidify the aqueous layer to pH 2 and extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.[2] The product can then be crystallized from this organic solution.
-
Optimize Crystallization Solvent System:
-
If you have an oil after removing the extraction solvent, try adding a "poor solvent" or "anti-solvent" (a solvent in which the product is insoluble, like hexanes or diethyl ether) dropwise to a concentrated solution of the product in a "good solvent" (like ethyl acetate or acetone) until turbidity is observed.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites to initiate crystallization.
-
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to the supersaturated solution can induce crystallization.
Table 1: Solvent Properties for Extraction & Crystallization
| Solvent | Role | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | Extraction / Good Solvent | 77.1 | Good general-purpose solvent for Cbz-protected acids. |
| Dichloromethane | Extraction / Good Solvent | 39.6 | Higher density than water; can form emulsions. |
| Diethyl Ether | Wash / Poor Solvent | 34.6 | Excellent for removing non-polar impurities like excess Cbz-Cl.[4] |
| Hexanes/Heptane | Poor Solvent (Anti-solvent) | ~69 | Used to induce precipitation from more polar solvents. |
| Isopropyl Alcohol | Co-solvent | 82.6 | Can be used with water to facilitate crystallization directly from the reaction mixture in some cases.[4] |
Section 3: Impurity Profile and Purification
Understanding and controlling the impurity profile is paramount for producing high-quality material suitable for drug development.
Q3: I'm observing a persistent impurity in my final product by HPLC. What are the likely side products and how can I remove them?
A3: The impurity profile for this synthesis is generally straightforward, but several side products can arise. Identifying the impurity is the first step to devising a removal strategy.
Common Impurities and Mitigation Strategies:
-
Benzyl Alcohol: Arises from the hydrolysis of Cbz-Cl.
-
Identification: Will appear as a relatively non-polar spot on TLC and an early-eluting peak in reverse-phase HPLC.
-
Removal: It is highly soluble in organic solvents used for washing (like diethyl ether) and should be largely removed during the initial work-up wash.[2] If it persists, it can be removed during recrystallization.
-
-
Unreacted 3-Azetidineacetic Acid: Indicates an incomplete reaction.
-
Identification: Highly polar, water-soluble. Will remain at the baseline on a normal-phase TLC plate.
-
Removal: As a salt at neutral/basic pH, it remains in the aqueous layer during product extraction into an organic solvent. Ensure the extraction pH is acidic (pH ~2) so the product is protonated and organic-soluble, while the starting material may have different partitioning behavior.
-
-
Di-Cbz Species (over-reaction): While less common for this substrate, it's a theoretical possibility if other reactive sites are present. For this molecule, it is not a primary concern.
Troubleshooting Flowchart for Product Impurity
Caption: Decision-making workflow for troubleshooting product impurities.
Section 4: Analytical Methods
Robust analytical methods are required for in-process control and final product specification.
Q4: What are the recommended analytical techniques for monitoring the reaction and ensuring the quality of the final 1-Cbz-3-azetidineacetic acid?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative in-process monitoring.[5]
-
Mobile Phase: A mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for acidic compounds.
-
Visualization: UV light (due to the Cbz group's phenyl ring) and a potassium permanganate (KMnO₄) stain.
-
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity.
-
Method: A reverse-phase C18 column is standard.
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Detection: UV detection, typically around 254 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product.
-
¹H NMR: Will confirm the presence of the benzyl group protons from the Cbz group, as well as the characteristic protons of the azetidine ring and the acetic acid moiety.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[6]
Table 2: Typical Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid[7] |
| Identity | ¹H NMR | Spectrum conforms to structure[7] |
| Purity | HPLC | ≥ 98.0%[7] |
| Molecular Weight | MS | 235.24 g/mol (as free acid)[7] |
| Water Content | Karl Fischer | ≤ 0.5%[7] |
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive NMR Characterization of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid
Abstract
This guide provides an in-depth technical comparison and procedural overview for the structural elucidation of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid, a key building block in contemporary drug discovery. We will explore the theoretical underpinnings and practical application of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. This document moves beyond a simple recitation of data, focusing on the causality behind experimental design and data interpretation. We will present a complete, predicted ¹H and ¹³C NMR spectral analysis, detail a robust experimental protocol for data acquisition, and compare the definitive structural insights from NMR with alternative analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require unimpeachable structural verification of complex small molecules.
Introduction: The Imperative for Rigorous Structural Verification
In medicinal chemistry, the precise molecular architecture of a synthetic building block is paramount. The compound this compound is a constrained amino acid derivative whose azetidine core is a valuable scaffold for introducing conformational rigidity into peptide-based therapeutics.[1] Its proper characterization is not merely an academic exercise; it is a critical quality control step that underpins the validity of subsequent biological and pharmacological studies.
Among the suite of analytical techniques available for small molecule characterization, NMR spectroscopy stands as the undisputed gold standard for unambiguous structure elucidation in solution.[2][3] Unlike methods that provide information on mass or functional groups in isolation, NMR offers a holistic map of the molecule's atomic connectivity and spatial arrangement through the analysis of chemical shifts, spin-spin couplings, and nuclear Overhauser effects.[4] This guide will provide a comprehensive framework for leveraging the full power of NMR for the definitive characterization of this specific molecule.
Predicted ¹H and ¹³C NMR Spectral Analysis
While experimental conditions can cause minor variations, a theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures provides a robust predictive framework for the ¹H and ¹³C NMR spectra of the target molecule.[5][6]
Below is the structure of this compound with atom numbering for assignment purposes.
Caption: Numbered structure of the target molecule.
¹H NMR Spectroscopy Analysis (Predicted, 500 MHz, CDCl₃)
The proton NMR spectrum is the starting point for most structural determinations.[4] It provides information on the chemical environment of each unique proton, the number of protons in that environment (integration), and their connectivity to neighboring protons (multiplicity).
-
δ 10-12 ppm (1H, broad singlet, H on O14): The carboxylic acid proton is highly deshielded, often broad due to hydrogen bonding and exchange with trace water, and its exact position is highly dependent on solvent and concentration.
-
δ 7.30-7.45 ppm (5H, multiplet, H on C2'-C6'): These are the five protons of the monosubstituted benzene ring from the Cbz group. Their signals will overlap into a complex multiplet, a characteristic pattern for a phenyl group.
-
δ 5.15 ppm (2H, singlet, H on C7): The two benzylic protons are chemically equivalent and adjacent to an oxygen, shifting them downfield. With no adjacent protons to couple with, they appear as a sharp singlet.
-
δ 4.20-4.40 ppm (2H, multiplet, H on C2/C4): These are the two axial protons on the azetidine ring. They are coupled to the geminal equatorial protons and the vicinal proton at C3.
-
δ 3.80-4.00 ppm (2H, multiplet, H on C2/C4): These are the two equatorial protons on the azetidine ring, coupled to their geminal axial partners and the C3 proton. The constrained nature of the four-membered ring often leads to complex second-order coupling effects.[7]
-
δ 2.80-3.00 ppm (1H, multiplet, H on C10): This methine proton on the azetidine ring is a key landmark. It is coupled to the four protons of the azetidine ring and the two protons of the acetic acid side chain, resulting in a complex multiplet.
-
δ 2.60 ppm (2H, doublet, H on C12): The two protons of the methylene group adjacent to the carboxylic acid are coupled to the methine proton at C3, giving rise to a doublet.
¹³C NMR Spectroscopy Analysis (Predicted, 125 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.[4]
-
δ 175-178 ppm (C13): The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
-
δ 156-158 ppm (C8): The carbonyl carbon of the carbamate (Cbz) group.
-
δ 136-137 ppm (C1'): The quaternary aromatic carbon of the benzyl group attached to the benzylic methylene.
-
δ 128-129 ppm (C2'-C6'): The protonated carbons of the benzene ring will appear in this region, often as two or three distinct signals.
-
δ 67-68 ppm (C7): The benzylic carbon, shifted downfield by the adjacent oxygen.
-
δ 52-55 ppm (C2/C4): The two equivalent methylene carbons of the azetidine ring.
-
δ 35-38 ppm (C12): The methylene carbon of the acetic acid side chain.
-
δ 30-33 ppm (C10): The methine carbon of the azetidine ring.
Summary of Predicted NMR Data
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| 10-12 (1H, br s) | -COOH |
| 7.30-7.45 (5H, m) | Ar-H |
| 5.15 (2H, s) | -O-CH ₂-Ph |
| 4.20-4.40 (2H, m) | Azetidine-H |
| 3.80-4.00 (2H, m) | Azetidine-H |
| 2.80-3.00 (1H, m) | Azetidine-CH |
| 2.60 (2H, d) | -CH ₂-COOH |
The Power of 2D NMR for Unambiguous Assignment
While 1D NMR provides the fundamental data, complex molecules with overlapping signals necessitate 2D NMR experiments for definitive structural confirmation.[2] These techniques correlate signals based on J-coupling (COSY, HMBC) or one-bond C-H connectivity (HSQC), resolving any ambiguity from the 1D spectra.
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): Would show cross-peaks between the C10 methine proton and both the azetidine ring protons (C2/C4) and the acetic acid methylene protons (C12), confirming the connectivity of the side chain to the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal to the carbon it is attached to. This would definitively link the proton assignments in Table 1 to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations would include the benzylic protons (H on C7) to the carbamate carbonyl (C8) and the aromatic carbon (C1'), confirming the structure of the Cbz group.
A Validated Experimental Protocol for NMR Characterization
Adherence to a standardized protocol is essential for reproducibility and data integrity.[8] The following methodology outlines a robust approach for acquiring high-quality NMR data for the target compound.
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are excellent alternatives.
-
Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.[8] For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Homogenization: Gently vortex the tube to ensure the sample is completely dissolved and the solution is homogeneous. Visually inspect for any particulate matter.
4.2. Data Acquisition These parameters are suggestions for a 500 MHz spectrometer and should be optimized as needed.[9]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is needed for accurate integration.
-
Number of Scans (NS): 8-16 scans, co-added to improve signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): ~1-1.5 seconds.
-
Relaxation Delay (D1): 2 seconds. For quantitative data (rarely needed for simple identification), this must be increased to >5 times the longest T₁ of the quaternary carbons.
-
Number of Scans (NS): 1024-4096 scans, depending on sample concentration. This is necessary due to the low natural abundance of the ¹³C isotope.[4]
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.[10]
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
Comparison with Alternative Analytical Techniques
While NMR is definitive for structure, a comprehensive characterization often employs orthogonal techniques.[11] Each provides complementary information, and their combined use creates a self-validating analytical package.
| Technique | Information Provided | Strengths for This Molecule | Limitations for This Molecule |
| NMR Spectroscopy | Complete molecular structure, atomic connectivity, stereochemistry, and conformational information.[2] | Unambiguously determines the constitution and relative stereochemistry of the azetidine ring and side chain. The "gold standard".[2] | Relatively low sensitivity, requiring milligram quantities of material. Does not provide molecular weight directly. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give clues about the structure.[11] | Confirms the molecular formula (C₁₃H₁₃NO₄, MW 247.25).[12] Can detect trace impurities. Very high sensitivity (microgram to nanogram). | Cannot distinguish between isomers. Provides limited information on atomic connectivity and no stereochemical information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies.[13] | Quickly confirms the presence of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹), C=O groups (~1700-1750 cm⁻¹), and aromatic C-H bonds. | Provides no information on the overall molecular skeleton or connectivity. The spectrum can be complex and peak overlap is common. |
| Supercritical Fluid Chromatography (SFC) | Separation of chiral compounds. Can be used to determine enantiomeric purity if a chiral stationary phase is used.[13] | If the synthesis is asymmetric, SFC is a powerful tool to determine the enantiomeric excess (ee) of the final product. | Provides no structural information beyond retention time. It is a separative technique, not an identificatory one without a coupled detector. |
Conclusion
The comprehensive characterization of this compound is most effectively and definitively achieved through a combination of 1D and 2D NMR spectroscopy. This guide has outlined the predicted spectral features, a robust protocol for data acquisition and processing, and the critical role of 2D experiments in confirming atomic connectivity. While complementary techniques like Mass Spectrometry and FTIR provide valuable, orthogonal data that confirms molecular weight and functional group composition, only NMR provides the complete, unambiguous structural blueprint. For any researcher in the field of drug development, mastering the application and interpretation of NMR for such key building blocks is an indispensable skill for ensuring the integrity and success of their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. r-nmr.eu [r-nmr.eu]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Buy 2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid [smolecule.com]
- 13. agilent.com [agilent.com]
A Comparative Guide to Purity Assessment of 1-Cbz-3-azetidineacetic Acid: The Definitive Role of LC-MS
Introduction: The Analytical Imperative for a Key Building Block
1-Cbz-3-azetidineacetic acid is a crucial, non-proteinogenic amino acid derivative frequently employed as a constrained building block in the synthesis of novel therapeutic agents. Its rigid azetidine core imparts specific conformational properties to parent molecules, making it a valuable scaffold in drug discovery. The purity of such a building block is not a trivial parameter; it is a critical determinant of the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). Even trace impurities can lead to downstream synthetic failures, the generation of toxic by-products, or compromised pharmacological activity.
This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of 1-Cbz-3-azetidineacetic acid. We will establish why Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold-standard technique, offering a superior level of specificity and sensitivity. This will be contrasted with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE), providing researchers and drug development professionals with the data and rationale to make informed decisions for their analytical workflows.
The Analytical Challenge: Physicochemical Properties of the Analyte
A robust analytical strategy begins with a fundamental understanding of the analyte's chemistry. 1-Cbz-3-azetidineacetic acid is a small molecule characterized by:
-
High Polarity: The presence of a carboxylic acid and a tertiary amine within the azetidine ring makes the molecule highly polar and hydrophilic. This property poses a significant challenge for traditional reversed-phase (RP) liquid chromatography, where such compounds exhibit poor retention and often elute in the solvent front, precluding effective separation from polar impurities.
-
Zwitterionic Nature: The molecule can exist as a zwitterion, further complicating chromatographic interactions.
-
Potential Impurities: Synthetic routes may introduce process-related impurities, such as unreacted starting materials (e.g., 1-Cbz-3-azetidinone), reagents, or by-products from incomplete reactions or side reactions. Degradants formed during storage are also a concern.
These characteristics demand an analytical technique with high resolving power for polar compounds and the specificity to distinguish between structurally similar molecules.
The Gold Standard: Purity Profiling by LC-MS
LC-MS is the cornerstone of modern pharmaceutical analysis due to its unparalleled combination of high-resolution separation (LC) and highly sensitive, specific detection with mass analysis (MS).
Causality Behind the Experimental Choices: Optimizing the LC-MS Method
For a polar compound like 1-Cbz-3-azetidineacetic acid, a standard C18 column is inadequate. The optimal approach leverages chromatographic modes designed for hydrophilic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred chromatographic mode. Its mechanism involves the partitioning of the polar analyte from a mobile phase rich in organic solvent into a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., amide, silica, or diol).[1][2] This provides excellent retention and separation for compounds that are poorly retained in reversed-phase chromatography.[3][4][5]
-
Mixed-Mode Chromatography (MMC): An alternative is MMC, which utilizes stationary phases with both hydrophobic and ion-exchange functionalities.[6][7][8] This allows for multiple retention mechanisms on a single column, offering unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength.[9]
-
Mass Spectrometric Detection: Electrospray Ionization (ESI) is the ideal ionization source for this non-volatile, polar molecule. Operating in positive ion mode will readily protonate the amine, yielding a strong [M+H]⁺ signal. High-Resolution Mass Spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is crucial. It provides accurate mass measurements (typically <5 ppm error), which enables the confident elemental composition determination of the parent compound and any detected impurities, a vital step in their structural elucidation.
Experimental Protocol: A Self-Validating HILIC-MS Method
This protocol is designed to be self-validating, meaning its performance is continuously monitored through system suitability checks. All procedures should be performed in accordance with established regulatory guidelines, such as ICH Q2(R1).[10][11][12][13]
Step 1: Standard and Sample Preparation
-
Prepare a stock solution of 1-Cbz-3-azetidineacetic acid reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile/water.
-
Prepare a sample solution of the test article at the same concentration.
-
Create a system suitability solution containing the main compound and any known potential impurities at a relevant concentration (e.g., 0.1% level).
Step 2: LC-MS System and Conditions
-
LC System: UHPLC system capable of precise gradient delivery.
-
Column: A HILIC Amide column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Acquisition Mode: Full scan from m/z 100-500.
-
Step 3: Data Analysis and Purity Calculation
-
Confirm the retention and accurate mass of the 1-Cbz-3-azetidineacetic acid peak.
-
Integrate all other peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
-
For any impurities exceeding the reporting threshold (e.g., 0.05%), determine their elemental composition from the accurate mass data to aid in identification.
Workflow Visualization
Caption: LC-MS workflow for purity analysis.
Comparative Analysis: Alternative Methodologies
While LC-MS is superior, other techniques are available and their suitability depends on the specific analytical objective.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Separation via HPLC with detection based on the absorption of UV light by the analyte. The benzylic Cbz group in the molecule provides a suitable chromophore.
-
Advantages: Ubiquitous in QC labs, operationally simpler and less expensive than LC-MS, and highly robust for quantitative analysis of the main component.
-
Limitations:
-
Lack of Specificity: It cannot distinguish between the main analyte and impurities that co-elute and also contain a chromophore.
-
Blind to Certain Impurities: Impurities lacking a UV chromophore will be completely invisible.
-
No Identification Power: Provides no mass or structural information about unknown peaks, making impurity identification impossible.
-
Quantitative NMR (qNMR)
-
Principle: A primary analytical method that determines the purity or concentration of a substance by comparing the integrated intensity of its specific NMR signals to those of a certified internal standard of known purity and weight.[14][15][16]
-
Advantages:
-
Absolute Quantification: Can provide an absolute purity value without needing a reference standard of the analyte itself.[17][18]
-
Orthogonal Technique: The measurement principle is completely different from chromatography, making it an excellent confirmatory method.[17]
-
Structural Information: Provides rich structural information, confirming the identity of the main component and potentially identifying impurities if their signals are resolved.
-
-
Limitations:
-
Lower Sensitivity: Significantly less sensitive than LC-MS, making it unsuitable for detecting trace-level impurities (typically >0.1%).
-
Signal Overlap: Signals from structurally similar impurities may overlap with the main component's signals, complicating or preventing accurate quantification.
-
Capillary Electrophoresis (CE)
-
Principle: Separation of ions based on their electrophoretic mobility in an electric field within a narrow capillary.[19][20] The zwitterionic nature of 1-Cbz-3-azetidineacetic acid makes it an ideal candidate for CE.
-
Advantages:
-
High Separation Efficiency: Offers extremely high theoretical plate counts, often exceeding those of HPLC, providing excellent resolution.[21]
-
Orthogonal Selectivity: Separation is based on the charge-to-size ratio, offering a completely different selectivity profile compared to LC.[22]
-
Minimal Sample Consumption: Requires only nanoliter injection volumes.
-
-
Limitations:
-
Concentration Sensitivity: Generally has poorer concentration limits of detection compared to LC-MS.
-
Reproducibility: Can be more susceptible to variations in migration time compared to LC retention times, requiring careful method control.
-
Limited Interfacing: While CE-MS exists, it is less common and more technically challenging to implement robustly than LC-MS.[21]
-
Head-to-Head Performance Comparison
To provide an objective comparison, the following table summarizes the expected performance of each technique for the purity assessment of 1-Cbz-3-azetidineacetic acid. The values are representative of what can be achieved with a validated method.
| Parameter | HILIC-LC-MS (HRMS) | HPLC-UV | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE-UV) |
| Specificity | Very High | Moderate | High | High |
| Impurity Identification | Yes (Primary Strength) | No | Possible (if >0.1%) | No |
| Typical LOQ | ~0.01 - 0.05% | ~0.05% | ~0.1% | ~0.1% |
| Quantitation Precision (RSD) | < 2% | < 1% | < 1.5% | < 3% |
| Throughput | Moderate | High | Low | Moderate |
| Orthogonality to RP-HPLC | High (HILIC mode) | N/A | Very High | Very High |
| System Complexity | High | Low | High | Moderate |
Decision-Making Guide for Method Selection
The choice of analytical technique is driven by the specific question being asked. This logical diagram guides the selection process.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive purity assessment of 1-Cbz-3-azetidineacetic acid, a polar and critical pharmaceutical building block, HILIC-LC-MS is unequivocally the most powerful and informative technique. It directly addresses the challenge of poor retention in reversed-phase chromatography while providing the mass accuracy required for the confident identification of unknown impurities.
While HPLC-UV serves as a robust tool for routine quality control of the main component, it lacks the specificity and identification capabilities necessary for thorough impurity profiling. qNMR and CE are invaluable as orthogonal techniques; qNMR provides an absolute measure of purity, and CE offers a different and highly efficient separation mechanism. However, neither can match the blend of sensitivity, specificity, and impurity identification power inherent to a well-developed LC-MS method. For researchers and drug developers aiming to ensure the highest quality of their materials and de-risk their synthetic programs, the adoption of LC-MS is not just a recommendation—it is an essential component of scientific rigor.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species [discover.restek.com]
- 3. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. database.ich.org [database.ich.org]
- 14. emerypharma.com [emerypharma.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sciex.com [sciex.com]
- 21. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 22. aurorabiomed.com [aurorabiomed.com]
A Comparative Crystallographic Guide to 2-(1-Cbz-azetidin-3-yl)acetic Acid Derivatives: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a cornerstone for the design of novel therapeutics. Its unique three-dimensional structure imparts favorable physicochemical properties, and substitution at the 3-position offers a strategic vector for modulating biological activity. Among these, 2-(1-Cbz-azetidin-3-yl)acetic acid and its derivatives are of significant interest, serving as key building blocks in the synthesis of a range of bioactive molecules, including potent enzyme inhibitors.
The precise three-dimensional arrangement of atoms within these molecules, achievable through single-crystal X-ray crystallography, is paramount for a deep understanding of their structure-activity relationships (SAR). This guide provides a comprehensive overview of the crystallographic analysis of 2-(1-Cbz-azetidin-3-yl)acetic acid derivatives, from conceptual synthesis and crystallization to in-depth structural analysis. We will objectively compare expected structural features with known azetidine derivatives and explore how crystallographic data provides unparalleled insights compared to other analytical techniques.
Synthesis and Crystallization: The Gateway to Atomic Resolution
A successful X-ray crystallographic study begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. While numerous synthetic routes to substituted azetidines exist, a common approach to 2-(1-Cbz-azetidin-3-yl)acetic acid is outlined below.
Experimental Protocol: Synthesis of 2-(1-Cbz-azetidin-3-yl)acetic acid
-
Starting Material: Commercially available 1-Cbz-azetidin-3-one.
-
Wittig Reaction: The azetidin-3-one is reacted with a stabilized ylide, such as (carboethoxymethyl)triphenylphosphorane, to introduce the acetic acid ester moiety at the 3-position.
-
Hydrogenation: The resulting unsaturated ester is then reduced, typically via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the saturated 2-(1-Cbz-azetidin-3-yl)acetate.
-
Hydrolysis: Finally, the ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide) followed by acidic workup to afford the desired 2-(1-Cbz-azetidin-3-yl)acetic acid.
Crystallization Strategies:
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For a polar molecule like 2-(1-Cbz-azetidin-3-yl)acetic acid, several common crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.
X-ray Data Collection and Structure Solution: Visualizing the Molecule
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for X-ray data collection.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms and is then irradiated with a monochromatic X-ray beam.[1] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.[2]
Structural Analysis: Insights from the Crystal Structure
While a crystal structure for the specific title compound is not publicly available as of this writing, we can predict and compare its expected structural features based on known azetidine derivatives and general chemical principles.
The Puckered Azetidine Ring
The four-membered azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain.[2] This puckering is a key determinant of the molecule's overall shape. For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. For a bulky substituent like the acetic acid group, the pseudo-equatorial position is generally favored to minimize steric hindrance.[2]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for related 3-substituted azetidine derivatives, providing a basis for comparison.
| Compound/Parameter | 3-Aryl-3-arylmethoxyazetidine[3] | 1,3,3-Trinitroazetidine[3] | L-azetidine-2-carboxylic acid[4] |
| Empirical Formula | C₂₄H₂₅NO₂ | C₃H₄N₄O₆ | C₄H₇NO₂ |
| Formula Weight | 375.46 | 192.10 | 101.10 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.435(2) | 11.231(2) | 5.869(1) |
| b (Å) | 13.045(3) | 5.923(1) | 7.957(1) |
| c (Å) | 15.029(3) | 10.966(2) | 10.428(2) |
| β (°) ** | 108.08(3) | 109.43(3) | 90 |
| Volume (ų) ** | 1944.3(7) | 688.1(2) | 487.1(1) |
The data reveals how the size and nature of the substituents significantly influence the unit cell parameters. For 2-(1-Cbz-azetidin-3-yl)acetic acid, we would expect a monoclinic or orthorhombic crystal system, with cell dimensions influenced by the packing of the benzyl and carboxylic acid groups.
Intermolecular Interactions
The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. In the solid state, it is highly likely that the molecules of 2-(1-Cbz-azetidin-3-yl)acetic acid will form hydrogen-bonded dimers or chains. These interactions will play a crucial role in the overall crystal packing.
Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.[5] | Provides an unambiguous and definitive molecular structure.[5][6] | Requires a high-quality single crystal, which can be challenging to obtain.[5] |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms (proton and carbon environments), and through-bond/through-space correlations.[5] | Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution.[5] | Does not directly provide bond lengths or angles; interpretation can be complex for novel structures.[5] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity and accuracy for determining molecular formula. | Provides no information on the 3D arrangement of atoms. |
Visualizing the Workflow and Logic
The following diagrams illustrate the key workflows and logical relationships in the crystallographic analysis of 2-(1-Cbz-azetidin-3-yl)acetic acid derivatives.
Caption: Experimental workflow from synthesis to final crystal structure.
Caption: Logical flow from molecule to structural insights.
Conclusion
The X-ray crystallographic analysis of 2-(1-Cbz-azetidin-3-yl)acetic acid derivatives provides an unparalleled level of structural detail that is essential for rational drug design. By understanding the precise three-dimensional conformation, intramolecular geometry, and intermolecular interactions, researchers can make more informed decisions in the optimization of lead compounds. While the acquisition of high-quality crystals can be a bottleneck, the wealth of information obtained from a successful crystallographic study is invaluable for advancing drug discovery programs. This guide serves as a foundational resource for researchers embarking on the structural elucidation of this important class of molecules.
References
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 1-Cbz-3-azetidineacetic Acid: A Comparative Analysis
Introduction: The Rising Importance of a Strained Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common motifs, enabling chemists to explore novel chemical space and improve pharmacokinetic properties. Specifically, 1-(Benzyloxycarbonyl)-3-azetidineacetic acid (1-Cbz-3-azetidineacetic acid) has garnered significant attention as a crucial building block. Its bifunctional nature makes it an ideal linker in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1].
However, the synthesis of substituted azetidines is not trivial. The considerable ring strain (approx. 25.4 kcal/mol) presents significant synthetic challenges, demanding carefully optimized reaction pathways to achieve viable yields[2]. This guide provides a comparative analysis of the primary synthetic routes to 1-Cbz-3-azetidineacetic acid, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the optimal strategy for their needs.
Route 1: The Horner-Wadsworth-Emmons (HWE) Strategy from N-Boc-3-azetidinone
This is arguably the most versatile and well-documented approach, beginning with the commercially available and relatively stable N-Boc-3-azetidinone. The strategy builds the acetic acid side chain onto the pre-formed azetidine ring through a series of reliable and high-yielding transformations. The overall workflow involves olefination, reduction, protecting group exchange, and final saponification.
Logical Workflow: Route 1
Caption: Workflow for the HWE-based synthesis of 1-Cbz-3-azetidineacetic acid.
Causality Behind Experimental Choices
-
Horner-Wadsworth-Emmons Reaction: The HWE reaction is the cornerstone of this route. It utilizes a stabilized phosphonate ylide (generated by deprotonating triethyl phosphonoacetate) to react with the ketone of N-Boc-3-azetidinone[3]. This choice is superior to a standard Wittig reaction because the resulting phosphate byproduct is water-soluble, simplifying purification significantly[3]. Furthermore, the HWE reaction typically shows excellent E-selectivity for the resulting α,β-unsaturated ester, though this is irrelevant in the subsequent step[3][4]. The use of a non-nucleophilic base like DBU is common for generating the phosphonate carbanion under mild conditions[5].
-
Catalytic Hydrogenation: To arrive at the target acetic acid side chain, the carbon-carbon double bond of the unsaturated ester must be saturated. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is the most efficient and clean method for this transformation[6]. It proceeds under mild conditions and typically gives quantitative conversion with minimal side products.
-
Protecting Group Exchange: The choice of N-Boc as the initial protecting group is strategic. It is stable to the basic conditions of the HWE reaction but can be easily and selectively removed using strong acid (e.g., trifluoroacetic acid or HCl in dioxane)[7][8]. The subsequent introduction of the N-Cbz group is necessary as it is orthogonal to many protecting groups used in peptide synthesis and is stable to a wider range of conditions than the Boc group[9]. Cbz protection is readily achieved with benzyl chloroformate (Cbz-Cl) and a mild base[9].
-
Saponification: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is a standard saponification reaction, typically carried out with an alkali metal hydroxide like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system.
Route 2: Intramolecular Cyclization Strategy
The construction of the azetidine ring via intramolecular cyclization is a classical and often cost-effective approach, typically starting from simple, acyclic precursors. This strategy involves forming a key C-N bond in the final steps of the synthesis.
Conceptual Workflow: Route 2
Caption: Conceptual workflow for an intramolecular cyclization approach.
Principles and Challenges
This strategy relies on the intramolecular nucleophilic substitution of a leaving group on a γ-carbon by an amino group[10]. A common precursor is an N-protected γ-amino alcohol, which can be derived from readily available starting materials like glycerol or epichlorohydrin[11][12].
-
Advantages:
-
Cost-Effective Starting Materials: Can often begin from inexpensive bulk chemicals.
-
Convergent Potential: The side chain and nitrogen protectant can be installed on the linear precursor before the challenging ring-formation step.
-
-
Key Challenges:
-
Competing Reactions: The primary challenge is suppressing competing side reactions. The desired 4-exo-tet cyclization to form the azetidine ring often competes with a 5-endo-tet cyclization, which would lead to the formation of a more thermodynamically stable five-membered pyrrolidine ring[13].
-
Comparative Analysis
| Parameter | Route 1: Horner-Wadsworth-Emmons | Route 2: Intramolecular Cyclization |
| Starting Material | N-Boc-3-azetidinone (Specialty Reagent) | Glycerol / Epichlorohydrin (Commodity Chemicals) |
| Number of Steps | 4 well-defined steps | 4+ steps (Requires significant development) |
| Estimated Overall Yield | 50-70% (Estimated) | Highly variable, potentially lower due to side reactions |
| Scalability | Good; reactions are generally robust and high-yielding. | Challenging; cyclization step can be low-yielding and difficult to optimize on a large scale[14]. |
| Key Advantages | High predictability; each step is a standard, well-understood transformation. Access to diverse 3-substituted analogs. | Potentially very low starting material cost. |
| Key Disadvantages | Higher cost of starting material (N-Boc-3-azetidinone). | Lack of a defined public protocol for this specific target. High potential for byproduct formation (e.g., pyrrolidines). |
| Safety & Handling | Use of H₂ gas requires specialized equipment. Standard handling of acids and bases. | Use of sulfonyl chlorides (MsCl, TsCl) requires care. Potentially hazardous intermediates. |
Detailed Experimental Protocols
The following section provides a comprehensive, self-validating protocol for the more reliable HWE route.
Protocol: Synthesis of 1-Cbz-3-azetidineacetic acid via HWE Route
Step 1: Synthesis of Ethyl (N-Boc-azetidin-3-ylidene)acetate
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add triethyl phosphonoacetate (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ester. (Typical yield: 80-90%).
Step 2: Synthesis of Ethyl (N-Boc-azetidin-3-yl)acetate
-
Dissolve the product from Step 1 (1.0 eq) in ethanol or ethyl acetate (0.2 M).
-
Add Palladium on carbon (10% w/w, 5 mol% Pd) to the solution.
-
Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-8 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the saturated ester, which is often pure enough for the next step. (Typical yield: >95%).
Step 3: Synthesis of Ethyl (1-Cbz-azetidin-3-yl)acetate
-
Dissolve the product from Step 2 (1.0 eq) in dichloromethane (DCM, 0.5 M) and cool to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature for an additional 1-2 hours until Boc deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Dissolve the crude amine salt in a mixture of THF and water (2:1, 0.5 M).
-
Cool to 0 °C and add sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours[9].
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the N-Cbz protected ester. (Typical yield over two steps: 75-85%).
Step 4: Synthesis of 1-Cbz-3-azetidineacetic acid
-
Dissolve the purified ester from Step 3 (1.0 eq) in a 3:1 mixture of THF and water (0.3 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).
-
Stir the mixture at room temperature until saponification is complete (typically 2-4 hours, monitored by TLC/LC-MS).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3-4.
-
Extract the acidic aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-Cbz-3-azetidineacetic acid, typically as a white solid. (Typical yield: >90%).
Conclusion and Recommendations
For researchers engaged in drug discovery and development, the synthesis of 1-Cbz-3-azetidineacetic acid is a critical step towards accessing novel therapeutics.
-
The Horner-Wadsworth-Emmons strategy stands out as the superior and more reliable method for laboratory and early-stage scale-up synthesis. Its reliance on a series of well-understood, high-yielding reactions starting from a commercially available advanced intermediate ensures predictability and robustness. While the starting material cost is higher, the reduced process development time and higher overall yield make it the more pragmatic choice for most applications.
-
The Intramolecular Cyclization strategy , while conceptually elegant and potentially more economical on a commodity scale, remains a subject for process chemistry. The significant challenges associated with controlling the regioselectivity of the ring-closure and the lack of a well-defined public protocol for this specific target make it a higher-risk, higher-effort endeavor. It is best suited for research groups with a specific focus on developing novel, fundamental methodologies for azetidine synthesis.
Ultimately, the choice of synthetic route will depend on the specific goals, scale, and resources of the research program. For rapid and reliable access to 1-Cbz-3-azetidineacetic acid, the HWE approach is the authoritative and recommended pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Azetidine synthesis [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
- 12. Synthesis of Azetidine-Based Beta-Amino Alcohols [mdpi.com]
- 13. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Azetidine Analogues: A Focus on 2-(1-Cbz-azetidin-3-yl)acetic Acid Derivatives
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent conformational rigidity provides a fixed framework for the precise spatial orientation of pharmacophoric elements, a feature highly sought after in rational drug design. This constrained nature often leads to improved binding affinity and selectivity for biological targets compared to more flexible acyclic or larger ring analogues.[1] Furthermore, the azetidine scaffold can confer favorable pharmacokinetic properties, enhancing the drug-like qualities of a molecule.[2]
This guide focuses on 2-(1-Cbz-azetidin-3-yl)acetic acid, a representative member of the azetidine class of compounds. The carboxybenzyl (Cbz) group is a common protecting group in organic synthesis, suggesting this specific molecule is often a key intermediate. Therefore, we will analyze it within the broader context of its structural class—azetidine-3-yl-acetic acid derivatives—and compare its potential biological activities against other azetidine analogues. We will explore how subtle modifications to the azetidine core, such as the position and nature of substituents, dramatically influence biological outcomes. This analysis will focus on two well-documented targets for azetidine derivatives: Gamma-Aminobutyric Acid (GABA) transporters and N-methyl-D-aspartate (NMDA) receptors, providing researchers with a clear, data-driven comparison of their structure-activity relationships (SAR).
Part 1: Azetidine Analogues as GABA Uptake Inhibitors
Mechanistic Rationale: Targeting GABAergic Tone
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS). Its signaling is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[3] Inhibiting these transporters with a GABA Reuptake Inhibitor (GRI) increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[4] This mechanism is a clinically validated strategy for treating neurological disorders such as epilepsy.[3][4] Azetidine derivatives, by acting as conformationally constrained GABA analogues, have been successfully developed as potent and selective GAT inhibitors.[5]
Structure-Activity Relationship (SAR) Analysis
The development of azetidine-based GRIs is a prime example of how scaffold rigidity can be leveraged for target selectivity. Studies have shown that both the substitution position on the azetidine ring and the nature of the N-substituent are critical determinants of potency and selectivity for different GAT subtypes (e.g., GAT-1, GAT-3).
-
Ring Substitution: Both azetidin-2-ylacetic acid and azetidin-3-ylacetic acid derivatives have been evaluated as GABA uptake inhibitors.[5] The azetidine ring constrains the molecule into a specific conformation that mimics the bioactive state of GABA at the transporter binding site.
-
The N-Substituent is Key: The most significant factor for high GAT-1 affinity is the presence of a large, lipophilic moiety attached to the azetidine nitrogen. For instance, replacing the N-H or a simple N-alkyl group with a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl moiety results in compounds with low micromolar IC50 values for GAT-1.[5]
This highlights the role of our topic compound, 2-(1-Cbz-azetidin-3-yl)acetic acid. The Cbz group, while not optimal for activity itself, serves as a synthetic handle that is typically replaced by these larger, lipophilic groups to create the final, potent GAT inhibitor. The core azetidine-3-yl-acetic acid structure provides the necessary GABA-mimetic foundation.
Comparative Data: Azetidine Analogues as GAT Inhibitors
The following table summarizes the inhibitory potency (IC50) of various azetidine derivatives at GAT-1 and GAT-3, illustrating the crucial role of the N-substituent.
| Compound | Target | IC50 (µM) |
| Azetidin-2-ylacetic acid derivative with N-(4,4-diphenylbutenyl) moiety | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid derivative with N-(4,4-bis(3-methyl-2-thienyl)butenyl) moiety | GAT-1 | 2.01 ± 0.77 |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18b) | GAT-1 | 26.6 ± 3.3 |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18e) | GAT-3 | 31.0 ± 4.7 |
| Data sourced from Klampfl et al.[5] |
Experimental Protocol: [³H]-GABA Uptake Inhibition Assay
This protocol describes a self-validating method to assess the inhibitory activity of test compounds on GABA transporters expressed in cell lines or native tissue preparations.
Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit the uptake of radiolabeled GABA ([³H]-GABA) into cells or synaptosomes.
Materials:
-
HEK293 cells stably expressing the target GAT subtype (e.g., hGAT-1).
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).
-
[³H]-GABA (specific activity ~30-60 Ci/mmol).
-
Non-radiolabeled GABA.
-
Test compounds (e.g., 2-(1-Cbz-azetidin-3-yl)acetic acid analogues).
-
Reference inhibitor (e.g., Tiagabine for GAT-1).[3]
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Step-by-Step Methodology:
-
Cell Culture & Plating: Culture HEK-hGAT-1 cells under standard conditions. Seed cells into 24-well plates at a density that yields a confluent monolayer on the day of the assay.
-
Preparation of Reagents: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer to achieve final desired concentrations. Prepare a solution of [³H]-GABA and non-radiolabeled GABA in assay buffer. The final GABA concentration should be close to the Km of the transporter to ensure competitive inhibition can be accurately measured.[6]
-
Assay Execution: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer twice with 500 µL of pre-warmed (37°C) assay buffer. c. Add 200 µL of assay buffer containing the desired concentration of the test compound or reference inhibitor to each well. For total uptake control, add buffer only. For non-specific uptake, add a saturating concentration of a known inhibitor like Tiagabine. d. Pre-incubate the plate for 10-20 minutes at 37°C. This step allows the compound to bind to the transporter. e. Initiate the uptake reaction by adding 50 µL of the [³H]-GABA/GABA solution to each well. f. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of GABA uptake.
-
Termination and Lysis: a. Rapidly terminate the uptake by aspirating the reaction mixture. b. Immediately wash the cells three times with 500 µL of ice-cold assay buffer to remove extracellular [³H]-GABA. c. Lyse the cells by adding 250 µL of 1% SDS or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Quantification: a. Transfer the lysate from each well into a scintillation vial. b. Add 4 mL of scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific uptake by subtracting the non-specific uptake CPM from all other measurements. b. Express the data as a percentage of the total specific uptake (control wells). c. Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro [³H]-GABA uptake inhibition assay.
Part 2: Azetidine Analogues as NMDA Receptor Modulators
Mechanistic Rationale: Targeting Excitatory Neurotransmission
The NMDA receptor is a ligand-gated ion channel critical for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[7][8] It requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[8] However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process implicated in various acute and chronic neurological disorders.[9][10] Therefore, modulating NMDA receptor activity with antagonists is a key therapeutic strategy. Conformationally restricted amino acids, such as azetidine dicarboxylic acids, have been synthesized as potential NMDA receptor ligands.[7][11]
Structure-Activity Relationship (SAR) Analysis
In stark contrast to GAT inhibitors, the SAR for NMDA receptor activity is dominated by stereochemistry and the presence of two acidic functional groups, which mimic the endogenous ligand glutamate.
-
Dicarboxylic Acid Moiety: The most potent azetidine-based NMDA receptor ligands are azetidine-2,3-dicarboxylic acids (ADCs).[7][11] The presence of two carboxyl groups is essential for effective binding to the glutamate binding site on the NR2 subunit of the receptor. This immediately distinguishes them from the azetidine-3-yl-acetic acid scaffold.
-
Stereochemistry is Paramount: The spatial arrangement of the two carboxylic acids is the single most important factor for activity. Of the four possible stereoisomers, L-trans-ADC shows the highest affinity and agonist potency.[7][11] The other isomers, L-cis-ADC, D-trans-ADC, and D-cis-ADC, exhibit significantly lower affinity and, in some cases, act as partial agonists.[11]
-
N-Substitution: Unlike GAT inhibitors, potent NMDA receptor ligands based on this scaffold are typically N-unsubstituted. The presence of a large group on the nitrogen would disrupt the necessary binding interactions within the glutamate binding pocket.
This SAR analysis suggests that the 2-(1-Cbz-azetidin-3-yl)acetic acid scaffold is poorly suited for potent NMDA receptor antagonism. It lacks the second carboxylic acid group and the specific trans stereochemical arrangement required for high-affinity binding.
Comparative Data: Stereoisomers of Azetidine-2,3-dicarboxylic Acid (ADC) at NMDA Receptors
The following data from radioligand binding and electrophysiology studies underscore the critical importance of stereochemistry for NMDA receptor activity.
| Compound | Binding Affinity (Ki, µM) at native NMDA receptors | Agonist Potency (EC50, µM) at NR1/NR2D Subtype |
| L-trans-ADC | 10 | 50 |
| D-cis-ADC | 21 | 230 (partial agonist) |
| D-trans-ADC | 90 | Low activity |
| L-cis-ADC | >100 | Low activity |
| Data sourced from Sivaprakasam et al.[11] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a gold-standard method for characterizing the functional activity (agonist, antagonist, or modulator) of compounds at specific ion channel subtypes.
Objective: To determine the potency (EC50) and efficacy of test compounds at specific NMDA receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis frogs.
-
cRNA for NMDA receptor subunits (e.g., human NR1, NR2A, NR2B, NR2C, NR2D).
-
Collagenase solution.
-
Barth's solution (for oocyte incubation).
-
TEVC rig including amplifier, digitizer, perfusion system, and recording chamber.
-
Glass microelectrodes (filled with 3 M KCl).
-
Recording solution (ND96) containing low Mg²⁺ and a saturating concentration of the co-agonist glycine.
-
Test compounds and reference agonists (e.g., L-Glutamate).
Step-by-Step Methodology:
-
Oocyte Preparation and Injection: a. Harvest oocytes from an anesthetized female Xenopus laevis. b. Defolliculate the oocytes by incubation in collagenase solution. c. Microinject the oocytes with a precise mixture and amount of cRNAs for the desired NMDA receptor subunits (e.g., NR1 and NR2D). The choice of subunit is critical as it dictates the pharmacological properties of the receptor.[7] d. Incubate the injected oocytes for 2-5 days in Barth's solution to allow for receptor expression.
-
Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with the recording solution. b. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). c. Clamp the oocyte's membrane potential at a holding potential of -70 mV. This controlled potential allows for the direct measurement of current flow through the ion channels.
-
Compound Application and Data Acquisition: a. Establish a stable baseline current. b. Apply a saturating concentration of L-Glutamate to elicit a maximal response (I_max) and to confirm receptor expression. c. After washout, apply increasing concentrations of the test compound (e.g., L-trans-ADC) to the oocyte via the perfusion system. d. Record the peak inward current elicited at each concentration. Ensure a complete washout and return to baseline between applications.
-
Data Analysis: a. Normalize the current response at each concentration to the maximal response obtained with L-Glutamate. b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the EC50 (concentration that elicits 50% of the maximal response) and the Hill slope. For partial agonists, the maximal response will be less than that of the full agonist.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Synthesis and Comparative Discussion
The biological data clearly demonstrate that the structural requirements for potent activity at GABA transporters versus NMDA receptors are fundamentally different.
-
For GABA Transporter (GAT) Inhibition: The azetidine-3-yl-acetic acid scaffold serves as an effective GABA mimetic. High potency is achieved by attaching a large, lipophilic group to the azetidine nitrogen. The Cbz group in 2-(1-Cbz-azetidin-3-yl)acetic acid is a synthetic placeholder for such a group.
-
For NMDA Receptor Modulation: Activity is contingent on a dicarboxylic acid structure with rigid stereochemical control. The L-trans configuration of azetidine-2,3-dicarboxylic acid is optimal for agonist activity. The single acetic acid moiety and lack of defined stereochemistry at a second acidic center make the azetidine-3-yl-acetic acid scaffold a poor candidate for this target.
Caption: Key structural determinants for activity at GAT vs. NMDA receptors.
Conclusion for Drug Development Professionals
This comparative analysis reveals that the biological activity of azetidine analogues is highly dependent on specific substitution patterns. The molecule 2-(1-Cbz-azetidin-3-yl)acetic acid should be viewed primarily as a versatile synthetic intermediate rather than a final bioactive compound.
-
Primary Potential: The core azetidine-3-yl-acetic acid structure is a validated scaffold for the development of GABA uptake inhibitors . Future synthetic efforts should focus on replacing the N-Cbz group with diverse, lipophilic moieties to optimize potency and selectivity for GAT subtypes.
-
Low Potential for NMDA Receptors: This scaffold is not well-suited for targeting the glutamate binding site of NMDA receptors . The absence of a second carboxylic acid and the lack of the required stereochemistry make high-affinity binding unlikely.
By understanding these distinct structure-activity relationships, researchers can more effectively direct their synthetic and screening efforts, leveraging the azetidine scaffold to design next-generation therapeutics with precision and a higher probability of success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic Acid Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the azetidine scaffold represents a compelling starting point for novel therapeutics. Its constrained, three-dimensional structure offers a unique conformational rigidity that can enhance binding affinity and selectivity for various biological targets. This guide delves into the structure-activity relationship (SAR) of 2-(1-((benzyloxy)carbonyl)azetidin-3-yl)acetic acid and its derivatives, providing a comparative analysis of their synthetic routes and biological activities to inform future drug design efforts. While direct, comprehensive SAR studies on this specific scaffold are nascent, we can extrapolate valuable insights from closely related azetidine and azetidinone analogs.
The 2-(Azetidin-3-yl)acetic Acid Core: A Scaffold with Therapeutic Potential
The this compound moiety is a versatile building block in medicinal chemistry. The benzyloxycarbonyl (Cbz) group serves as a common protecting group for the azetidine nitrogen, allowing for selective modifications at other positions. The acetic acid side chain provides a handle for further derivatization, such as amide bond formation, to explore interactions with target proteins. The inherent chirality of the 3-substituted azetidine ring also introduces an important element for stereospecific recognition by biological macromolecules.
Derivatives of the broader azetidinone (β-lactam) class are well-established as antibiotics, but the therapeutic applications of azetidines extend far beyond this initial discovery.[1][2] Modern research has uncovered their potential as inhibitors of various enzymes and as modulators of central nervous system (CNS) activity.[3][4]
Comparative Analysis of Biological Activities
While a single, comprehensive SAR study on this compound derivatives is not yet available in published literature, we can draw comparative insights from related structures that have been evaluated for various biological activities.
Neuroprotective Activity of 3-Aryl-3-Azetidinyl Acetic Acid Methyl Esters
A notable study on 3-aryl-3-azetidinyl acetic acid methyl esters provides a valuable surrogate for understanding the SAR of substitutions on the azetidine ring.[3][4] These compounds were investigated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, targets relevant to Alzheimer's disease.
Key SAR Insights:
-
Aryl Substitution at C3: The introduction of an aryl group at the 3-position of the azetidine ring was a key feature for activity. The nature and position of substituents on this aryl ring significantly influenced inhibitory potency.
-
Nitrogen Substitution: Modification of the azetidine nitrogen with various alkyl and acyl groups allowed for fine-tuning of the activity and selectivity.
The following table summarizes the AChE and BChE inhibitory activities of selected 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, showcasing the impact of these structural modifications.
| Compound ID | N-Substituent | C3-Aryl Substituent | eeAChE IC50 (µM)[4] | eqBChE IC50 (µM)[4] |
| 11 | H | 4-Cl-Ph | 52.82 | > 500 |
| 14 | H | 4-F-Ph | 69.18 | > 500 |
| 16 | H | 4-CF3-Ph | 70.79 | > 500 |
| 24 | Benzyl | 4-CF3-Ph | 72.44 | > 500 |
| 26 | 3,4-di-Cl-Bn | 4-CF3-Ph | 58.88 | 134.90 |
| 27 | Naphthylmethyl | 4-CF3-Ph | 61.65 | 100.00 |
| Rivastigmine | - | - | 45.71 | 11.22 |
| Galantamine | - | - | 1.38 | 52.48 |
Data sourced from Šachlevičiūtė et al., 2023.[4]
These data suggest that for AChE inhibition, a free N-H on the azetidine ring coupled with an electron-withdrawing substituent on the C3-aryl group can lead to high selectivity over BChE.[4] Further substitution on the nitrogen, particularly with larger aromatic moieties, can modulate this activity and selectivity profile.
Azetidinones as Cholesterol Absorption Inhibitors
The 2-azetidinone ring system, a close structural relative, has been extensively studied for its role in inhibiting cholesterol absorption.[5][6] Although the core structure differs by the presence of a carbonyl group, the SAR principles governing substituent effects can provide valuable direction for the design of 2-(azetidin-3-yl)acetic acid derivatives.
Key SAR Insights from 2-Azetidinones:
-
Substituents at N1 and C4: The nature of the substituents at the N1 and C4 positions of the azetidinone ring is critical for potent cholesterol absorption inhibition. Typically, aryl or substituted aryl groups are favored.
-
C3 Substituent: A side chain at the C3 position, often containing a hydroxyl group or a longer alkyl chain, plays a crucial role in the pharmacophore.
These findings highlight the importance of exploring aromatic and lipophilic groups appended to the core scaffold to potentially discover novel biological activities.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound derivatives and their subsequent biological evaluation require robust and reproducible methodologies.
General Synthetic Approach
The synthesis of 3-substituted azetidine derivatives often starts from commercially available N-Boc-3-azetidinone. A common synthetic workflow is outlined below.
Caption: General synthetic workflow for 3-substituted azetidine derivatives.
Step-by-Step Protocol for Synthesis (Exemplified for 3-aryl derivatives):
-
Horner-Wadsworth-Emmons Reaction: To a solution of N-Boc-3-azetidinone in a suitable solvent (e.g., THF), add a base (e.g., NaH) followed by trimethyl phosphonoacetate at 0 °C. Allow the reaction to warm to room temperature and stir until completion. This step introduces the exocyclic double bond.[3][4]
-
Rhodium-Catalyzed Conjugate Addition: In a reaction vessel, combine the product from step 1, an appropriate arylboronic acid, and a rhodium(I) catalyst (e.g., [Rh(cod)2]BF4 with a suitable ligand) in a solvent mixture such as 1,4-dioxane/H2O. Heat the mixture until the reaction is complete. This step introduces the aryl substituent at the C3 position.[3][4]
-
Boc-Deprotection: Treat the N-Boc protected azetidine with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group and yield the free amine.[3][4]
-
N-Functionalization: The resulting secondary amine can be further functionalized through standard N-alkylation or N-acylation reactions to generate a library of derivatives. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)3) can be used for N-alkylation.
Biological Evaluation: Acetylcholinesterase Inhibition Assay
A common method for evaluating the AChE inhibitory activity of compounds is the Ellman's method.
Caption: Workflow for the Ellman's method to determine AChE inhibition.
Step-by-Step Protocol for AChE Inhibition Assay:
-
Prepare solutions of the test compounds in a suitable buffer (e.g., phosphate buffer).
-
In a 96-well plate, add the AChE enzyme solution, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Incubate the mixture for a predefined period at a controlled temperature.
-
Initiate the reaction by adding the substrate, acetylthiocholine (ATCh).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies on this specific template are limited, comparative analysis of related azetidine and azetidinone derivatives provides a strong foundation for rational drug design. The insights from neuroprotective and cholesterol absorption inhibitors highlight the critical importance of substitutions at the C3 and N1 positions of the azetidine ring.
Future research should focus on the systematic exploration of a diverse range of substituents at these positions of the 2-(azetidin-3-yl)acetic acid core. The synthesis of compound libraries followed by screening against a panel of biological targets will be instrumental in unlocking the full therapeutic potential of this versatile scaffold. The detailed synthetic and bioassay protocols provided in this guide offer a practical starting point for researchers embarking on this exciting area of drug discovery.
References
- 1. iipseries.org [iipseries.org]
- 2. tijer.org [tijer.org]
- 3. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boc vs. Cbz Protecting Groups for Azetidine Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Protecting Groups in Azetidine Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry. Their inherent ring strain, conformational rigidity, and ability to introduce unique three-dimensional diversity make them privileged structures in the design of novel therapeutics. However, the synthesis and functionalization of the azetidine ring are not without challenges, primarily due to this ring strain and the nucleophilicity of the nitrogen atom.[1] Unprotected azetidine is prone to polymerization and undesired side reactions, necessitating the use of protecting groups to temporarily mask the nitrogen's reactivity.
The choice of a protecting group is a critical strategic decision that can significantly impact the efficiency, scalability, and overall success of a synthetic route. Among the most widely employed N-protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This guide provides an in-depth, head-to-head comparison of Boc and Cbz for the protection of azetidines, grounded in mechanistic principles and supported by experimental evidence, to empower chemists in making informed decisions for their synthetic endeavors.
The Contenders: A Mechanistic Overview
Both Boc and Cbz are carbamate-based protecting groups, which effectively reduce the nucleophilicity and basicity of the azetidine nitrogen. However, their chemical nature and, consequently, their deprotection strategies are fundamentally different, forming the basis of their synthetic utility.
The Boc Group: Acid-Labile and Versatile
The tert-butoxycarbonyl (Boc) group is introduced by reacting azetidine with di-tert-butyl dicarbonate (Boc₂O). Its popularity stems from its general stability to a wide range of reaction conditions, including basic, reductive, and oxidative environments, while being readily cleaved under acidic conditions.[2]
The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.
Caption: General workflow for the protection and deprotection of azetidine using the Boc group.
The Cbz Group: Removable by Hydrogenolysis and Orthogonal
The benzyloxycarbonyl (Cbz, or Z) group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions. The key feature of the Cbz group is its removal by catalytic hydrogenolysis. This deprotection method is remarkably mild and chemoselective, proceeding via the palladium-catalyzed cleavage of the benzylic C-O bond with hydrogen gas or a hydrogen donor.
This distinct deprotection strategy makes the Cbz group "orthogonal" to the acid-labile Boc group and base-labile groups like Fmoc.[3] This orthogonality is a cornerstone of modern multi-step synthesis, allowing for the selective deprotection of one amine in the presence of others.[3]
Caption: General workflow for the protection and deprotection of azetidine using the Cbz group.
Head-to-Head Comparison: Performance and Strategic Considerations
The choice between Boc and Cbz for azetidine synthesis is dictated by the specific requirements of the synthetic route, including the presence of other functional groups, the desired point of deprotection, and scalability. While direct, side-by-side quantitative comparisons of protection and deprotection yields on unsubstituted azetidine are not extensively detailed in the surveyed literature, a comprehensive analysis of their strategic advantages and disadvantages can be made. In specific contexts, such as the synthesis of complex azetidine-containing macrocycles, little difference in isolated yields was observed when using either Boc or Cbz protection on the azetidine nitrogen.[4]
| Feature | N-Boc-Azetidine | N-Cbz-Azetidine | Rationale & Causality |
| Protection Conditions | Boc₂O, base (e.g., NaHCO₃, Et₃N), various solvents (CH₂Cl₂, THF, H₂O). | Cbz-Cl, base (e.g., NaHCO₃, aq. NaOH), various solvents (CH₂Cl₂, THF, H₂O). | Both protection reactions are robust and high-yielding nucleophilic acyl substitutions. The choice of base and solvent can be adapted to the substrate's solubility and stability. |
| Deprotection Method | Acidic cleavage: TFA, HCl in dioxane/EtOAc.[5] | Catalytic Hydrogenolysis: H₂ gas, Pd/C catalyst. | The electronic nature of the tert-butyl group facilitates cleavage via a stable carbocation under acidic conditions. The benzyl C-O bond in the Cbz group is susceptible to hydrogenolysis. |
| Orthogonality | Orthogonal to Cbz (hydrogenolysis) and Fmoc (base). | Orthogonal to Boc (acid) and Fmoc (base).[3] | The distinct deprotection mechanisms (acidolysis vs. hydrogenolysis) are non-interfering, allowing for selective removal. This is a critical advantage of the Cbz group.[4][6] |
| Functional Group Compatibility | Sensitive to strong acids. Not suitable for substrates with other acid-labile groups (e.g., t-butyl esters, some silyl ethers). | Sensitive to catalytic reduction. Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups, some benzyl ethers). | The harsh acidic conditions for Boc deprotection can cleave other acid-sensitive moieties. Hydrogenolysis is a reductive process that will affect other reducible groups. |
| Scalability | High. Boc₂O is a stable solid, and acidic deprotection is generally straightforward on a large scale. | Moderate to High. Handling H₂ gas can pose challenges on a large scale, though transfer hydrogenation methods can mitigate this. Catalyst filtration is required. | For large-scale synthesis, the operational simplicity of acidic deprotection can be advantageous over handling flammable H₂ gas and catalyst removal. |
| Late-Stage Functionalization | Less suitable if other acid-labile groups are present. | Ideal. Cbz can be removed in the final steps without affecting acid-labile side-chain protecting groups, allowing for direct functionalization of the azetidine nitrogen.[4] | This is a key strategic advantage of Cbz in complex syntheses, enabling the azetidine nitrogen to be unmasked for further reactions at a late stage.[4] |
| Safety Considerations | TFA and HCl are corrosive. | H₂ gas is flammable and explosive. Pd/C can be pyrophoric. | Both methods require appropriate safety precautions. Hydrogenation requires specialized equipment for large-scale reactions. |
Experimental Protocols
The following are representative, detailed protocols for the protection and deprotection of the azetidine nitrogen.
Protocol 1: Synthesis of tert-Butyl Azetidine-1-carboxylate (N-Boc-Azetidine)
This protocol is adapted from general procedures for Boc protection of amines.
Materials:
-
Azetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of azetidine hydrochloride (1.0 eq) in water, add sodium bicarbonate (2.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl azetidine-1-carboxylate.
Expected Yield: High (>90%).
Protocol 2: Deprotection of N-Boc-Azetidine using Trifluoroacetic Acid (TFA)
This protocol is a standard procedure for Boc deprotection.[5]
Materials:
-
tert-Butyl azetidine-1-carboxylate (N-Boc-azetidine)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-azetidine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq, often used as a 25-50% solution in CH₂Cl₂) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[5]
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
The deprotected azetidine is often in the aqueous layer as the TFA salt. The aqueous layer can be basified and extracted to obtain the free amine, or the combined organic layers can be dried and concentrated if the product is extracted.
Expected Yield: Typically high, often quantitative, though isolation can affect the final yield.[7]
Protocol 3: Synthesis of Benzyl Azetidine-1-carboxylate (N-Cbz-Azetidine)
This protocol is adapted from general procedures for Cbz protection of amines.[8]
Materials:
-
Azetidine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of azetidine hydrochloride (1.0 eq) in water, add sodium bicarbonate (2.5 eq) or an aqueous solution of NaOH.
-
Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq) dropwise, either neat or as a solution in an organic solvent like dichloromethane.
-
Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyl azetidine-1-carboxylate.
Expected Yield: High (>90%).
Protocol 4: Deprotection of N-Cbz-Azetidine by Catalytic Hydrogenolysis
This protocol is a standard procedure for Cbz deprotection.
Materials:
-
Benzyl azetidine-1-carboxylate (N-Cbz-azetidine)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve N-Cbz-azetidine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.
Expected Yield: Typically very high (>95%).
Conclusion: A Strategic Choice
The selection between Boc and Cbz for the protection of azetidines is not merely a tactical choice of reagents but a strategic decision that shapes the entire synthetic route.
-
Choose Boc when a robust, acid-labile protecting group is required, and the synthetic strategy does not involve other acid-sensitive functionalities. Its operational simplicity makes it a workhorse for many applications.
-
Choose Cbz when orthogonality is paramount. Its unique removal by hydrogenolysis allows for the selective deprotection of the azetidine nitrogen in the presence of acid- and base-labile groups. This makes Cbz the superior choice for complex syntheses that require late-stage functionalization of the azetidine ring, a common strategy in the elaboration of drug candidates.
By understanding the fundamental mechanistic differences and strategic implications of each protecting group, researchers can design more efficient, robust, and elegant syntheses of valuable azetidine-containing molecules.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of Chiral Azetidine Derivatives
Introduction: The Critical Role of Chirality in Azetidine-Containing Pharmaceuticals
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in modern medicinal chemistry. Their unique conformational constraints and ability to introduce a three-dimensional architecture into molecules have led to their incorporation into a growing number of therapeutic agents.[1] When an azetidine ring is substituted in a way that creates a stereocenter, the resulting enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This necessitates the development of robust and reliable analytical methods to determine the enantiomeric excess (% ee) of these chiral derivatives, a critical aspect of quality control and regulatory compliance in the pharmaceutical industry.[2]
This guide provides an in-depth comparison of the three primary analytical techniques for validating the enantiomeric excess of chiral azetidine derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each method, provide field-proven insights into experimental design, and present detailed protocols and comparative data to assist researchers in selecting the most appropriate technique for their specific needs.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most established and widely used technique for the separation and quantification of enantiomers due to its versatility, robustness, and the vast array of commercially available chiral stationary phases (CSPs).[3]
A. The Principle of Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC is achieved through their differential interactions with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and subsequent quantification. The choice of the CSP is paramount and is dictated by the specific structural features of the azetidine derivative. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.[4]
B. Experimental Protocol: Chiral HPLC Analysis of a 2-Arylazetidine Derivative
This protocol outlines a general procedure for determining the enantiomeric excess of a representative N-Boc-2-arylazetidine.
1. Sample Preparation:
- Dissolve the azetidine derivative in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
- Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
- Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
3. Data Analysis:
- Inject a racemic standard of the azetidine derivative to determine the retention times of the two enantiomers.
- Inject the sample to be analyzed.
- Integrate the peak areas of the two enantiomers.
- Calculate the enantiomeric excess using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
C. Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
II. Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed, efficiency, and reduced environmental impact.[5][6] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.[7]
A. The Principle of Chiral Recognition in SFC
Similar to HPLC, chiral SFC relies on chiral stationary phases to achieve enantiomeric separation. The use of supercritical CO₂ as the mobile phase, often with a small amount of a polar organic modifier (e.g., methanol or ethanol), can lead to different selectivity compared to the liquid mobile phases used in HPLC.[4] This orthogonality makes SFC a valuable tool when HPLC methods fail to provide adequate resolution.
B. Experimental Protocol: Chiral SFC Analysis of a 2-Arylazetidine Derivative
This protocol provides a general procedure for the SFC analysis of the same N-Boc-2-arylazetidine.
1. Sample Preparation:
- Dissolve the azetidine derivative in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter.
2. SFC Conditions:
- Column: Chiralpak® AD-H, 150 x 4.6 mm, 3 µm
- Mobile Phase: Supercritical CO₂ / Methanol (gradient elution)
- Gradient: 5% to 40% Methanol over 5 minutes
- Flow Rate: 3.0 mL/min
- Back Pressure: 150 bar
- Column Temperature: 40 °C
- Detection: UV at 254 nm
- Injection Volume: 5 µL
3. Data Analysis:
- The data analysis procedure is identical to that described for chiral HPLC.
C. Workflow for Chiral SFC Method Development
Caption: Workflow for Chiral SFC Method Development.
III. Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Method
Chiral NMR spectroscopy offers a distinct advantage over chromatographic techniques as it can be an absolute method for determining enantiomeric excess without the need for a racemic standard. This is achieved by converting the enantiomers into diastereomers, either covalently with a chiral derivatizing agent (CDA) or non-covalently with a chiral solvating agent (CSA). These diastereomers exhibit distinct signals in the NMR spectrum, which can be integrated for quantification.[8]
A. The Principle of Chiral Recognition in NMR
-
Chiral Derivatizing Agents (CDAs): The chiral azetidine is reacted with a CDA to form a stable pair of diastereomers. These diastereomers have different chemical environments for their nuclei, leading to separate signals in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): The chiral azetidine forms transient, non-covalent diastereomeric complexes with a CSA directly in the NMR tube. The rapid equilibrium between the free and complexed states results in observable, population-weighted average signals for each enantiomer, which are chemically shifted from one another. For cyclic amines like azetidines, CSAs that can engage in hydrogen bonding and/or π-π stacking interactions are often effective.[9]
B. Experimental Protocol: Chiral NMR Analysis using a Chiral Solvating Agent (CSA)
This protocol outlines a general procedure for determining the enantiomeric excess of a chiral azetidine derivative using a CSA.
1. Sample Preparation:
- In an NMR tube, dissolve approximately 5-10 mg of the chiral azetidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
- Acquire a standard ¹H NMR spectrum of the analyte.
- Add 1.0 to 2.0 equivalents of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) to the NMR tube.
- Gently shake the tube to ensure complete dissolution and complex formation.
2. NMR Acquisition:
- Acquire a ¹H NMR spectrum of the mixture.
- Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio for the signals of interest.
3. Data Analysis:
- Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.
- Integrate the areas of these two signals.
- Calculate the enantiomeric excess using the following formula: % ee = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100 where Integration₁ and Integration₂ are the integral values of the signals for the two diastereomers.
C. Workflow for Chiral NMR Analysis
Caption: Workflow for Chiral NMR Analysis using a CSA.
IV. Comparative Analysis of Techniques
The choice of the optimal analytical technique depends on several factors, including the properties of the azetidine derivative, the required sensitivity and accuracy, sample availability, and desired throughput.
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR (with CSA) |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP in a supercritical fluid | Formation of transient diastereomeric complexes |
| Resolution (Rs) | Typically > 1.5 for baseline separation | Often higher than HPLC for the same CSP | Depends on Δδ and line width |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 5 - 15 minutes per sample |
| Sensitivity (LOD/LOQ) | High (ng/mL to µg/mL) | High (ng/mL to µg/mL) | Lower (mg/mL) |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) | Low (deuterated solvents) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires screening of CSAs |
| Quantitative Accuracy | High | High | High (absolute method) |
| Key Advantage | Gold standard, wide applicability | Speed, "green" chemistry | No need for racemic standard |
| Key Limitation | Solvent consumption, analysis time | Higher initial instrument cost | Lower sensitivity |
Note: The performance parameters in this table are representative and can vary significantly depending on the specific analyte, instrumentation, and experimental conditions.
V. Conclusion: An Integrated Approach to Validation
Validating the enantiomeric excess of chiral azetidine derivatives is a non-trivial task that requires a careful selection of analytical methodology. Chiral HPLC remains the benchmark technique due to its reliability and the extensive range of available chiral stationary phases. For high-throughput screening and applications where speed and sustainability are paramount, Chiral SFC offers a compelling advantage. Chiral NMR spectroscopy, while less sensitive, provides an invaluable orthogonal technique for absolute quantification and can be particularly useful when a racemic standard is unavailable.
Ultimately, a multi-faceted approach, potentially employing a chromatographic method for routine analysis and an NMR method for orthogonal validation, provides the most robust and defensible strategy for ensuring the stereochemical purity of these critical pharmaceutical building blocks.
VI. References
-
Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Pharmaceutical and Biomedical Analysis. --INVALID-LINK--
-
A generic strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. --INVALID-LINK--
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent Technologies Application Note. --INVALID-LINK--
-
Improved Chiral SFC Screening for Analytical Method Development. ResearchGate. --INVALID-LINK--
-
Column Technology for Achiral SFC Separations. Chromatography Today. --INVALID-LINK--
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. --INVALID-LINK--
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. --INVALID-LINK--
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. --INVALID-LINK--
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. --INVALID-LINK--
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT Network. --INVALID-LINK--
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Novartis. --INVALID-LINK--
-
Chiral Separation Using SFC and HPLC. Shimadzu. --INVALID-LINK--
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health. --INVALID-LINK--
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. --INVALID-LINK--
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. --INVALID-LINK--
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. --INVALID-LINK--
-
Resolution of D -azetidine-2-carboxylic acid. ResearchGate. --INVALID-LINK--
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. --INVALID-LINK--
-
Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. --INVALID-LINK--
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. --INVALID-LINK--
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. --INVALID-LINK--
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. --INVALID-LINK--
-
Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. --INVALID-LINK--
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. --INVALID-LINK--
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. --INVALID-LINK--
-
Validation of Analytical Methods: A Review. Gavin Publishers. --INVALID-LINK--
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. --INVALID-LINK--
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. --INVALID-LINK--
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PubMed. --INVALID-LINK--
-
Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. --INVALID-LINK--
-
Synthesis of poly-(L-azetidine-2-carboxylic acid). RSC Publishing. --INVALID-LINK--
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. --INVALID-LINK--
-
Enantioselective chromatography in drug discovery. PubMed. --INVALID-LINK--
-
Multi-residue enantioselective analysis of chiral drugs in freshwater sediments. ResearchGate. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Confirmation of Commercial 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison and experimental protocols for confirming the purity of commercial 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid, a key building block in the synthesis of novel therapeutics. This document will navigate the complexities of potential impurities and equip you with the analytical tools to ensure the quality of your research.
Introduction: The Importance of Purity in Drug Discovery
This compound is a non-proteinogenic amino acid derivative that incorporates the strained azetidine ring system. This unique structural motif is of growing interest in medicinal chemistry for its ability to impart conformational rigidity and novel pharmacological properties to parent molecules. However, the synthetic route to this compound can introduce a variety of impurities that may compromise the outcome of subsequent reactions or biological assays. Therefore, a rigorous purity assessment is not merely a quality control step but a critical component of the scientific process.
This guide will focus on a multi-pronged analytical approach to provide a comprehensive purity profile, encompassing:
-
Chromatographic Purity: Assessing the presence of organic impurities using High-Performance Liquid Chromatography (HPLC).
-
Structural Integrity: Verifying the chemical structure and identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Enantiomeric Purity: Quantifying the enantiomeric excess of the desired chiral molecule through Chiral HPLC.
Understanding Potential Impurities: A Synthesis-Based Perspective
The purity of a commercial chemical is intrinsically linked to its synthetic pathway. A common route to this compound involves the multi-step synthesis of the azetidine ring, followed by the introduction of the acetic acid side chain and N-protection. Each of these stages presents opportunities for the formation of by-products and the carry-over of unreacted starting materials.
Potential Impurities May Include:
-
Starting Materials: Residuals of precursors used in the synthesis of the azetidine ring or in the Cbz protection step.
-
Diastereomers and Regioisomers: Formed during the construction of the substituted azetidine ring.
-
By-products of Cbz Protection: Including dibenzyl carbonate and benzyl alcohol.
-
Products of Incomplete or Side Reactions: Such as incompletely hydrolyzed esters if the acetic acid moiety is introduced via an esterification-hydrolysis sequence.
-
Enantiomeric Impurity: The presence of the undesired enantiomer.
Analytical Workflow for Purity Confirmation
A robust assessment of purity requires the synergistic use of multiple analytical techniques. The following workflow provides a comprehensive strategy for characterizing commercial samples of this compound.
Figure 1: Analytical workflow for purity confirmation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and commercial sample being analyzed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is designed to separate the main compound from less polar and more polar impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of Acetonitrile and Water.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for separating and quantifying the two enantiomers of the chiral compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based chiral column (e.g., Chiralpak IC or equivalent), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of Trifluoroacetic acid (TFA). A typical starting ratio is 80:20 (n-Hexane:IPA) + 0.1% TFA. This ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed structural information and can be used to identify and quantify impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments:
-
¹H NMR: To observe the proton signals and their couplings.
-
¹³C NMR: To observe the carbon signals.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the connectivity of the molecule.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d6.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification and Impurity Identification
LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the molecular weight of the main peak and to tentatively identify impurities based on their mass-to-charge ratio.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).
-
LC Method: Utilize the same RP-HPLC method as described in Protocol 1, but replace TFA with a volatile acid like formic acid (0.1%) for better MS compatibility.
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Data Interpretation and Comparison
The data obtained from these analyses should be carefully interpreted to build a comprehensive purity profile.
Comparative Data of Commercial Samples
The following table presents a hypothetical comparison of two commercial batches of this compound, based on typical specifications and potential findings.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity Grade) | Acceptance Criteria |
| Appearance | Off-white to pale yellow solid | White crystalline solid | White to off-white solid |
| Purity by HPLC (210 nm) | 96.5% | 99.2% | ≥ 95.0% |
| Largest Single Impurity | 0.8% | 0.3% | ≤ 1.0% |
| Total Impurities | 3.5% | 0.8% | ≤ 5.0% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 250.1 | [M+H]⁺ = 250.1 | [M+H]⁺ = 250.1 ± 0.2 |
| Enantiomeric Purity | 98.0% e.e. | >99.5% e.e. | ≥ 97.0% e.e. |
Interpreting NMR and MS Data
-
¹H NMR: The spectrum should show characteristic signals for the benzyl group protons (~7.3 ppm), the benzylic protons (~5.1 ppm), the azetidine ring protons, and the acetic acid methylene protons. Integration of these signals should be consistent with the molecular structure. Small, unassigned peaks may indicate the presence of impurities.
-
¹³C NMR: The spectrum should display the correct number of carbon signals, including the carbonyl carbons of the Cbz group and the carboxylic acid.
-
MS: The mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at approximately m/z 250.1. Other observed ions may correspond to adducts (e.g., [M+Na]⁺) or fragment ions. The fragmentation pattern can provide further structural confirmation.
Figure 2: Logical workflow for impurity identification.
Conclusion: Ensuring Quality for Robust Research
The purity of this compound is a critical parameter that can significantly impact the success of research and development projects. By employing a multi-technique analytical approach as outlined in this guide, researchers can confidently assess the quality of their commercial materials. This rigorous evaluation not only ensures the integrity of the immediate experimental results but also contributes to the overall robustness and reproducibility of the scientific endeavor. It is recommended to perform these analyses on each new batch of material to maintain the highest standards of quality in your research.
A Senior Application Scientist's Guide to Catalytic Azetidine Synthesis: A Comparative Benchmarking
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the four-membered azetidine ring has emerged as a privileged scaffold.[1][2][3] Its inherent ring strain, intermediate between that of the highly reactive aziridine and the more stable pyrrolidine, imparts a unique conformational rigidity and a vector for molecular diversity.[1][2] This has led to the incorporation of the azetidine motif in a range of bioactive molecules and approved therapeutics, including the antihypertensive drug Azelnidipine and the MEK inhibitor Cobimetinib.[1] However, the very strain that makes this heterocycle attractive also presents a significant synthetic challenge.[4] This guide provides an in-depth, objective comparison of the leading catalytic strategies for azetidine synthesis, grounded in experimental data to empower you with the knowledge to select the optimal catalytic system for your specific research needs.
Navigating the Catalytic Maze: A Head-to-Head Comparison
The construction of the azetidine ring is no longer a niche pursuit but a well-explored area with a diverse array of catalytic solutions. The primary strategies can be broadly categorized into transition metal catalysis, photocatalysis, organocatalysis, and Lewis acid catalysis.[5] Each offers a unique set of advantages and is suited for different synthetic contexts.
Transition Metal Catalysis: Powerhouses of C-N Bond Formation
Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are workhorses in the synthesis of azetidines. They excel at forging the critical C-N bond through various mechanistic pathways.
-
Palladium-Catalyzed Intramolecular C(sp³)–H Amination: A powerful strategy for forming the azetidine ring is the intramolecular amination of unactivated C-H bonds.[1][6] The Gaunt group reported a notable palladium(II)-catalyzed method that proceeds via a Pd(IV) intermediate, facilitated by an oxidant like benziodoxole tosylate.[1] This approach is valued for its ability to functionalize otherwise inert C-H bonds, offering a direct route to substituted azetidines.
-
Copper-Catalyzed Radical Cyclization: Recent innovations have harnessed the power of copper photoredox catalysis for azetidine synthesis. A notable example involves the anti-Baldwin 4-exo-dig radical cyclization of ynamides.[7] This method is distinguished by its excellent regioselectivity and the use of a readily available copper catalyst as an alternative to more expensive iridium or ruthenium complexes.[7] Another copper-catalyzed approach involves a [3+1] radical cascade cyclization of aliphatic amines with alkynes, offering a high degree of atom economy through a double C-H activation mechanism.[8]
Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis has revolutionized organic synthesis, and azetidine construction is no exception. These methods offer mild reaction conditions and unique reactivity patterns.
-
The Aza Paternò–Büchi Reaction ([2+2] Photocycloaddition): This reaction, the photocycloaddition of an imine and an alkene, is a direct and efficient route to the azetidine core.[9] Historically reliant on high-energy UV light, recent advances have enabled this transformation using visible light and photocatalysts like iridium(III) complexes.[1][10][11] Schindler and coworkers demonstrated a visible-light-mediated intermolecular aza Paternò-Büchi reaction of 2-isoxazoline-3-carboxylates with alkenes, showcasing a broad substrate scope and operational simplicity.[1][10]
-
Radical Strain-Release Photocatalysis: A novel strategy involves the use of strained molecules like 1-azabicyclo[1.1.0]butanes (ABBs). A visible-light-driven method allows for the synthesis of densely functionalized azetidines by subjecting ABBs to radical strain-release (RSR) photocatalysis.[12]
Organocatalysis: The Key to Asymmetry
For the synthesis of chiral azetidines, which are crucial for developing stereospecific drugs, organocatalysis has emerged as a powerful tool.[5][13] Chiral amines or their derivatives are employed to catalyze the formation of the azetidine ring with high enantioselectivity.[5] These methods often involve multi-step sequences but provide access to enantiomerically enriched azetidines that are difficult to obtain through other means.[13]
Lewis Acid Catalysis: Mild and Efficient Ring Closure
Lewis acids, particularly lanthanide triflates, have proven effective in catalyzing the intramolecular aminolysis of epoxides to form azetidines.[14][15] Lanthanum(III) triflate (La(OTf)₃) is a standout catalyst for the regioselective ring-opening of cis-3,4-epoxy amines, favoring the 4-exo-tet cyclization to yield azetidines over the 5-endo-tet pathway that would lead to pyrrolidines.[14][15] This method is noted for its high yields and tolerance of various functional groups.[15]
Quantitative Benchmarking: A Data-Driven Comparison
To facilitate an objective comparison, the following table summarizes the key performance indicators for representative examples of each catalytic strategy.
| Catalytic Strategy | Catalyst System | Key Substrates | Overall Yield (%) | Enantiomeric Excess (%) | Reaction Conditions | Reference |
| Pd-Catalyzed C-H Amination | Pd(OAc)₂ / AgOAc | N-protected amines with γ-C(sp³)-H bonds | Good to Excellent | N/A (for achiral substrates) | Oxidant, elevated temperature | [1] |
| Cu-Catalyzed Radical Cyclization | [Cu(bcp)DPEphos]PF₆ | Ynamides | High | N/A | Visible light, amine | [7] |
| Aza Paternò–Büchi Reaction | fac-[Ir(dFppy)₃] | 2-isoxazoline-3-carboxylates, Alkenes | 7-99% | N/A | Blue light, room temperature | [1][10] |
| Organocatalysis | Chiral amine derivatives | Aldehydes, γ-chloro amines | 22-32% | 84-92% | Multi-step, microwave irradiation for cyclization | [13] |
| Lewis Acid Catalysis | La(OTf)₃ | cis-3,4-epoxy amines | High | N/A | Refluxing 1,2-dichloroethane | [15] |
Experimental Protocols: From Theory to Practice
A hallmark of a trustworthy guide is the provision of reproducible experimental protocols. Below are representative, step-by-step methodologies for two of the discussed catalytic systems.
Protocol 1: Visible-Light-Mediated Aza Paternò–Büchi Reaction
Based on the work of Schindler and coworkers.[10]
Objective: To synthesize a functionalized azetidine via an intermolecular [2+2] photocycloaddition.
Materials:
-
2-isoxazoline-3-carboxylate (1.0 equiv)
-
Alkene (2.0-5.0 equiv)
-
fac-[Ir(dFppy)₃] (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 450 nm)
-
Stir plate
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-isoxazoline-3-carboxylate and the iridium photocatalyst.
-
Add the anhydrous, degassed solvent, followed by the alkene.
-
Seal the tube and place it on a stir plate.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
Based on the work of Kuriyama et al.[15]
Objective: To synthesize a substituted azetidine via Lewis acid-catalyzed cyclization.
Materials:
-
cis-3,4-epoxy amine (1.0 equiv)
-
Lanthanum(III) triflate (La(OTf)₃) (5 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., argon or nitrogen)
-
Heating mantle and stir plate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine.
-
Dissolve the substrate in anhydrous DCE (to a concentration of approximately 0.1 M).
-
Add the La(OTf)₃ catalyst to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanisms: Catalytic Cycles and Workflows
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions. The following diagrams, rendered in Graphviz, illustrate the key catalytic cycles.
Caption: Catalytic cycle for the visible-light-mediated aza Paternò–Büchi reaction.
Caption: Proposed mechanism for La(OTf)₃-catalyzed azetidine synthesis.
Conclusion and Future Outlook
The synthesis of azetidines has matured significantly, with a diverse and powerful toolkit of catalytic methods now available to the modern chemist. The choice of catalyst is not a one-size-fits-all decision. For robust, scalable syntheses where stereochemistry is not a primary concern, transition metal- and Lewis acid-catalyzed methods offer high yields and broad functional group tolerance. When enantiopurity is paramount, organocatalysis, despite often requiring more intricate synthetic sequences, provides unparalleled stereocontrol. Photocatalytic methods represent the cutting edge, offering mild conditions and novel reactivity, making them ideal for the synthesis of complex and densely functionalized azetidines.
As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of even more efficient, selective, and sustainable methods for azetidine synthesis will undoubtedly remain a vibrant area of research. It is our hope that this guide will serve as a valuable resource in your endeavors, enabling you to strategically navigate the catalytic landscape and accelerate your research programs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic Acid
For the diligent researcher, the journey of discovery does not end with the final experimental result. Instead, it concludes with the responsible management of all materials, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid (CAS No. 319470-14-9), a compound frequently utilized in the synthesis of complex molecules in drug development.[1][2]
This document moves beyond a simple checklist, delving into the chemical reasoning behind each step to empower you, the scientist, to make informed and safe decisions.
Section 1: Hazard Identification and Risk Assessment
Primary Hazards:
-
Corrosivity (Acidic Nature): The presence of the carboxylic acid moiety renders the compound acidic.[1][4] As with other carboxylic acids, it can cause irritation or burns upon contact with skin and eyes.[3][5][6]
-
Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation.[3] Inhalation of dust or aerosols should be avoided.
-
Environmental Hazards: While specific data is lacking, it is prudent to assume that release into the environment should be prevented.
Personal Protective Equipment (PPE):
A steadfast commitment to safety necessitates the use of appropriate PPE. The following table outlines the minimum requirements when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and fine dust that can cause serious eye irritation or damage.[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which can lead to irritation or burns.[3][7] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | To minimize the inhalation of any dust or aerosols, which may cause respiratory irritation.[3][7] |
Section 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should follow a structured workflow, from the point of generation to final removal by a certified waste management provider. This process ensures regulatory compliance and minimizes risk.
Figure 1: A decision workflow for the proper disposal of this compound.
Immediate Waste Segregation
The cardinal rule of chemical waste management is to never mix different waste streams.[2][8]
-
Solid Waste: Collect un-dissolved this compound, and any labware grossly contaminated with it (e.g., weighing boats, contaminated gloves), in a designated solid waste container.
-
Aqueous Waste: Solutions containing the compound should be collected in a separate liquid waste container. Do not mix with halogenated or non-halogenated solvent waste.
-
Sharps: Any needles or other sharps used in handling the compound must be disposed of in a designated sharps container.
Pre-Disposal Treatment: Neutralization of Aqueous Acidic Waste
For dilute aqueous waste streams containing this compound, a neutralization step is recommended to reduce the corrosive hazard. This should be performed in a fume hood with appropriate PPE.
Protocol for Neutralization:
-
Place the container of acidic aqueous waste in a secondary container (e.g., an ice bath) to manage any heat generated during neutralization.
-
While stirring, slowly add a dilute basic solution, such as 1M sodium bicarbonate or 1M sodium hydroxide.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base dropwise until the pH is between 6.0 and 8.0.[8]
-
Once neutralized, this solution should still be treated as chemical waste and collected for disposal. Do not pour down the drain. [7]
Containment and Labeling: The Pillars of Safe Storage
Proper containment and labeling are not just best practices; they are regulatory requirements.
-
Container Selection: Use a container made of a material compatible with acidic organic compounds, such as high-density polyethylene (HDPE).[9] The container must have a secure, screw-top lid to prevent leaks and spills.[2]
-
Labeling: All waste containers must be clearly labeled.[2][4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas)
-
An indication of the hazards (e.g., "Corrosive," "Irritant")
-
The approximate concentration and composition of the waste
-
The date the waste was first added to the container
-
Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory.[9] This area should be away from general lab traffic and incompatible materials.
-
Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3] Follow all institutional procedures for waste pickup requests.
Section 3: Advanced Topic: Chemical Deactivation via Deprotection
For laboratories with the appropriate expertise and equipment, chemical deactivation of the benzyloxycarbonyl (Cbz) group prior to disposal can be considered. This process, known as deprotection, can convert the molecule into a potentially less hazardous form. The most common and environmentally benign method for Cbz group removal is catalytic hydrogenolysis.
Conceptual Workflow for Cbz Deprotection:
Figure 2: A conceptual diagram of the chemical deactivation of the Cbz-protected compound via catalytic hydrogenolysis.
Important Considerations:
-
This is a chemical reaction that requires a proper risk assessment.
-
The products of the reaction (azetidin-3-yl)acetic acid, toluene, and the palladium catalyst) must also be disposed of as hazardous waste.
-
This method is presented for informational purposes and should only be undertaken by trained personnel in a controlled laboratory setting.
By adhering to these comprehensive procedures, you can ensure that the final chapter of your research with this compound is written with the utmost attention to safety, responsibility, and scientific integrity.
References
- 1. CAS 319470-14-9: 2-(1-benzyloxycarbonylazetidin-3-yl)aceti… [cymitquimica.com]
- 2. This compound,319470-14-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. aksci.com [aksci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwm.edu [uwm.edu]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Handling Guide: Personal Protective Equipment and Safety Protocols for 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 2-(1-((Benzyloxy)carbonyl)azetidin-3-yl)acetic acid. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring that every protocol is a self-validating system for risk mitigation. Our commitment is to provide value beyond the product, building a foundation of trust and becoming your preferred source for laboratory safety and chemical handling information.
Hazard Identification and Proactive Risk Assessment
This compound is a specialized organic compound that, while not having extensive published hazard data, belongs to chemical families—carboxylic acids and azetidines—whose properties demand rigorous safety protocols. The primary risks are associated with its acidic nature and its physical form as a fine powder.
Based on data from structurally similar compounds, the following hazards are anticipated[1]:
-
Skin Irritation (H315): The carboxylic acid moiety can irritate the skin upon contact.[2][3]
-
Serious Eye Irritation (H319): Direct contact with eyes can cause significant damage.[1][3]
-
Respiratory Irritation (H335): Inhalation of the fine powder can irritate the respiratory tract.[1][4]
The core principle of this guide is to mitigate these risks through a combination of engineering controls, meticulous work practices, and appropriate personal protective equipment (PPE).
| Hazard Category | GHS Hazard Statement | Rationale and Primary Risk |
| Skin Contact | H315: Causes skin irritation | The compound's acidic nature can lead to inflammation, redness, or dryness upon direct contact.[1] |
| Eye Contact | H319: Causes serious eye irritation | Airborne dust or accidental splashes pose a significant risk of serious, potentially lasting eye damage.[1][3] |
| Inhalation | H335: May cause respiratory irritation | As a powdered solid, the compound can easily become airborne during handling, leading to respiratory tract irritation.[1][4] |
The Hierarchy of Controls: From Engineering to PPE
Effective safety relies on a multi-layered approach. Personal Protective Equipment is the final, essential barrier, but it must be supported by primary engineering and administrative controls.
Primary Engineering Control: The Chemical Fume Hood
All operations involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.
-
Causality: A fume hood is the most critical control measure because it addresses the primary inhalation hazard at its source.[4][5] By drawing airborne particles and potential vapors away from the user's breathing zone, it provides a constant, reliable layer of protection that PPE alone cannot match. Before any work, it is mandatory to verify that the fume hood's airflow is functioning within its specified range.
Mandatory Personal Protective Equipment (PPE) Ensemble
The following PPE is required for all personnel handling the compound. This ensemble is designed to prevent skin, eye, and respiratory exposure.
-
Eye and Face Protection:
-
Safety Goggles: Tight-sealing, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[4][6] Standard safety glasses do not provide adequate protection from dust or splashes.
-
Face Shield: When handling larger quantities (>10g) or when there is a heightened risk of splashing (e.g., during rapid solution additions or extractions), a face shield must be worn in addition to safety goggles.[3][4]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Disposable nitrile gloves are the standard requirement.[3][4][7] Always inspect gloves for tears or pinholes before use. If working with the compound for extended periods, consider double-gloving.
-
Trustworthiness Protocol: Contaminated gloves must be removed immediately using the proper technique to avoid skin contact. Hands must be washed thoroughly with soap and water after glove removal.[8]
-
-
Body Protection:
-
Laboratory Coat: A chemical-resistant or flame-retardant lab coat must be worn and fully fastened.[4][7][8] This protects the skin on the arms and torso from accidental contact.
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.[4]
-
-
Respiratory Protection:
PPE Protocol Summary by Task
| Laboratory Task | Engineering Control | Eye/Face Protection | Hand Protection | Body/Foot Protection |
| Receiving/Unpacking | Well-ventilated area | Safety Goggles | Nitrile Gloves | Lab Coat, Enclosed Shoes |
| Weighing/Transferring Solid | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat, Enclosed Shoes |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat, Enclosed Shoes |
| Reaction Work-up | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat, Enclosed Shoes |
| Waste Disposal | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat, Enclosed Shoes |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
Preparation and Area Setup
-
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.
-
Verify Fume Hood: Confirm the fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the controlled space.
-
Don PPE: Put on the complete, mandatory PPE ensemble before approaching the designated area.
Handling the Solid Compound (Weighing and Transfer)
-
Minimize Dust: Open the container with care inside the fume hood.
-
Gentle Transfer: Use a spatula to carefully transfer the solid to a weigh boat or reaction vessel.[4] Avoid pouring the powder from a height, as this will generate significant dust.[4]
-
Immediate Sealing: Tightly close the main container immediately after use.[1]
Post-Handling Decontamination and Doffing
-
Surface Decontamination: After handling is complete, wipe down the work surface, spatula, and any other contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal (Doffing): Remove PPE in the correct order to prevent cross-contamination. This is a critical step.
-
Gloves: Remove first, peeling them off without touching the outer surface.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[8]
Caption: Safe handling workflow for this compound.
Emergency and Disposal Protocols
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Spill Response
-
Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand), sweep up carefully to avoid creating dust, and place in a sealed, labeled hazardous waste container.
-
Large Spill: Evacuate the immediate area and alert laboratory safety personnel.
Waste Disposal
Proper disposal is a critical and regulated component of the chemical lifecycle.
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing the compound must be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
-
Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][9]
References
- 1. aksci.com [aksci.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. leelinework.com [leelinework.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
- 8. ethz.ch [ethz.ch]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

